Perboric acid, sodium salt
Description
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Properties
IUPAC Name |
sodium;dihydrogen borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH2O3.Na/c2-1(3)4;/h2-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQSJYNAUANADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10332-33-9 (mono-hydrochloride salt monohydrate, 10486-00-7 (mono-hydrochloride salt tetrahydrate), 7632-04-4 (mono-hydrochloride salt) | |
| Record name | Sodium perborate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
83.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Perboric acid, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
11138-47-9 | |
| Record name | Sodium perborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perboric acid, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perboric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.251 | |
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Foundational & Exploratory
"Perboric acid, sodium salt" chemical properties and structure
A Technical Guide to the Chemical Properties and Structure of Sodium Perborate (B1237305) (Perboric Acid, Sodium Salt)
Introduction
Sodium perborate, the sodium salt of perboric acid, is a significant inorganic chemical compound valued for its role as a stable, solid source of active oxygen.[1] Commonly available in monohydrate (NaBO₃·H₂O) and tetrahydrate (NaBO₃·4H₂O) forms, it is not a simple adduct of hydrogen peroxide but possesses a unique dimeric peroxoborate structure.[1][2] Upon dissolution in water, it hydrolyzes to release hydrogen peroxide and borate (B1201080), making it a versatile oxidizing agent.[3][4] This property underpins its extensive use in pharmaceuticals, drug delivery systems, and clinical settings as a disinfectant, antiseptic, and bleaching agent.[1][3] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical structure, properties, and reaction mechanisms is crucial for leveraging its capabilities in formulation, organic synthesis, and antimicrobial applications.
Chemical Structure and Composition
Contrary to the simplistic formula NaBO₃·nH₂O, the fundamental structural unit of sodium perborate is the dimeric dianion, [B₂O₄(OH)₄]²⁻.[1][4] This anion features a six-membered ring with a chair conformation, where two boron atoms are bridged by two peroxide (-O-O-) groups.[2] Each boron atom is further bonded to two hydroxyl (-OH) groups.[1]
The common commercial forms are often referred to by historical names based on an assumed NaBO₃ anhydrous formula. The true hexahydrate ([Na⁺]₂[B₂O₄(OH)₄]²⁻·6H₂O) is known as the "tetrahydrate" (NaBO₃·4H₂O), while the anhydrous form ([Na⁺]₂[B₂O₄(OH)₄]²⁻) is called the "monohydrate" (NaBO₃·H₂O).[1] The monohydrate form exhibits higher thermal stability and a faster dissolution rate in water.[1]
Figure 1: Dimeric Anion Structure of Peroxoborate.
Physicochemical Properties
The quantitative properties of the commercially significant monohydrate and tetrahydrate forms of sodium perborate are summarized below.
| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate | References |
| Chemical Formula | NaBO₃·H₂O (common) Na₂[B₂O₄(OH)₄] (correct) | NaBO₃·4H₂O (common) Na₂[B₂O₄(OH)₄]·6H₂O (correct) | [1][3] |
| Molar Mass | 99.815 g/mol | 153.86 g/mol | [1] |
| Appearance | White, odorless, crystalline powder | White, odorless, crystalline powder | [1] |
| Melting Point | Higher heat stability than tetrahydrate | 63 °C (decomposes) | [1] |
| Boiling Point | Decomposes | 130-150 °C (decomposes) | [1] |
| Solubility in Water | Dissolves faster than tetrahydrate | 2.15 g/100 mL (at 18 °C) | [1] |
| Available Oxygen | ~15-16% | ~10.0-10.4% | [5] |
Chemical Reactivity and Mechanisms
Hydrolysis and Release of Active Oxygen
The primary chemical action of sodium perborate in aqueous media is its hydrolysis to generate hydrogen peroxide (H₂O₂) and borate.[1] This reaction makes sodium perborate a safe and stable solid carrier of hydrogen peroxide, which is the active antimicrobial and oxidizing agent. The equilibrium in solution involves several peroxoborate and borate species.[1][3]
Figure 2: Hydrolysis pathway of Sodium Perborate in water.
Activation with Tetraacetylethylenediamine (B84025) (TAED)
In applications like detergents and disinfectants, sodium perborate's efficacy at lower temperatures (below 60°C) is significantly enhanced by an activator, most commonly tetraacetylethylenediamine (TAED).[1] In the aqueous solution, the hydrogen peroxide released from sodium perborate reacts with TAED in a process called perhydrolysis. This reaction generates two molecules of peracetic acid, a more potent and faster-acting oxidizing agent than hydrogen peroxide, particularly at temperatures between 40-60°C.[6][7]
Figure 3: Activation of Sodium Perborate with TAED.
Thermal Decomposition
The thermal decomposition of sodium perborate tetrahydrate is a multi-step process involving dehydration and the eventual breakdown of the peroxy bonds.[8] When heated, the tetrahydrate first loses water to form the more stable monohydrate.[1] Further heating leads to the decomposition of the peroxoborate structure, releasing oxygen and forming sodium metaborate (B1245444) (NaBO₂) as the final solid product.[8][9] This process is typically studied using thermoanalytical techniques like thermogravimetric analysis (TGA).[8]
Figure 4: Thermal decomposition pathway of Sodium Perborate.
Experimental Protocols
Synthesis of Sodium Perborate Tetrahydrate
The industrial manufacture of sodium perborate involves the reaction of borax (B76245) and sodium hydroxide (B78521) to yield sodium metaborate, which is then reacted with hydrogen peroxide.[1] A representative laboratory-scale protocol is detailed below.[10][11]
Figure 5: Experimental workflow for the synthesis of Sodium Perborate.
Methodology:
-
Reagent Preparation: In a beaker, dissolve 24 grams of borax (sodium tetraborate (B1243019) decahydrate) and 5 grams of sodium hydroxide in 150 mL of warm deionized water.[10][11]
-
Cooling: Cool the resulting solution to room temperature, then place it in an ice bath to cool further.[10]
-
Peroxidation: While stirring continuously, slowly add hydrogen peroxide. The amount depends on the concentration; for a 30% H₂O₂ solution, approximately 28.3 mL is required.[11] For a 3% solution, 283 mL would be used.[10] Maintain the temperature below 20°C to prevent decomposition.
-
Crystallization: Continue stirring in the ice bath for an additional 20 minutes. Fine, white crystals of sodium perborate tetrahydrate will precipitate.[10]
-
Isolation: Collect the crystals via vacuum filtration.[11]
-
Washing: Wash the collected crystals sequentially with two portions of ice-cold ethanol and then two portions of diethyl ether to remove residual water and impurities.[10]
-
Drying: Dry the final product in a desiccator or at a low temperature to obtain pure sodium perborate tetrahydrate.
Methods for Analysis and Characterization
4.2.1 Titrimetric Determination of Active Oxygen Content
This standard method determines the active oxygen content by titrating an acidified solution of the sample with potassium permanganate (B83412) (KMnO₄).[12][13]
Protocol Outline:
-
Sample Preparation: Accurately weigh a sample of sodium perborate and dissolve it quantitatively in a volumetric flask with deionized water.[13]
-
Acidification: Take an aliquot of the sample solution and acidify it with sulfuric acid (H₂SO₄).
-
Titration: Titrate the acidified sample with a standardized 0.1 N potassium permanganate solution. The H₂O₂ released by the perborate reacts with the KMnO₄.
-
Endpoint Detection: The endpoint is the first appearance of a persistent pink color from the excess permanganate ions.[13]
-
Calculation: The active oxygen content is calculated based on the volume and normality of the KMnO₄ solution used.[13]
4.2.2 Spectroscopic Analysis (FTIR)
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is an effective technique for the quantitative determination of sodium perborate, especially in complex mixtures like detergents.[14][15]
Protocol Outline:
-
Sample Preparation: Prepare aqueous solutions of sodium perborate standards and the unknown sample. For complex matrices, other components should be added to the standards to match the sample background.[15]
-
Spectral Acquisition: Obtain ATR-FTIR spectra for the standards and the sample. The key spectral region for analysis is typically between 1600-800 cm⁻¹.[14]
-
Data Analysis: Use a multivariate calibration method, such as Partial Least Squares (PLS), to build a model from the standard spectra.
-
Quantification: Apply the PLS model to the spectrum of the unknown sample to determine the concentration of sodium perborate.
Conclusion
Sodium perborate is a multifaceted compound whose utility is derived from its unique dimeric peroxoborate structure, which allows for the stable storage and controlled release of active oxygen. Its well-defined chemical properties, including its hydrolysis to hydrogen peroxide and activation by TAED, make it an invaluable tool in pharmaceutical and research settings. For professionals in drug development, its established role as a preservative and antiseptic, coupled with its utility as a mild oxidizing agent in organic synthesis, underscores its importance. The experimental protocols for its synthesis and analysis are robust and accessible, enabling its effective application and quality control in both laboratory and industrial environments.
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. Welcome to Chem Zipper.com......: What is structure of sodium perborate? [chemzipper.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]
- 5. US5094827A - High active oxygen content granulated sodium perborate product and method of making the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. customercare.pptgroup.com [customercare.pptgroup.com]
- 8. Multistep thermal decomposition of granular sodium perborate tetrahydrate: a kinetic approach to complex reactions in solid–gas systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. google.com [google.com]
- 12. store.astm.org [store.astm.org]
- 13. en.psgraw.com [en.psgraw.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Synthesis of Sodium Perborate from Borax and Hydrogen Peroxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium perborate (B1237305) (more accurately, sodium peroxoborate) from borax (B76245) (sodium tetraborate (B1243019) decahydrate) and hydrogen peroxide. The document details the underlying chemistry, experimental protocols for the preparation of sodium perborate tetrahydrate and monohydrate, quantitative data from various synthetic approaches, and the role of additives in the process.
Introduction
Sodium perborate is a significant inorganic peroxide that serves as a stable source of active oxygen. It is widely utilized as a bleaching agent in detergents and cleaning products, and also finds applications in organic synthesis and as a disinfectant. The synthesis from readily available precursors like borax and hydrogen peroxide makes it an important industrial chemical. This guide focuses on the wet chemical process, which involves the initial formation of a sodium metaborate (B1245444) solution, followed by its reaction with hydrogen peroxide to yield crystalline sodium perborate.
Reaction Mechanism and Signaling Pathway
The synthesis of sodium perborate from borax and hydrogen peroxide is a two-step process. First, borax (sodium tetraborate) reacts with a strong base, typically sodium hydroxide, to form sodium metaborate. In the second step, sodium metaborate reacts with hydrogen peroxide to produce sodium perborate.
The overall chemical transformation can be represented as follows:
Step 1: Formation of Sodium Metaborate
Na₂B₄O₇ + 2 NaOH → 4 NaBO₂ + H₂O
Step 2: Formation of Sodium Perborate Tetrahydrate
4 NaBO₂ + 4 H₂O₂ + 6 H₂O → Na₂[B₂(O₂)₂(OH)₄]·6H₂O (often written as NaBO₃·4H₂O)
The structure of the resulting perborate is a dimeric anion, [B₂(O₂)₂(OH)₄]²⁻.
An In-depth Technical Guide to the Mechanism of Action of Perboric Acid, Sodium Salt as an Oxidant
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the mechanism of action of perboric acid, sodium salt (sodium perborate) as an oxidant. It details the fundamental chemical processes that govern its oxidative properties, including its hydrolysis in aqueous media, the generation of reactive oxygen species, and the influence of various reaction parameters. The guide further explores methods of activation to enhance its reactivity, summarizes key quantitative data, and provides detailed experimental protocols for its application in organic synthesis. Visual diagrams of core pathways and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.
Introduction
Sodium perborate (B1237305) is an inorganic chemical compound available commercially as a white, odorless, water-soluble solid.[1] It is most commonly found in its hydrated forms, the monohydrate (NaBO₃·H₂O) and the tetrahydrate (NaBO₃·4H₂O).[2] Structurally, it is a dimer with the formula [Na⁺]₂[B₂O₄(OH)₄]²⁻.[3] Sodium perborate serves as a stable and safe solid source of active oxygen, making it a versatile oxidizing agent in a wide range of applications, from laundry detergents and dental bleaching products to organic synthesis.[1][2] Unlike unstable, highly concentrated hydrogen peroxide solutions, which can present a significant explosion hazard, sodium perborate offers a safer and more convenient alternative for controlled oxidation reactions.[4]
Core Mechanism of Action
The oxidative capacity of sodium perborate is not derived from the salt itself, but from the reactive oxygen species it generates upon dissolution in water.
Hydrolysis and Generation of Reactive Oxygen Species (ROS)
The primary step in the mechanism of action is the hydrolysis of sodium perborate in water. This reaction breaks down the dimeric peroxoborate anion, leading to the formation of hydrogen peroxide (H₂O₂) and borate (B1201080).[1]
[B₂O₄(OH)₄]²⁻ + 2H₂O ⇌ 2[B(OH)₃(OOH)]⁻
The resulting species, the tetrahydroxomonoperoxoborate anion, exists in a complex equilibrium with boric acid (B(OH)₃), hydrogen peroxide (H₂O₂), the hydroperoxyl anion (HOO⁻), and the tetrahydroxyborate anion [B(OH)₄]⁻.[1]
[B(OH)₃(OOH)]⁻ ⇌ B(OH)₃ + HOO⁻ B(OH)₃ + HOO⁻ + H₂O ⇌ [B(OH)₄]⁻ + H₂O₂
The primary active oxidizing agent generated through this process is hydrogen peroxide and its conjugate base, the hydroperoxyl anion.
The Role of Peroxoborate Species
It is crucial to understand that an aqueous solution of sodium perborate is not merely a simple mixture of sodium borate and hydrogen peroxide.[4] Spectroscopic studies using NMR and Raman have shown that in solution, an equilibrium exists that includes various peroxoborate anions.[4][5] These species, such as [B(OH)₃(OOH)]⁻, are significant because they can deliver the hydroperoxide anion (a potent nucleophile) at a lower pH than when hydrogen peroxide is used alone.[4][6] As the concentration of the solution and hydrogen peroxide increases, other more peroxygenated species can form, including [B(OH)₂(OOH)₂]⁻, [B(OH)(OOH)₃]⁻, and [B(OOH)₄]⁻.[1][6] The presence of these peroxoborate species can influence the reactivity and selectivity of the oxidation, and it is suggested that having borate as a leaving group, compared to the hydroxide (B78521) ion from H₂O₂ oxidations, contributes to the mild nature of the oxidant.[4]
Influence of pH and Temperature
The equilibrium between the various boron and peroxo species is highly dependent on pH.[7] In acidic solutions, the equilibrium shifts towards the formation of boric acid and hydrogen peroxide.[7] In alkaline solutions, the deprotonated peroxoborate anions are the dominant species.[7]
Temperature also plays a critical role. The release of active oxygen from sodium perborate solutions is significantly accelerated at temperatures above 60°C.[1] For applications requiring oxidation at lower temperatures, an activator is typically required.
Activation of Sodium Perborate
To overcome the need for high temperatures, activators can be employed to enhance the oxidative power of sodium perborate, particularly in the 40-60°C range.
Low-Temperature Activation with TAED
Tetraacetylethylenediamine (TAED) is a widely used bleach activator in laundry detergents.[1][8] In an alkaline solution containing hydrogen peroxide (released from sodium perborate), TAED undergoes perhydrolysis. The hydroperoxyl anion attacks the acetyl groups of TAED, leading to the formation of two equivalents of peroxyacetic acid (peracetic acid), a more potent and efficient bleaching and oxidizing agent than hydrogen peroxide, along with diacetylethylenediamine (DAED).[8][9] This activation allows for effective oxidation at much lower temperatures.[8]
Activation in Acidic Media
In organic synthesis, the reactivity of sodium perborate can be significantly enhanced by mixing it with a carboxylic acid, such as glacial acetic acid.[3][4] This combination generates a more powerful oxidizing species, likely a peroxy acid (e.g., peracetic acid from acetic acid) in situ.[3] It is also postulated that intermediate peracetoxyboron species may act directly as the oxidant on organic substrates.[4] This approach has been successfully used for a variety of transformations, including the oxidation of aromatic aldehydes to carboxylic acids and sulfur heterocycles to their S,S-dioxides.[10]
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Hydrolysis and equilibrium pathway of sodium perborate in water.
Caption: Low-temperature activation of sodium perborate with TAED.
Caption: Experimental workflow for the oxidation of an organoborane.
Quantitative Data Summary
The primary quantitative measure of sodium perborate's oxidative capacity is its active oxygen content (AVOX). The kinetics of oxidation are dependent on the substrate, solvent, and temperature.
| Parameter | Sodium Perborate Monohydrate (NaBO₃·H₂O) | Sodium Perborate Tetrahydrate (NaBO₃·4H₂O) | Reference(s) |
| Formula Weight | 99.81 g/mol | 153.86 g/mol | [2] |
| Theoretical Active Oxygen Content | ~16.0% | ~10.4% | |
| Commercial Active Oxygen Content | min. 15% | min. 10% | |
| General Reaction Kinetics | - | - | |
| Oxidation of Aromatic Aldehydes | First order in [Perborate] and [Substrate] | First order in [Perborate] and [Substrate] | |
| Oxidation of Organic Sulfides | First order in [Perborate] and [Substrate] | First order in [Perborate] and [Substrate] |
Key Experimental Protocols
Sodium perborate is a versatile reagent in organic synthesis. Below are representative protocols for the oxidation of organoboranes and thioethers.
General Protocol for the Oxidation of Organoboranes to Alcohols
This procedure is adapted from a verified method for the convenient oxidation of organoboranes.
-
Reaction Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer. The flask is charged with the organoborane solution in tetrahydrofuran (B95107) (THF), prepared via hydroboration of the corresponding alkene.
-
Hydrolysis: Distilled water is added slowly and dropwise to the stirred organoborane solution at room temperature.
-
Oxidant Addition: Solid sodium perborate tetrahydrate (stoichiometric amount, typically 3 equivalents) is added portion-wise through an addition funnel. The rate of addition is controlled to maintain the internal reaction temperature below 35°C, using a water bath for cooling if necessary.
-
Reaction: The resulting mixture is stirred vigorously at room temperature (approx. 22°C) for 2 hours to ensure the oxidation is complete.
-
Work-up: The reaction mixture is poured into a separatory funnel containing ice-cold water. The organic layer is separated.
-
Extraction: The aqueous layer is extracted twice with diethyl ether.
-
Washing: The combined organic extracts are washed sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product (alcohol) is purified by an appropriate method, such as vacuum distillation or column chromatography, to yield the final product.
Representative Protocol for the Selective Oxidation of Thioethers to Sulfoxides
This protocol is a representative procedure based on established methods for the oxidation of sulfides using sodium perborate in acetic acid.[10]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add the thioether substrate (1 equivalent).
-
Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the substrate.
-
Oxidant Addition: Add sodium perborate tetrahydrate (typically 1.1 to 1.2 equivalents for selective conversion to the sulfoxide) to the stirred solution at room temperature. For conversion to the sulfone, a larger excess of sodium perborate (e.g., >2.2 equivalents) would be used.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of complete consumption of the starting material and to avoid over-oxidation to the sulfone. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Neutralization: Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude sulfoxide (B87167) by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure product.
Conclusion
This compound is a safe, stable, and versatile oxidizing agent whose mechanism of action is centered on its hydrolysis to generate hydrogen peroxide and various peroxoborate anions in aqueous solution. Its reactivity can be finely tuned by adjusting temperature and pH, or through the use of activators like TAED and acidic co-solvents. These properties, combined with its low cost and environmental compatibility, make it an invaluable reagent for researchers, scientists, and drug development professionals in a wide array of oxidative applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sodium perborate [organic-chemistry.org]
- 8. Further functional group oxidations using sodium perborate [organic-chemistry.org]
- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 10. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
A Comprehensive Technical Guide to Perboric Acid, Sodium Salt
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Perboric acid, sodium salt, commonly known as sodium perborate (B1237305), is an inorganic peroxide that serves as a stable, solid source of active oxygen. It is widely recognized for its oxidative, antiseptic, and disinfectant properties.[1][2] In aqueous solutions, it hydrolyzes to release hydrogen peroxide and borate, making it a versatile reagent in various fields, from industrial applications like detergents and bleaches to specialized uses in organic synthesis and pharmaceutical formulations.[3][4][5]
This guide provides an in-depth overview of sodium perborate, focusing on its chemical identity, physicochemical properties, experimental protocols for its synthesis and application, and its role in biological signaling pathways relevant to drug development.
Chemical Identification and Molecular Formula
Sodium perborate exists in several hydrated forms, with the monohydrate and tetrahydrate being the most commercially significant.[6] The different hydration states are associated with distinct CAS numbers and molecular formulas. A collective CAS number, 11138-47-9, is often used to refer to the substance generically.[6][7]
| Compound Name | Molecular Formula | CAS Number | Molar Mass ( g/mol ) |
| This compound (Generic) | BH₂NaO₃ | 11138-47-9 | 83.82 |
| Sodium Perborate Anhydrous | NaBO₃ | 7632-04-4 | 81.80 |
| Sodium Perborate Monohydrate | NaBO₃·H₂O | 10332-33-9 | 99.82 |
| Sodium Perborate Tetrahydrate | NaBO₃·4H₂O | 10486-00-7 | 153.86 |
Physicochemical and Pharmacological Properties
Sodium perborate is a white, odorless, water-soluble crystalline solid.[8] Its key properties are summarized below. The monohydrate form offers higher heat stability and a faster dissolution rate compared to the tetrahydrate.[8][9]
| Property | Value / Description | Reference |
| Physical Description | White, free-flowing crystalline powder | [8] |
| Melting Point | ~60 °C (Decomposes) | [3] |
| Solubility | Soluble in water, releasing hydrogen peroxide | [5] |
| Available Oxygen (AVOX) | Monohydrate: ≥ 15%; Tetrahydrate: ≥ 10% | [8] |
| Pharmacological Action | Antimicrobial action via the release of active oxygen, which oxidizes cell membranes and disrupts protein synthesis. | [1][2] |
| Biocompatibility | Studies on macrophages show good biocompatibility, with no significant morphological or functional alterations observed compared to controls. | [10] |
Applications in Research and Drug Development
Antimicrobial and Disinfectant Agent
Due to its ability to release hydrogen peroxide, sodium perborate is an effective antiseptic and disinfectant against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1] It is used as a preservative in some ophthalmic preparations and as an oral debriding agent.[2][8]
Oxidizing Reagent in Organic Synthesis
Sodium perborate serves as a stable and safe substitute for highly concentrated hydrogen peroxide in various organic reactions. It can be used for the oxidation of thioethers to sulfoxides and sulfones, and aldehydes to carboxylic acids.[2][5] Its reactivity can be enhanced by mixing with acetic acid, which generates more powerful peracetoxyboron species.[5]
Anti-Cancer Therapeutic Potential
Recent research has highlighted the anti-proliferative and apoptotic effects of sodium perborate on cancer cells. Studies on hepatocellular carcinoma (HCC) and pancreatic cancer have shown that it can induce cytotoxicity, cause cell cycle arrest, and trigger apoptosis, suggesting its potential as an anti-cancer agent.[11][12]
Quantitative Cytotoxicity Data (IC₅₀ Values) [11]
| Cell Line | Cancer Type | IC₅₀ Value (48h treatment) |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 1.13 mM |
| Hep3B | Hepatocellular Carcinoma | 0.91 mM |
Experimental Protocols
Synthesis of Sodium Perborate Tetrahydrate
This protocol describes a common laboratory method for the synthesis of sodium perborate tetrahydrate.
Materials:
-
Borax (B76245) (Sodium tetraborate (B1243019) decahydrate, Na₂B₄O₇·10H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Ethyl alcohol
-
Ethyl ether
-
Ice
Procedure: [13]
-
Dissolve 24 grams of borax and 5 grams of sodium hydroxide in 150 mL of warm water.
-
Cool the resulting solution to room temperature.
-
Slowly add 283 mL of 3% hydrogen peroxide to the solution while stirring.
-
Further cool the mixture in an ice bath and add approximately 20 grams of crushed ice directly into the solution to promote crystallization.
-
Continue stirring for 20-30 minutes as fine crystals of sodium perborate tetrahydrate precipitate.
-
Collect the crystals via filtration.
-
Wash the crystals sequentially with two 25 mL portions of cold ethyl alcohol, followed by two 25 mL portions of ethyl ether to facilitate drying.
-
Dry the final product in air and store it in a sealed container.
Caption: Workflow for the synthesis of sodium perborate tetrahydrate.
In Vitro Cytotoxicity and Apoptosis Assay
This protocol outlines the methodology used to assess the anti-cancer effects of sodium perborate on hepatocellular carcinoma (HCC) cells.[11]
Cell Culture:
-
HepG2 and Hep3B cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.
Cytotoxicity Assay (MTS Assay):
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of sodium perborate (e.g., 0.1 mM to 10 mM) for 48 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader to determine cell viability. The IC₅₀ value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with sodium perborate at its IC₅₀ concentration for 48 hours.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Signaling Pathway Analysis
Studies indicate that sodium perborate's anti-proliferative effects on HCC cells are linked to the p53 signaling pathway .[11] Treatment with sodium perborate leads to changes in the expression of key genes within this pathway, such as CDKN1A (p21), which promotes cell cycle arrest. This ultimately leads to the induction of apoptosis.
References
- 1. Articles [globalrx.com]
- 2. atamankimya.com [atamankimya.com]
- 3. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]
- 4. echemi.com [echemi.com]
- 5. Sodium perborate [organic-chemistry.org]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. This compound | BH2NaO3 | CID 23711812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. belinka-perkemija.com [belinka-perkemija.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Evaluation of biocompatibility of sodium perborate and 30% hydrogen peroxide using the analysis of the adherence capacity and morphology of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated transcriptome and in vitro analysis revealed anti-proliferative effect of sodium perborate on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
A Deep Dive into Sodium Perborate: Monohydrate vs. Tetrahydrate Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium perborate (B1237305), a versatile and stable source of active oxygen, is a compound of significant interest across various scientific disciplines, including pharmaceuticals and organic synthesis. Available commercially in its monohydrate and tetrahydrate forms, the choice between these two variants is critical and dictated by the specific requirements of the application. This technical guide provides a comprehensive comparison of the physicochemical properties of sodium perborate monohydrate and tetrahydrate. It details experimental protocols for the characterization of these compounds and explores their roles in chemical reactions and potential implications in biological signaling pathways relevant to drug development.
Introduction
Sodium perborate is an inorganic peroxide that serves as a solid, stable, and convenient source of hydrogen peroxide upon dissolution in water.[1] Its two primary commercial forms, the monohydrate (NaBO₃·H₂O) and the tetrahydrate (NaBO₃·4H₂O), exhibit distinct properties that influence their efficacy and suitability for various applications. While both are white, odorless, and water-soluble crystalline solids, they differ significantly in their active oxygen content, dissolution rate, and thermal stability.[2] This guide aims to provide a detailed technical overview of these differences to aid researchers and professionals in selecting the appropriate form of sodium perborate for their specific needs.
Physicochemical Properties: A Comparative Analysis
The fundamental differences between sodium perborate monohydrate and tetrahydrate lie in their chemical structure and degree of hydration, which in turn affect their physical and chemical properties. The monohydrate is typically produced by the dehydration of the tetrahydrate.[3]
Quantitative Data Summary
The key quantitative properties of sodium perborate monohydrate and tetrahydrate are summarized in the tables below for easy comparison.
Table 1: General and Physical Properties
| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate |
| Chemical Formula | NaBO₃·H₂O | NaBO₃·4H₂O |
| Molecular Weight | 99.81 g/mol | 153.86 g/mol |
| Appearance | White, free-flowing crystalline powder | White, crystalline powder |
| Bulk Density | 500 - 650 g/L | 750 - 850 g/L |
| Melting Point | Decomposes upon heating | ~63 °C (decomposes)[2] |
Table 2: Chemical and Performance Properties
| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate |
| Active Oxygen Content (Typical) | ≥ 15% | ≥ 10% |
| Dissolution Rate in Water | Higher/Faster | Lower/Slower |
| Thermal Stability | Higher | Lower |
| Storage Stability | More stable | Less stable |
| Solubility in Water ( g/100 mL at 18 °C) | Data not readily available, but dissolves faster | 2.15[2] |
Experimental Protocols
This section outlines detailed methodologies for the key experiments cited in the comparison of sodium perborate monohydrate and tetrahydrate.
Determination of Active Oxygen Content
The active oxygen content is a critical parameter that quantifies the oxidizing power of the perborate salt. A standard method for this determination is based on redox titration with potassium permanganate (B83412), as outlined in ASTM D2180.[4][5][6][7][8]
Principle: The sample is dissolved in an acidified aqueous solution, releasing hydrogen peroxide. This solution is then titrated with a standardized potassium permanganate solution. The permanganate ion is reduced by the hydrogen peroxide, and the endpoint is indicated by the persistence of the pink permanganate color.
Apparatus:
-
Analytical balance
-
500 mL volumetric flask
-
25 mL pipette
-
Burette
-
Erlenmeyer flask
Reagents:
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Sulfuric Acid (H₂SO₄), 1:9 dilution
-
Deionized water
Procedure:
-
Accurately weigh a sufficient amount of the sodium perborate sample to require a titration volume of at least 10 mL of 0.1 N KMnO₄.
-
Quantitatively transfer the sample to a 500 mL volumetric flask and dissolve in approximately 250 mL of deionized water with gentle swirling.
-
Dilute the solution to the mark with the 1:9 sulfuric acid solution and mix thoroughly.
-
Immediately pipette a 25 mL aliquot of this solution into an Erlenmeyer flask.
-
Titrate with the standardized 0.1 N KMnO₄ solution until a faint, persistent pink color is observed.
-
Perform a blank titration to determine the volume of KMnO₄ solution required to produce the same endpoint color.
-
Calculate the active oxygen content using the appropriate formula, accounting for the sample weight, titrant normality and volume, and the equivalent weight of active oxygen (8.00 g/eq).
Determination of Dissolution Rate
Principle: A known quantity of the powder is introduced into a specified volume of dissolution medium under controlled temperature and agitation. Aliquots of the medium are withdrawn at various time points and analyzed for the concentration of the dissolved substance.
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Constant temperature water bath (37 ± 0.5 °C)
-
Syringes and filters for sampling
-
UV-Vis Spectrophotometer or other suitable analytical instrument
Procedure:
-
Place 900 mL of deionized water (or other specified medium) into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Carefully add a precisely weighed amount of the sodium perborate powder to each vessel.
-
Start the dissolution test and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes).
-
Filter the samples immediately to prevent further dissolution of undissolved particles.
-
Analyze the concentration of dissolved perborate in each sample. This can be done indirectly by measuring the active oxygen content of the filtrate using the titration method described in section 3.1 or another validated analytical method.
-
Plot the percentage of dissolved sodium perborate against time to generate a dissolution profile for each hydrate (B1144303).
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis is used to determine the thermal stability of the sodium perborate hydrates by measuring the change in mass as a function of temperature. This can be performed following the general principles of ASTM E1131 and E2550.[14][15][16][17]
Principle: A small sample of the material is heated in a controlled atmosphere at a constant rate, and its mass is continuously monitored. Mass loss events correspond to processes such as dehydration and decomposition.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the sodium perborate hydrate into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and subsequent decomposition. The onset temperature of these mass loss steps provides an indication of the thermal stability of the compound.
Hygroscopicity Testing
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. A common method to evaluate this is by gravimetric sorption analysis.[1][18][19]
Principle: A sample is exposed to a controlled humidity environment, and its change in mass is monitored over time.
Apparatus:
-
Gravimetric Sorption Analyzer or a controlled humidity chamber with an analytical balance.
Procedure:
-
Place a pre-weighed, dried sample of the sodium perborate hydrate in the instrument.
-
Expose the sample to a specific relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C).
-
Continuously monitor the mass of the sample until it reaches equilibrium (i.e., no further significant change in mass).
-
The percentage increase in mass represents the moisture absorbed by the sample under those conditions, providing a measure of its hygroscopicity.
Signaling Pathways and Applications in Drug Development
While primarily known as a bleaching and oxidizing agent, recent research has begun to explore the biological effects of sodium perborate, suggesting potential applications in drug development. Its ability to generate reactive oxygen species (ROS) upon dissolution is key to its biological activity.
Role in Cancer Cell Apoptosis via p53 Signaling Pathway
A recent study has demonstrated that sodium perborate tetrahydrate exhibits anti-proliferative and apoptotic effects on hepatocellular carcinoma (HCC) cells. Transcriptome analysis revealed that these effects are closely related to the p53 signaling pathway. Treatment of HCC cells with sodium perborate led to cell cycle arrest and apoptosis, with changes in the expression of genes involved in the p53 pathway, such as CDKN1A, SERPINE1, and PMAIP1.
The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, such as that caused by an increase in reactive oxygen species. The generation of H₂O₂ from sodium perborate likely induces oxidative stress, which in turn activates the p53 pathway, leading to the observed anti-cancer effects.
Caption: Sodium Perborate's effect on the p53 signaling pathway.
Applications in Dental Formulations
Sodium perborate has a long-standing application in dentistry, particularly for intracoronal bleaching of non-vital, discolored teeth. In this application, a paste of sodium perborate mixed with water or hydrogen peroxide is placed inside the pulp chamber of the tooth. The slow release of hydrogen peroxide from the perborate bleaches the discolored dentin from the inside out. This can be considered a form of localized, sustained-release drug delivery.
Experimental Workflows and Reaction Mechanisms
Sodium perborate is a versatile oxidizing agent in organic synthesis, offering a safer and more convenient alternative to concentrated hydrogen peroxide solutions.
Epoxidation of Alkenes
One of the notable applications of sodium perborate is in the epoxidation of α,β-unsaturated ketones and other alkenes.[9][13] The reaction proceeds via the nucleophilic addition of the perborate anion to the alkene, followed by the loss of a borate (B1201080) species to form the epoxide.
The workflow for a typical epoxidation reaction using sodium perborate is depicted below.
Caption: Workflow for alkene epoxidation with sodium perborate.
Conclusion
Sodium perborate monohydrate and tetrahydrate, while chemically similar, offer a distinct set of properties that make them suitable for different applications. The monohydrate, with its higher active oxygen content, faster dissolution rate, and greater stability, is often preferred for applications requiring rapid and efficient oxidation. Conversely, the tetrahydrate remains a widely used and cost-effective option. The choice between the two should be based on a thorough understanding of their properties and the specific demands of the intended application. The emerging research into the biological effects of sodium perborate, particularly its influence on signaling pathways like p53, opens up new avenues for its potential use in drug development and therapy, warranting further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Sodium butyrate decreases the activation of NF-κB reducing inflammation and oxidative damage in the kidney of rats subjected to contrast-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. usp.org [usp.org]
- 6. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 7. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 10. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Integrated transcriptome and in vitro analysis revealed anti-proliferative effect of sodium perborate on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of sodium tetraborate as a cardioprotective or competitive agent: Modulation of hypertrophic intracellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Oscillations With Sodium Perborate as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance | RAPS [raps.org]
- 19. Evaluation of biocompatibility of sodium perborate and 30% hydrogen peroxide using the analysis of the adherence capacity and morphology of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Sodium Perborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305) (NaBO₃·nH₂O), a stable, crystalline solid, is a widely utilized oxidizing agent in various industrial and synthetic applications. While its solubility and behavior in aqueous systems are well-documented, a comprehensive understanding of its solubility in organic solvents remains a critical knowledge gap for chemists and pharmaceutical scientists. This technical guide aims to consolidate the available information on the solubility of sodium perborate in organic media, provide standardized methodologies for its determination, and visualize key reaction pathways where it serves as a pivotal reagent.
Core Concepts: Structure and Reactivity
Sodium perborate exists most commonly as a tetrahydrate (NaBO₃·4H₂O) or a monohydrate (NaBO₃·H₂O). In the solid state, it has a dimeric structure, [Na⁺]₂[B₂O₄(OH)₄]²⁻. Upon dissolution in water, it hydrolyzes to produce hydrogen peroxide and sodium borate, which are the active species in its oxidative reactions.[1][2] This hydrolysis is a key factor influencing its utility and reactivity. In organic synthesis, sodium perborate is valued as a safe and stable alternative to concentrated hydrogen peroxide solutions.[3] It is known to oxidize a range of functional groups, including the conversion of thioethers to sulfoxides and sulfones, and the epoxidation of alkenes.[1][4]
Solubility of Sodium Perborate
Aqueous Solubility
The solubility of sodium perborate in water is well-characterized. For the tetrahydrate form, the solubility is approximately 2.15 g/100 mL at 18°C and 2.3 g/100 mL at 20°C.[2][5] The monohydrate form is noted to be very soluble in water.[6]
Solubility in Organic Solvents
Quantitative data on the solubility of sodium perborate in a wide range of organic solvents is notably scarce in publicly available literature. Most sources provide qualitative descriptions or infer solubility from its use in specific reaction media. The following table summarizes the available qualitative and inferred solubility information.
| Solvent Classification | Solvent | Solubility | Notes |
| Protic Solvents | Water | Soluble | See Aqueous Solubility section for quantitative data. |
| Methanol (aqueous) | Partially Soluble / Used as a suspension | Employed as a solvent for the oxidative hydration of nitriles.[3] | |
| Ethanol | - | No specific data found. | |
| Glacial Acetic Acid | Soluble / Reacts | Sodium perborate dissolves and reacts to form peracetic acid, a more powerful oxidizing species.[5] | |
| Aprotic Solvents | Acetone | - | No specific data found. |
| Tetrahydrofuran (THF) | - | No specific data found. | |
| Dichloromethane | - | No specific data found. | |
| Toluene | Insoluble | Generally stated to be insoluble in hydrocarbons.[5] | |
| Acetonitrile | - | No specific data found. | |
| Ethyl Acetate | - | No specific data found. | |
| Hydrocarbons | Insoluble | [5] |
Note: The lack of quantitative data highlights a significant area for future research, as precise solubility values are crucial for reaction optimization, process design, and the development of novel synthetic methodologies.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of sodium perborate in an organic solvent. This method is adapted from established procedures for determining the solubility of inorganic salts.[7]
Objective: To determine the mass of sodium perborate that can be dissolved in a specific volume of an organic solvent at a given temperature to achieve a saturated solution.
Materials:
-
Sodium perborate (specify monohydrate or tetrahydrate)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
-
Dessicator
-
Volumetric flasks and pipettes
Procedure:
-
Saturation:
-
Add an excess amount of sodium perborate to a known volume of the organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed, temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter to remove any undissolved solid particles. The filtration step should be performed quickly to minimize temperature fluctuations.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry container.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at a slightly elevated temperature or under reduced pressure) until the solute is completely dry.
-
Place the container with the dry solute in an oven at a temperature below the decomposition temperature of sodium perborate (decomposition starts above 60°C) to remove any residual solvent.[2]
-
Cool the container in a desiccator to room temperature and weigh it.
-
-
Calculation:
-
Calculate the mass of the dissolved sodium perborate by subtracting the initial mass of the empty container from the final mass of the container with the dried solute.
-
Express the solubility in grams per 100 mL of solvent or other appropriate units.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the flammability and toxicity of the organic solvents used.
-
Sodium perborate is an oxidizing agent; avoid contact with combustible materials.
Key Reaction Pathways Involving Sodium Perborate
Sodium perborate is a versatile oxidizing agent in organic synthesis. Below are visualizations of two common reaction pathways.
Caption: Oxidation of a thioether to a sulfoxide and then to a sulfone using sodium perborate.
The oxidation of thioethers by sodium perborate proceeds in a stepwise manner. The initial oxidation converts the thioether to a sulfoxide. Further oxidation of the sulfoxide yields the corresponding sulfone. The reaction conditions can often be controlled to favor the formation of either the sulfoxide or the sulfone.
Caption: Concerted mechanism for the epoxidation of an alkene by sodium perborate.
The epoxidation of alkenes with peroxy acids, which can be generated in situ from sodium perborate, is believed to proceed through a concerted mechanism.[8][9] In this "butterfly" transition state, the oxygen atom is transferred to the double bond in a single step, leading to the formation of the epoxide ring. This stereospecific syn-addition preserves the stereochemistry of the starting alkene in the product.[8]
Conclusion
Sodium perborate is a valuable and versatile reagent in both industrial and laboratory settings. While its application in aqueous media is well-established, its use in organic solvents is an area ripe for further exploration. This guide has summarized the currently available, though limited, information on its solubility in organic solvents and has provided a framework for its experimental determination. The visualized reaction pathways for the oxidation of thioethers and the epoxidation of alkenes highlight its synthetic utility. A more thorough quantitative investigation into the solubility of sodium perborate across a broader range of organic solvents would be a significant contribution to the fields of chemistry and pharmaceutical development, enabling more precise control over reaction conditions and potentially unlocking new synthetic possibilities.
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. ICSC 1046 - SODIUM PERBORATE TETRAHYDRATE [inchem.org]
- 3. Sodium perborate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]
- 6. Sodium perborate monohydrate CAS#: 10332-33-9 [m.chemicalbook.com]
- 7. rruff.net [rruff.net]
- 8. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
"Perboric acid, sodium salt" thermal decomposition temperature
An In-depth Technical Guide to the Thermal Decomposition of Perboric Acid, Sodium Salt (Sodium Perborate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of sodium perborate (B1237305) (this compound), a compound of interest for its oxidizing properties in various scientific and industrial applications. A thorough understanding of its thermal behavior is critical for process optimization, stability assessment, and ensuring the safe handling of the material. This document details the decomposition pathways of its common hydrates, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Thermal Decomposition Profile
Sodium perborate is commercially available in two primary forms: the tetrahydrate (NaBO₃·4H₂O) and the monohydrate (NaBO₃·H₂O). The thermal stability of these two forms differs significantly, with the monohydrate exhibiting greater resistance to thermal degradation.[1][2]
The thermal decomposition of sodium perborate tetrahydrate is a multi-step process:
-
Dehydration: The tetrahydrate first loses its water of crystallization to form the monohydrate. This dehydration process is generally complete below 100°C.[3]
-
Decomposition: Upon further heating, the perborate structure decomposes to yield sodium metaborate (B1245444) (NaBO₂) and oxygen gas. This decomposition is an exothermic process.[3][4]
Data Presentation
The following table summarizes the key thermal decomposition temperatures for the different forms of sodium perborate.
| Compound Name | Formula | Decomposition Step | Temperature Range (°C) | Analytical Method | Reference |
| Sodium Perborate Tetrahydrate | NaBO₃·4H₂O | Onset of Thermal Decomposition | ~60 | Safety Data Sheet | [4] |
| Dehydration to Monohydrate | < 100 | Kinetic Study | [3] | ||
| Decomposition of Peroxo-groups | 120 - 180 | Kinetic Study | [3] | ||
| Sodium Perborate Monohydrate | NaBO₃·H₂O | Onset of Oxygen Release | 50 | Material Safety Data Sheet | [5] |
| Self-Accelerated Decomposition Temperature (SADT) for 50 kg package | ≥ 55 | Material Safety Data Sheet | [5] |
Experimental Protocols
The characterization of the thermal decomposition of sodium perborate is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following is a representative experimental protocol based on methodologies reported for similar compounds.[6][7]
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
Objective: To quantitatively measure the mass loss of a sample as a function of temperature and to detect endothermic or exothermic transitions associated with dehydration and decomposition.
Methodology:
-
Sample Preparation: An accurately weighed sample of sodium perborate (typically 5-10 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A simultaneous TGA/DSC instrument is utilized to concurrently measure mass change and heat flow.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 300°C) at a constant heating rate. Typical heating rates range from 2°C/min to 10°C/min.[6]
-
Atmosphere: A controlled, inert atmosphere is maintained by purging the furnace with nitrogen or argon gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[6]
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss against temperature, allowing for the determination of the stoichiometry of the dehydration and decomposition steps.
-
The DSC curve plots the heat flow against temperature. Endothermic peaks typically correspond to dehydration, while exothermic peaks indicate decomposition. The onset temperature and the peak maximum of these thermal events provide key information about the material's stability.
-
Mandatory Visualizations
Decomposition Pathway
The following diagram illustrates the multi-step thermal decomposition pathway of sodium perborate tetrahydrate.
Caption: Thermal decomposition pathway of sodium perborate tetrahydrate.
Experimental Workflow
The diagram below outlines the logical workflow for determining the thermal decomposition temperature of sodium perborate using TGA/DSC analysis.
Caption: Workflow for TGA/DSC analysis of sodium perborate.
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. belinka-perkemija.com [belinka-perkemija.com]
- 3. researchgate.net [researchgate.net]
- 4. redox.com [redox.com]
- 5. chemprolab.com [chemprolab.com]
- 6. Journal of Energy and Power Technology | Using Additives to Control the Decomposition Temperature of Sodium Borohydride [lidsen.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the History and Discovery of Sodium Perborate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history and discovery of sodium perborate (B1237305), a compound that has played a significant role in various chemical and industrial applications. From its initial synthesis in the late 19th century to its commercialization as a key component in detergents and its use in organic synthesis, this document provides a comprehensive overview of the key milestones, experimental protocols, and physicochemical properties of this important chemical.
Discovery and Early History
Sodium perborate was first synthesized in 1898, with two independent discoveries occurring almost simultaneously. The Russian-Polish chemist Sebastian Tanatar and, separately, the Russian duo P. Melikoff and L. Pissadewsky, are credited with its initial preparation.[1] Tanatar's work, published in the "Zeitschrift für physikalische Chemie," described the formation of sodium perborate through two distinct methods: the reaction of sodium borate (B1201080) with hydrogen peroxide in an alkaline solution, and the electrolysis of a sodium borate solution.[1] Melikoff and Pissadewsky's research, published in "Berichte der deutschen chemischen Gesellschaft," also detailed the synthesis from sodium borate and hydrogen peroxide.
The industrial significance of sodium perborate began to be realized in the early 20th century. In 1907, the German chemical company Degussa, in collaboration with the consumer goods company Henkel, incorporated sodium perborate into the revolutionary laundry detergent, Persil. This marked the first commercial use of an oxygen-based bleaching agent in a detergent, offering a milder alternative to the harsh chlorine-based bleaches used at the time.
Physicochemical Properties
Sodium perborate exists in two common forms: the tetrahydrate (NaBO₃·4H₂O) and the monohydrate (NaBO₃·H₂O). The tetrahydrate is the more traditional form, while the monohydrate offers a higher active oxygen content and greater stability at higher temperatures.
Quantitative Data Summary
The key physical and chemical properties of both forms of sodium perborate are summarized in the tables below for easy comparison.
Table 1: General and Physical Properties of Sodium Perborate
| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate |
| Molecular Formula | NaBO₃·H₂O | NaBO₃·4H₂O |
| Molecular Weight | 99.82 g/mol [2] | 153.86 g/mol [1] |
| Appearance | White crystalline powder | White crystalline powder[3] |
| Odor | Odorless | Odorless[1] |
| Bulk Density | 0.5 - 0.65 g/cm³[4] | 0.73 - 0.90 g/L[5] |
| Melting Point | Decomposes | ~60-65.5 °C (decomposes)[3] |
Table 2: Solubility in Water
| Temperature (°C) | Solubility of Sodium Perborate Tetrahydrate ( g/100 mL) |
| 18 | 2.15[1] |
| 20 | 2.3[3] |
Table 3: Thermal and Chemical Properties
| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate |
| Active Oxygen Content | min. 15.0%[5] | min. 10.0%[5] |
| pH (1.5% solution) | ~10[4] | 9.5 - 10.5 |
| Decomposition Temperature | ≥ 55°C (SADT for 50 kg)[4] | Decomposes above 60°C[3] |
| Decomposition Products | Boric acid, hydrogen peroxide, sodium oxide (in fire) | Boric acid, hydrogen peroxide, sodium oxide (in fire)[3] |
Experimental Protocols
Original Synthesis of Sodium Perborate (Tanatar/Melikoff & Pissadewsky, 1898)
While the full, detailed experimental protocols from the original 1898 publications were not accessible in English translation through the conducted searches, the fundamental principles of the chemical synthesis can be outlined based on recurring descriptions in the literature.[1]
Objective: To synthesize sodium perborate.
Materials:
-
Sodium borate (Borax)
-
Hydrogen peroxide
-
Sodium hydroxide (B78521)
-
Ethanol (B145695) (for washing)
-
Diethyl ether (for washing)
Procedure (General Recreation):
-
A solution of sodium borate is prepared in water.
-
Sodium hydroxide is added to the sodium borate solution to create an alkaline environment. The formation of sodium metaborate (B1245444) (NaBO₂) occurs in this step.
-
To this alkaline borate solution, a solution of hydrogen peroxide is added gradually, likely with cooling to control the exothermic reaction.
-
The sodium perborate precipitates out of the solution as a crystalline solid.
-
The crystals are then isolated by filtration.
-
The collected crystals are washed with ethanol and diethyl ether to remove impurities and aid in drying.
-
The final product is dried.
Electrolytic Synthesis of Sodium Perborate (Tanatar, 1898)
Tanatar also reported the synthesis of sodium perborate via electrolysis.[1] Later patents and scientific papers provide more insight into the potential setup for such a process.
Objective: To synthesize sodium perborate through electrolysis.
Materials:
-
Sodium borate
-
Sodium carbonate (to improve conductivity and act as a buffer)
-
Platinum anode
-
Steel or other suitable cathode
-
Electrolytic cell with a cooling system
Procedure (General Recreation based on later developments):
-
An aqueous solution of sodium borate and sodium carbonate is prepared and placed in an electrolytic cell.
-
The solution is cooled to a low temperature, typically below 15°C, to improve the stability of the perborate formed.
-
A direct current is passed through the solution using a platinum anode and a suitable cathode.
-
At the anode, oxidation of borate and hydroxide ions leads to the formation of perborate species.
-
The sodium perborate, being less soluble under these conditions, precipitates out of the solution.
-
The crystalline product is then collected and dried.
Visualizations
Historical Discovery and Commercialization Timeline
Caption: A timeline illustrating the key events in the discovery and commercialization of sodium perborate.
Chemical Synthesis Pathway of Sodium Perborate
Caption: A simplified workflow of the common chemical synthesis of sodium perborate tetrahydrate.
Conclusion
The discovery of sodium perborate at the close of the 19th century marked a significant advancement in inorganic peroxide chemistry. Its subsequent commercialization revolutionized the detergent industry and provided a versatile oxidizing agent for various applications. This guide has provided a detailed overview of the historical context, key scientific contributors, fundamental physicochemical properties, and the experimental approaches that led to the synthesis of this important compound. The provided data and diagrams offer a valuable resource for researchers and professionals in understanding the origins and characteristics of sodium perborate.
References
- 1. US3038842A - Process of making sodium perborate by electrolysis - Google Patents [patents.google.com]
- 2. Full text of "A_Text-Book_Of_Inorganic_Chemistry_Vol-VI_Part_V" [archive.org]
- 3. hydrogen.energy.gov [hydrogen.energy.gov]
- 4. Sodium perborate - Wikipedia [en.wikipedia.org]
- 5. libsysdigi.library.illinois.edu [libsysdigi.library.illinois.edu]
A Comprehensive Technical Guide to the Safe Handling of Perboric Acid, Sodium Salt in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for perboric acid, sodium salt (commonly known as sodium perborate) in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment. Sodium perborate (B1237305) is a strong oxidizer and presents several hazards that necessitate careful handling and storage.[1][2][3][4]
Chemical Identification and Physical Properties
Sodium perborate is an inorganic peroxide that exists in monohydrate and tetrahydrate forms. It is a white, odorless, crystalline solid.[3][5] When dissolved in water, it hydrolyzes to form hydrogen peroxide and borate, which are responsible for its bleaching and disinfecting properties.
Table 1: Physical and Chemical Properties of Sodium Perborate
| Property | Value | References |
| Molecular Formula | NaBO₃·H₂O (Monohydrate) / NaBO₃·4H₂O (Tetrahydrate) | [1][5] |
| Molecular Weight | 99.82 g/mol (Monohydrate) / 153.86 g/mol (Tetrahydrate) | [6][7] |
| Appearance | White crystalline powder or solid | [3][5] |
| Odor | Odorless | [3][5][8] |
| Solubility | Soluble in water, decomposes | [3][5] |
| Melting Point | Decomposes above 60°C (140°F) | [5][7][9] |
| pH (in solution) | Slightly alkaline (around 10 for a 10g/L solution) | [5] |
| Density | 1.71 g/cm³ | [5] |
Hazard Identification and Classification
Sodium perborate is classified as a hazardous chemical. It is a strong oxidizer and can intensify fires.[1][2][3][4][10] Contact with combustible materials may cause a fire.[1][11] It is harmful if swallowed and causes serious eye damage.[2][3][4][10][12] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[4][8][10][12][13]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Reproductive Toxicity | 1B | H360Df: May damage the unborn child. Suspected of damaging fertility |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Multiple Safety Data Sheets[2][4][8][10][13]
Toxicological Data
Toxicological data is primarily derived from studies on animals. The methodologies for these studies typically follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example, acute oral toxicity is often determined using OECD Test Guideline 401.
Table 3: Summary of Toxicological Data
| Endpoint | Species | Route | Value | References |
| LD50 | Rat | Oral | 1,200 - 2,567 mg/kg | [8][13] |
| LD50 | Mouse | Oral | 1,060 mg/kg | [1] |
| LD50 | Rabbit | Dermal | >2,000 mg/kg | [13] |
Safe Handling and Storage
Proper handling and storage procedures are essential to mitigate the risks associated with sodium perborate.
Engineering Controls
-
Use in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne levels below exposure limits.[1][8][11][14]
-
Provide eyewash stations and safety showers in the immediate work area.[1][11][14]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3][5][8][11]
-
Skin Protection: Wear impervious gloves (e.g., rubber or neoprene) and a lab coat or other protective clothing.[3][5][8][11]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a dust cartridge.[8][11]
General Hygiene Practices
-
Wash hands thoroughly after handling the material, before eating, drinking, or smoking, and at the end of the workday.[1][3][4][8]
-
Do not eat, drink, or smoke in areas where sodium perborate is handled or stored.[1][2][3][10][12]
-
Routinely wash work clothing and protective equipment to remove contaminants.[1]
Storage
-
Keep containers tightly closed to prevent moisture exposure, as it decomposes in moist air.[1][2][3][8]
-
Store away from incompatible materials such as combustible materials, reducing agents, organic materials, acids, and heavy metal salts.[1][2][3][7][8]
Emergency Procedures
First Aid Measures
Table 4: First Aid Procedures for Sodium Perborate Exposure
| Exposure Route | First Aid Instructions | References |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][8][10][11] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists. | [1][8][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. | [1][8][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and give one glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][8][10][12] |
A logical workflow for first aid response is illustrated below.
Caption: First aid response workflow for sodium perborate exposure.
Fire-Fighting Measures
-
Sodium perborate is not flammable but is a strong oxidizer and will accelerate the burning of combustible materials.[1]
-
In case of fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][10] Flood the fire area with water from a distance for large fires.[17]
-
Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[8][10][11]
-
Cool containers exposed to fire with water spray to prevent them from exploding.[1][10]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Isolate the area: Keep unnecessary and unprotected personnel away from the spill.[1][17]
-
Wear appropriate PPE: Refer to Section 4.2.
-
Contain the spill: Prevent the material from entering drains or waterways.[1][8]
-
Clean-up:
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[8]
The following diagram illustrates the decision-making process for handling a sodium perborate spill.
Caption: Workflow for responding to a sodium perborate spill.
Hierarchy of Controls
To ensure the highest level of safety, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing sodium perborate risks.
Disposal Considerations
Dispose of sodium perborate and its container as hazardous waste.[1] Do not dispose of it down the drain or in the regular trash.[1] All disposal practices must be in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a valuable laboratory chemical that requires stringent safety precautions. By understanding its hazards and implementing the handling, storage, and emergency procedures outlined in this guide, researchers and scientists can significantly reduce the risk of accidents and ensure a safe laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.
References
- 1. sds.chemtel.net [sds.chemtel.net]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. Sodium Perborate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemiis.com [chemiis.com]
- 6. Sodium Perborate Monohydrate | BH2NaO4 | CID 23695970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. beaufort.tricare.mil [beaufort.tricare.mil]
- 9. ICSC 1046 - SODIUM PERBORATE TETRAHYDRATE [inchem.org]
- 10. jmnspecialties.com [jmnspecialties.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 13. redox.com [redox.com]
- 14. fishersci.com [fishersci.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. lobachemie.com [lobachemie.com]
- 17. SODIUM PERBORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic Data of Sodium Perborate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305), referred to chemically as sodium peroxoborate, is a significant compound utilized across various industries, from detergents and bleaching agents to dental formulations. Its efficacy is rooted in its ability to act as a stable source of active oxygen. A thorough understanding of its structural and electronic properties is paramount for its application and development in various fields, including pharmaceuticals. This technical guide provides a comprehensive overview of the spectroscopic data for sodium perborate, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its molecular structure and characteristics in the solid state.
Sodium perborate exists in several hydrated forms, with the "monohydrate" (NaBO₃·H₂O) and "tetrahydrate" (NaBO₃·4H₂O) being the most common. Structurally, it is not a simple adduct of sodium borate (B1201080) and hydrogen peroxide. Instead, it features a dimeric anion, [B₂O₄(OH)₄]²⁻, which consists of a six-membered ring with a chair conformation, containing a -B-O-O-B-O-O- core. Each boron atom is bonded to two hydroxyl groups. The correct chemical formula for the tetrahydrate is more accurately represented as Na₂[B₂(O₂)₂(OH)₄]·6H₂O.[1] This complex structure gives rise to distinct spectroscopic signatures.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For sodium perborate, the IR spectrum reveals characteristic absorptions corresponding to the vibrations of the peroxoborate anion and the associated water molecules in its hydrated forms.
Data Presentation
Table 1: Key Infrared Absorption Regions for Sodium Perborate
| Wavenumber Range (cm⁻¹) | Tentative Assignment | Notes |
| 3600 - 3000 | O-H stretching | Broad absorption due to hydroxyl groups of the peroxoborate anion and water of hydration. |
| 1650 - 1600 | H-O-H bending | Bending vibration of water of hydration. |
| 1400 - 1200 | B-O-H in-plane bending | Vibrations of the hydroxyl groups attached to the boron atoms. |
| 1100 - 900 | B-O stretching | Stretching vibrations of the boron-oxygen single bonds within the ring and to the hydroxyl groups. |
| 900 - 800 | O-O stretching (peroxide) | Characteristic stretching vibration of the peroxide (-O-O-) linkage. |
| 800 - 600 | B-O-O bending | Bending vibrations associated with the peroxoborate ring structure. |
Experimental Protocols
The following describes a general methodology for obtaining a solid-state IR spectrum of sodium perborate.
Sample Preparation (Nujol Mull)
-
Grinding: Approximately 5-10 mg of the solid sodium perborate sample is placed in a clean, dry agate mortar. The sample is ground to a fine, consistent powder using an agate pestle. Proper grinding is crucial to minimize light scattering and obtain a high-quality spectrum.
-
Mulling: One to two drops of Nujol (mineral oil) are added to the powdered sample in the mortar. The mixture is then triturated with the pestle until a uniform, translucent paste (mull) is formed.
-
Mounting: A small amount of the mull is transferred to the center of a clean, polished salt plate (e.g., KBr or NaCl). A second salt plate is placed on top and gently rotated to spread the mull into a thin, even film between the plates.
-
Analysis: The assembled salt plates are placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates should be acquired beforehand and subtracted from the sample spectrum.
Diagram: Workflow for Solid-State IR Spectroscopy
Caption: A flowchart illustrating the key steps in acquiring a solid-state infrared spectrum of sodium perborate using the Nujol mull technique.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. A study on the surface Raman scattering of sodium perborate tetrahydrate and monohydrate has provided some quantitative data on their characteristic vibrational modes.[3]
Data Presentation
Table 2: Raman Spectral Data for Sodium Perborate Hydrates [3]
| Wavenumber (cm⁻¹) - Tetrahydrate | Wavenumber (cm⁻¹) - Monohydrate | Tentative Assignment |
| 970 | 960 | B-O stretching modes |
| 900 | 890 | O-O stretching (peroxide) |
| 710 | 705 | B-O-O bending modes |
These Raman lines are characteristic of the peroxoborate anion and show slight shifts depending on the hydration state of the crystal.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environment of nuclei such as ¹¹B and ¹H, providing valuable insights into the structure and bonding within sodium perborate.
¹¹B Solid-State NMR
Due to the quadrupolar nature of the ¹¹B nucleus (I=3/2), solid-state NMR spectra of boron-containing compounds often exhibit broad lineshapes. However, techniques like Magic Angle Spinning (MAS) can significantly narrow these lines, allowing for the determination of chemical shifts and quadrupolar coupling constants, which are sensitive to the coordination environment of the boron atoms.
¹H Solid-State NMR
Solid-state ¹H NMR can provide information about the different proton environments in the hydrated forms of sodium perborate, distinguishing between the hydroxyl protons on the peroxoborate anion and the protons of the water of hydration. High-resolution spectra can be obtained using fast MAS techniques.
Experimental Protocols
The following outlines a general methodology for acquiring solid-state NMR spectra of sodium perborate.
¹¹B Solid-State MAS NMR
-
Sample Packing: The solid sodium perborate sample is packed into a zirconia rotor (e.g., 4 mm diameter).
-
Spectrometer Setup: The experiment is performed on a solid-state NMR spectrometer, typically at a high magnetic field strength (e.g., 9.4 T or higher) to improve resolution.
-
Acquisition Parameters:
-
A single-pulse excitation or a Hahn-echo pulse sequence is used.
-
Magic Angle Spinning (MAS) is employed at a moderate to high speed (e.g., 10-15 kHz) to average anisotropic interactions.
-
¹H decoupling is applied during acquisition to remove ¹H-¹¹B dipolar couplings.
-
The ¹¹B chemical shifts are referenced externally to a standard such as solid NaBH₄ or liquid BF₃·OEt₂.
-
¹H Solid-State MAS NMR
-
Sample Packing: The hydrated sodium perborate sample is packed into a zirconia rotor.
-
Spectrometer Setup: A solid-state NMR spectrometer with a probe capable of high spinning speeds is used.
-
Acquisition Parameters:
-
A single-pulse excitation sequence is typically used.
-
Fast MAS (e.g., >60 kHz) is employed to average out the strong ¹H-¹H dipolar couplings and achieve high resolution.
-
Chemical shifts are referenced externally to a standard like adamantane (B196018) or TMS.
-
Diagram: Logical Flow for Solid-State NMR Analysis
References
"Perboric acid, sodium salt" hydrolysis to produce hydrogen peroxide
An In-depth Technical Guide to the Hydrolysis of Sodium Perborate (B1237305) for Hydrogen Peroxide Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium perborate (NaBO₃·nH₂O) is a stable, solid source of active oxygen, valued as a convenient precursor to hydrogen peroxide (H₂O₂) in various applications, including detergents, bleaching agents, and antiseptic formulations.[1] Its utility stems from its hydrolysis in aqueous solutions, a process that releases H₂O₂ and borate (B1201080). This guide provides a detailed examination of the core chemical principles governing this reaction. It outlines the hydrolysis mechanism, discusses the critical factors influencing the rate and yield of hydrogen peroxide, presents available quantitative data, and provides a detailed experimental protocol for the quantification of the H₂O₂ produced. This document is intended to serve as a technical resource for professionals engaged in research and development activities that utilize or study this compound.
The Hydrolysis Mechanism
Sodium perborate is not merely a mixture of sodium borate and hydrogen peroxide; in its solid state, it contains a dimeric peroxoborate anion, [B₂O₄(OH)₄]²⁻, arranged in a cyclic structure.[2] When dissolved in water, this anion undergoes hydrolysis. The process is not a simple one-step reaction but a series of equilibria.
Initially, the dimeric anion hydrolyzes to form two monomeric hydroperoxide species.[2] This is followed by a set of pH-dependent equilibria involving boric acid (B(OH)₃), hydrogen peroxide (H₂O₂), the hydroperoxyl anion (HOO⁻), and the tetrahydroxyborate anion ([B(OH)₄]⁻).[2]
The primary reaction sequence can be summarized as:
-
Hydrolysis of the Dimeric Anion: [B₂O₄(OH)₄]²⁻ + 2H₂O ⇌ 2[B(OH)₃(OOH)]⁻
-
Equilibrium with Hydrogen Peroxide: [B(OH)₃(OOH)]⁻ ⇌ B(OH)₃ + HOO⁻
-
Equilibrium with Borate: B(OH)₃ + HOO⁻ + H₂O ⇌ [B(OH)₄]⁻ + H₂O₂
As the concentration of the solution increases, other more complex peroxoborate species can also form.[2] The overall process effectively makes sodium perborate a carrier for H₂O₂, releasing it upon dissolution in water.
References
Unveiling the Crystalline Architecture of Sodium Perborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305), a compound with the chemical name sodium peroxoborate, is a significant industrial chemical primarily utilized as a bleaching agent in detergents and cleaning products. Its efficacy and stability are intrinsically linked to its solid-state structure. This technical guide provides an in-depth analysis of the crystal structure of the two most common forms of sodium perborate: the anhydrous form, often misleadingly referred to as the "monohydrate," and the hexahydrate, commonly known as the "tetrahydrate." Understanding the precise atomic arrangement within these crystalline lattices is paramount for optimizing their properties for various applications, including in pharmaceutical formulations where controlled release of active oxygen species is desired.
The fundamental structural unit in both forms is the dimeric dianion, [B₂O₄(OH)₄]²⁻, which features a six-membered ring with a chair conformation, containing two boron atoms bridged by two peroxo groups.[1][2] The different degrees of hydration lead to distinct crystal packing and, consequently, variations in physical properties such as solubility and thermal stability. This guide will delve into the crystallographic data, the experimental protocols for structure determination, and the chemical behavior of these important compounds.
Data Presentation
The crystallographic data for the hexahydrate form of sodium perborate has been determined with high precision. In contrast, detailed crystallographic data for the anhydrous form is not as readily available in the surveyed literature.
Table 1: Crystallographic Data for Sodium Perborate Hexahydrate (Na₂[B₂(O₂)₂(OH)₄]·6H₂O)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.363(2) |
| b (Å) | 8.163(3) |
| c (Å) | 6.831(2) |
| α (°) | 90.03(3) |
| β (°) | 120.38(2) |
| γ (°) | 101.69(3) |
| Volume (ų) | 340.9 |
| Z | 1 |
Data sourced from Acta Crystallographica B, 34, 3551 (1978).
Table 2: Selected Interatomic Distances for Sodium Perborate Hexahydrate
| Bond | Distance (Å) |
| B - O(1) | 1.487(3) |
| B - O(2) | 1.458(3) |
| B - O(3H) | 1.481(3) |
| B - O(4H) | 1.474(3) |
| O(1) - O(2') | 1.479(2) |
Data sourced from Acta Crystallographica B, 34, 3551 (1978).
Experimental Protocols
The determination of the crystal structure of sodium perborate relies on X-ray diffraction techniques. The following protocols outline the general procedures for synthesis, crystallization, and structural analysis.
Synthesis of Sodium Perborate Hexahydrate
Sodium perborate hexahydrate can be synthesized by the reaction of borax (B76245) (Na₂B₄O₇) and sodium hydroxide (B78521) (NaOH) to form sodium metaborate (B1245444) (NaBO₂), which is then reacted with hydrogen peroxide (H₂O₂).[1]
-
Preparation of Sodium Metaborate Solution: Dissolve an appropriate amount of borax and sodium hydroxide in deionized water.
-
Reaction with Hydrogen Peroxide: Cool the sodium metaborate solution and slowly add a stoichiometric amount of hydrogen peroxide, keeping the temperature low to control the exothermic reaction.
-
Crystallization: Allow the solution to stand at a low temperature to induce crystallization of sodium perborate hexahydrate.
-
Isolation and Drying: The resulting crystals are collected by filtration, washed with cold water and ethanol, and then dried under vacuum.
Synthesis of Anhydrous Sodium Perborate
The anhydrous form is typically prepared by the dehydration of the hexahydrate.[1]
-
Dehydration: Heat the sodium perborate hexahydrate crystals in a controlled environment, such as a vacuum oven, at a temperature sufficient to remove the water of crystallization without decomposing the perborate structure.
-
Characterization: The resulting anhydrous powder should be characterized by techniques such as powder X-ray diffraction to confirm the phase.
Single-Crystal X-ray Diffraction (SC-XRD)
For the precise determination of the crystal structure, a single, high-quality crystal is required.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations.[3][4]
-
Data Processing: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors to produce a final dataset of structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure, including bond lengths and angles.[5]
Powder X-ray Diffraction (PXRD)
PXRD is used for phase identification and to obtain structural information from a polycrystalline powder.[6]
-
Sample Preparation: The crystalline powder is finely ground to ensure random orientation of the crystallites and packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer, and a diffraction pattern is recorded by scanning a range of 2θ angles.[7]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database of known materials. The data can also be used for Rietveld refinement to obtain or refine crystal structure parameters.
Mandatory Visualization
Hydrolysis Pathway of Sodium Perborate
Upon dissolution in water, the perborate anion undergoes hydrolysis to release hydrogen peroxide, which is the active bleaching and oxidizing agent. This process is a key aspect of its functionality.
Caption: Hydrolysis pathway of the perborate anion in aqueous solution.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure using single-crystal X-ray diffraction involves a series of sequential steps, from sample preparation to the final structural refinement.
Caption: A typical workflow for crystal structure determination.
Logical Relationship: Dehydration of Sodium Perborate Hexahydrate
The relationship between the hexahydrate and anhydrous forms of sodium perborate is a simple dehydration process, which is crucial for producing the more thermally stable "monohydrate" form.
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. Welcome to Chem Zipper.com......: What is structure of sodium perborate? [chemzipper.com]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
Methodological & Application
Application Notes and Protocols for "Perboric acid, sodium salt" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium perborate (B1237305) (NaBO₃·nH₂O), a readily available, inexpensive, and safe oxidizing agent, has emerged as a versatile and environmentally benign reagent in modern organic synthesis.[1][2] It serves as a stable, solid source of hydrogen peroxide, offering advantages in handling and safety over its concentrated aqueous solutions.[1] This document provides detailed application notes and experimental protocols for the use of sodium perborate in several key synthetic transformations.
Oxidation of Various Functional Groups
Sodium perborate, particularly when used in conjunction with acetic acid, is an effective oxidant for a wide range of functional groups. The in situ generation of peracetic acid is believed to be responsible for the enhanced reactivity.
Oxidation of Aromatic Aldehydes to Carboxylic Acids
This protocol describes the efficient conversion of aromatic aldehydes to their corresponding carboxylic acids.[3]
Experimental Protocol:
-
To a solution of the aromatic aldehyde (10 mmol) in glacial acetic acid (50 mL), add sodium perborate tetrahydrate (20 mmol) in portions over 15 minutes with stirring.
-
Heat the mixture at 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure carboxylic acid.
Quantitative Data:
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | Benzoic acid | 95 | [3] |
| 4-Chlorobenzaldehyde | 4-Chlorobenzoic acid | 92 | [3] |
| 4-Methoxybenzaldehyde | 4-Methoxybenzoic acid | 94 | [3] |
| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 85 | [3] |
Reaction Workflow:
Caption: Workflow for the oxidation of aromatic aldehydes.
Oxidation of Thioethers to Sulfoxides and Sulfones
Sodium perborate provides a selective method for the oxidation of thioethers to either sulfoxides or sulfones depending on the reaction conditions.[4]
Experimental Protocol (for Sulfoxides):
-
Dissolve the thioether (10 mmol) in a suitable solvent such as methanol (B129727) or acetic acid (40 mL).
-
Add sodium perborate tetrahydrate (11 mmol) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfoxide.
Experimental Protocol (for Sulfones):
-
Dissolve the thioether (10 mmol) in glacial acetic acid (40 mL).
-
Add sodium perborate tetrahydrate (22 mmol) and heat the mixture to 50-60 °C.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the sulfone.
Quantitative Data:
| Thioether | Product | Conditions | Yield (%) | Reference |
| Thioanisole | Methyl phenyl sulfoxide | 1.1 eq. NaBO₃·4H₂O, MeOH, RT, 3h | 95 | [4] |
| Thioanisole | Methyl phenyl sulfone | 2.2 eq. NaBO₃·4H₂O, AcOH, 55°C, 2h | 98 | [4] |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 1.1 eq. NaBO₃·4H₂O, MeOH, RT, 2h | 92 | [4] |
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a key transformation that converts ketones into esters, or cyclic ketones into lactones. Sodium perborate in an acidic medium offers a safe and effective alternative to traditional peracids.[5][6]
Experimental Protocol (General):
-
Dissolve the ketone (10 mmol) in a suitable acidic solvent such as formic acid or acetic acid (30 mL).[5]
-
Add sodium perborate tetrahydrate (15 mmol) portion-wise to the stirred solution, maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into cold water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data:
| Ketone | Product | Conditions | Yield (%) | Reference |
| Cyclohexanone | ε-Caprolactone | NaBO₃·4H₂O, TFA | High | [7] |
| Adamantanone | 4-Oxahomoadamantan-5-one | NaBO₃·4H₂O, AcOH/TFA | Good | [5] |
| Chloroketo acid 1 | Chloroketolactone 2 | NaBO₃·4H₂O, Formic Acid | 66 | [5] |
Reaction Mechanism:
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. "The Oxidation Of Alpha,Beta-Unsaturated Ketones In Aqueous Sodium Perb" by Kathryn L. Reed, John T. Gupton et al. [stars.library.ucf.edu]
- 3. Further functional group oxidations using sodium perborate [organic-chemistry.org]
- 4. Palladium-Catalyzed Selective Acyloxylation Using Sodium Perborate as Oxidant [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Perborate as a Reagent for the Oxidation of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305) (SPB), a readily available and inexpensive industrial chemical, serves as a safe and effective oxidizing agent in organic synthesis.[1][2] Often used in detergents and bleaching agents, its application in the laboratory provides a valuable alternative to other, more hazardous oxidizing agents like highly concentrated hydrogen peroxide.[3] This document outlines the use of sodium perborate, specifically in the context of oxidizing aromatic aldehydes to their corresponding carboxylic acids, a crucial transformation in the synthesis of various organic molecules and active pharmaceutical ingredients.
Sodium perborate is a stable, crystalline solid, typically available as a hydrate (B1144303) (NaBO₃·nH₂O).[3] Its low toxicity and ease of handling make it an attractive reagent for both small-scale laboratory preparations and larger-scale industrial applications.[4] In solution, particularly in acetic acid, it generates powerful oxidizing species.[3]
Advantages of Sodium Perborate
-
Safety: SPB is a stable solid with no shock sensitivity, offering a safer alternative to potentially explosive concentrated hydrogen peroxide solutions.[1][3]
-
Cost-Effectiveness and Availability: As a large-scale industrial chemical, sodium perborate is inexpensive and widely available.[1][2]
-
Ease of Handling: Its solid nature and stability allow for straightforward storage and handling.[4]
-
Environmental Profile: The reagent and its reduction products (borates) are not currently considered to pose a significant environmental hazard.[1]
-
Versatility: Beyond aldehyde oxidation, sodium perborate is effective for a range of other transformations, including the oxidation of iodoarenes, azines, and sulfur heterocycles.[3][4]
Application: Oxidation of Aromatic Aldehydes to Carboxylic Acids
Sodium perborate in acetic acid is a highly effective system for the smooth oxidation of aromatic aldehydes to carboxylic acids.[3][4][5] The reaction generally proceeds under mild conditions and provides good to excellent yields. The reactivity is, however, sensitive to the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups can inhibit the reaction.[4][5]
Quantitative Data Summary
The following table summarizes the yields of carboxylic acids obtained from the oxidation of various substituted benzaldehydes with sodium perborate in acetic acid.
| Aldehyde | Carboxylic Acid Product | Yield (%) |
| Benzaldehyde | Benzoic acid | 85 |
| 4-Methylbenzaldehyde | 4-Methylbenzoic acid | 88 |
| 2-Chlorobenzaldehyde | 2-Chlorobenzoic acid | 92 |
| 3-Chlorobenzaldehyde | 3-Chlorobenzoic acid | 85 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzoic acid | 95 |
| 2-Bromobenzaldehyde | 2-Bromobenzoic acid | 89 |
| 4-Bromobenzaldehyde | 4-Bromobenzoic acid | 93 |
| 2-Nitrobenzaldehyde | 2-Nitrobenzoic acid | 80 |
| 3-Nitrobenzaldehyde | 3-Nitrobenzoic acid | 82 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 0 |
| 2-Naphthaldehyde | 2-Naphthoic acid | 90 |
Data sourced from McKillop, A.; Kemp, D. Tetrahedron 1989 , 45, 3299-3306.[5]
Experimental Protocols
General Protocol for the Oxidation of Aromatic Aldehydes
This protocol is a representative example for the conversion of an aromatic aldehyde to its corresponding carboxylic acid using sodium perborate.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O) (2.2 eq)
-
Glacial acetic acid
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of the aromatic aldehyde in glacial acetic acid, add sodium perborate tetrahydrate.
-
Stir the mixture at a controlled temperature (typically 50-55 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic extracts with a 10% sodium bicarbonate solution to remove acetic acid and the carboxylic acid product (as its sodium salt).
-
Separate the aqueous layer containing the sodium carboxylate.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitated carboxylic acid, wash with cold water, and dry.
-
If the product is not readily filterable, extract the acidified aqueous layer with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude carboxylic acid.
-
Purify the crude product by recrystallization, if necessary.
Visualizations
Proposed Reaction Mechanism
The precise mechanism of aldehyde oxidation by sodium perborate in acetic acid is complex. It is believed to involve more than the simple liberation of hydrogen peroxide.[3] A plausible pathway involves the formation of an intermediate peracetoxyboron species which then reacts with the aldehyde.
Caption: Proposed mechanism for aldehyde oxidation.
Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of an aromatic aldehyde to a carboxylic acid using sodium perborate.
References
Application Notes and Protocols: Sodium Perborate for the Epoxidation of α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, yielding valuable α,β-epoxy ketones which are versatile intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. While various epoxidation reagents are available, sodium perborate (B1237305) (NaBO₃·nH₂O) has emerged as a mild, inexpensive, and safer alternative to traditional peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).[1][2] Sodium perborate is a stable, easy-to-handle solid that, in aqueous solutions, provides a source of nucleophilic peroxide for the epoxidation of electron-deficient olefins.[2] This method is particularly effective for the conversion of α,β-unsaturated ketones to their corresponding epoxy ketones, often proceeding at room temperature with good to excellent yields.[2][3]
The reaction mechanism involves the nucleophilic conjugate addition of the perborate anion to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular nucleophilic attack of the resulting enolate on the peroxide oxygen, leading to the formation of the epoxide ring and the liberation of a borate (B1201080) species.[1][2] The use of a co-solvent is often employed to facilitate the reaction between the aqueous oxidant and the organic substrate.
Advantages of Sodium Perborate
-
Safety: Sodium perborate is significantly safer to transport, store, and handle compared to potentially explosive peracid reagents like m-CPBA.[1][2]
-
Mild Reaction Conditions: The epoxidation can often be carried out at room temperature, which is beneficial for sensitive substrates.[1][3]
-
Cost-Effectiveness and Availability: As an industrial chemical, sodium perborate is inexpensive and readily available.[1][2]
-
Convenience: The reaction is generally straightforward to perform and the work-up procedure is not complex.
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes the results for the epoxidation of various α,β-unsaturated ketones using sodium perborate in an aqueous co-solvent system.
| Entry | Substrate (α,β-Unsaturated Ketone) | Co-Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Buten-2-one | THF | 57 | 10.5 | 88 |
| 2 | 3-Penten-2-one | THF | 57 | 38 | 60 |
| 3 | 4-Phenyl-3-buten-2-one (Benzalacetone) | THF | 57 | 1.5 | 92 |
| 4 | 1,3-Diphenyl-2-propen-1-one (Chalcone) | THF | 57 | 1.5 | 95 |
| 5 | 2-Cyclohexen-1-one | Methanol | 25 | 24 | 75 |
| 6 | 2-Cyclopenten-1-one | Methanol | 25 | 24 | 65 |
| 7 | 4,4-Dimethyl-2-cyclohexen-1-one | Methanol | 25 | 48 | 85 |
Experimental Protocols
General Protocol for the Epoxidation of α,β-Unsaturated Ketones
This protocol is a generalized procedure based on common practices for the sodium perborate-mediated epoxidation of α,β-unsaturated ketones.
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O) (2.0 - 4.0 mmol)
-
Co-solvent (e.g., Tetrahydrofuran (THF) or Methanol) (10-20 mL)
-
Water (10-20 mL)
-
Extraction solvent (e.g., Diethyl ether or Dichloromethane)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Substrate: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated ketone (1.0 mmol) in the chosen co-solvent (10-20 mL).
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of sodium perborate tetrahydrate (2.0 - 4.0 mmol) in water (10-20 mL). Gentle warming may be required to aid dissolution, but the solution should be cooled to the reaction temperature before addition.
-
Reaction Initiation: Add the aqueous sodium perborate solution to the solution of the α,β-unsaturated ketone.
-
Reaction Monitoring: Stir the resulting biphasic or homogeneous mixture at the specified temperature (see table for examples). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel.
-
Extract the aqueous layer with the chosen extraction solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic extracts.
-
Wash the combined organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation of Product: Remove the solvent from the filtrate using a rotary evaporator to yield the crude α,β-epoxy ketone.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel or recrystallization, if necessary.
Visualizations
Reaction Mechanism
Caption: Mechanism of Sodium Perborate Epoxidation.
Experimental Workflow
Caption: General Experimental Workflow for Epoxidation.
References
Application Notes and Protocols: Sodium Perborate in the Conversion of Thioethers to Sulfoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of thioethers to sulfoxides is a pivotal transformation in organic synthesis, particularly in the pharmaceutical industry where the sulfoxide (B87167) moiety is a key functional group in numerous active pharmaceutical ingredients. Sodium perborate (B1237305) (NaBO₃·nH₂O) has emerged as an attractive oxidizing agent for this conversion due to its affordability, stability, low toxicity, and environmentally friendly nature.[1] It serves as a safe and easy-to-handle solid source of hydrogen peroxide, which is released upon hydrolysis.[2] These application notes provide a comprehensive overview, experimental protocols, and key data for the use of sodium perborate in the synthesis of sulfoxides from thioethers.
Advantages of Sodium Perborate
-
Safety and Stability: As a stable, crystalline solid, sodium perborate is safer to handle and store compared to concentrated hydrogen peroxide solutions, which can be explosive.[1]
-
Cost-Effectiveness: It is an inexpensive and readily available reagent.[1][3]
-
Environmental Credentials: The reaction byproducts are generally non-toxic, making it a greener alternative to many heavy-metal-based oxidants.[4][5]
-
Chemoselectivity: Under appropriate conditions, the oxidation can be highly selective, yielding sulfoxides with minimal over-oxidation to the corresponding sulfones.[4][5]
Reaction Mechanism and Influencing Factors
Sodium perborate, in the presence of water, hydrolyzes to release hydrogen peroxide and borate.[2] The hydrogen peroxide is the active oxidizing species. The reaction is often carried out in solvents such as water, acetic acid, or dichloromethane (B109758).[3][4][6] The use of acetic acid as a solvent can generate more powerful oxidizing species, potentially peracetic acid, which can enhance the reaction rate.[1] The selectivity between sulfoxide and sulfone formation can be controlled by modulating the reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant.[4][5] Catalysts, such as silica (B1680970) sulfuric acid and KBr, can also be employed to improve reaction rates and yields.[6]
Data Presentation
The following tables summarize quantitative data from the literature on the sodium perborate-mediated oxidation of various thioethers to sulfoxides, highlighting the effects of different reaction conditions.
Table 1: Oxidation of Tetrahydrothiophene (THT) with Sodium Perborate (SPB) and Sodium Percarbonate (SPC) in Aqueous Media [5]
| Entry | Oxidant | Molar Ratio (THT:Oxidant) | Conditions | Yield (%) | Sulfoxide:Sulfone Ratio |
| 1 | SPB | 1:3 | 90°C, 30W, 25 min (Microwave) | 88 | 6:94 |
| 2 | SPB | 1:3 | 90°C, 45 min (Conventional) | 90 | 0:100 |
| 3 | SPC | 1:1.5 | 90°C, 30W, 45 min (Microwave) | 7 | 78:22 |
| 4 | SPC | 1:1.5 | 90°C, 45 min (Conventional) | 24 | 83:17 |
| 5 | SPB | 1:1.5 | 90°C, 30W, 45 min (Microwave) | 70 | 22:78 |
Table 2: Catalytic Oxidation of Sulfides to Sulfoxides using Sodium Perborate (SPB) or Sodium Percarbonate (SPC) with Silica Sulfuric Acid (SSA) and KBr [6]
| Entry | Substrate | Oxidant | Time (h) | Yield (%) |
| 1 | Thioanisole | SPB | 1.5 | 90 |
| 2 | Thioanisole | SPC | 2 | 92 |
| 3 | Diphenyl sulfide | SPB | 2 | 88 |
| 4 | Diphenyl sulfide | SPC | 2.5 | 90 |
| 5 | Dibenzyl sulfide | SPB | 1 | 95 |
| 6 | Dibenzyl sulfide | SPC | 1.5 | 98 |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Thioether to a Sulfoxide using Sodium Perborate in Acetic Acid
This protocol is a general method adapted from the principles described in the literature for the selective oxidation of thioethers.[3]
Materials:
-
Thioether (1.0 mmol)
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O, 1.1 mmol)
-
Glacial acetic acid (5 mL)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the thioether (1.0 mmol) and glacial acetic acid (5 mL).
-
Stir the mixture at room temperature until the thioether is completely dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add sodium perborate tetrahydrate (1.1 mmol) in portions over 10-15 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours, as determined by TLC), quench the reaction by slowly adding ice-cold deionized water (10 mL).
-
Carefully neutralize the mixture by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfoxide.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Oxidation of a Thioether to a Sulfoxide in Dichloromethane
This protocol is based on the catalytic system developed for the chemoselective oxidation of sulfides.[6]
Materials:
-
Thioether (1.0 mmol)
-
Sodium perborate tetrahydrate (1.2 mmol)
-
Silica sulfuric acid (0.05 g)
-
Potassium bromide (KBr, 0.1 mmol)
-
Wet SiO₂ (50% w/w, 0.1 g)
-
Dichloromethane (10 mL)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine the thioether (1.0 mmol), silica sulfuric acid (0.05 g), potassium bromide (0.1 mmol), and wet SiO₂ (0.1 g) in dichloromethane (10 mL).
-
Stir the suspension at room temperature.
-
Add sodium perborate tetrahydrate (1.2 mmol) to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion of the reaction, filter the reaction mixture to remove the solid catalysts and any unreacted sodium perborate.
-
Wash the solid residue with dichloromethane (2 x 5 mL).
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the sulfoxide.
Visualizations
Logical Relationship of Reaction Components and Outcome
Caption: Factors influencing the oxidation of thioethers using sodium perborate.
Experimental Workflow for Thioether to Sulfoxide Conversion
Caption: General experimental workflow for the oxidation of thioethers to sulfoxides.
References
- 1. Sodium perborate [organic-chemistry.org]
- 2. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]
- 3. jsforum.chez-alice.fr [jsforum.chez-alice.fr]
- 4. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: "Perboric acid, sodium salt" in Polymer Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols concerning the use of "Perboric acid, sodium salt," commonly known as sodium perborate (B1237305), in polymer chemistry. It aims to clarify its roles, distinguish it from the chemically similar but functionally distinct sodium borate (B1201080) (borax), and provide actionable experimental guidelines.
Executive Summary
Sodium perborate (NaBO₃·nH₂O) is a stable, solid source of active oxygen, widely recognized for its oxidizing and bleaching properties. In polymer chemistry, its primary role is that of an oxidizing agent for polymer modification and as a potential component in redox initiation systems . It is crucial to distinguish sodium perborate from sodium borate (Na₂B₄O₇·10H₂O), which acts as a direct crosslinking agent for polymers containing diol groups, such as polyvinyl alcohol (PVA). This document will detail the applications of both, with a focus on clarifying their respective mechanisms and providing experimental protocols.
Sodium Perborate as an Oxidizing Agent in Polymer Chemistry
Sodium perborate, upon dissolution in water, hydrolyzes to produce hydrogen peroxide and borate.[1] This in-situ generation of hydrogen peroxide makes it a convenient and safer alternative to using highly concentrated and unstable hydrogen peroxide solutions.[2] Its primary applications in polymer chemistry stem from this oxidative capacity.
Applications:
-
Polymer Modification: Sodium perborate can be used to oxidize functional groups on a polymer backbone. For instance, it can convert thioethers to sulfoxides and sulfones.[1] This modification can alter the polymer's polarity, solubility, and reactivity, enabling further functionalization.
-
Surface Treatment of Polymers: The oxidative properties of sodium perborate can be employed to modify the surface of polymers, introducing polar groups that can improve adhesion, wettability, and biocompatibility.
-
Degradation Studies: As a source of reactive oxygen species, sodium perborate can be used in controlled degradation studies of polymers to understand their stability and breakdown mechanisms.
-
Component in Redox Initiation Systems: In principle, the hydrogen peroxide generated from sodium perborate can act as the oxidizing agent in a redox pair to initiate free-radical polymerization. However, specific, well-documented examples of sodium perborate being the preferred choice for this application in vinyl polymerization are not prevalent in the reviewed literature. Redox initiation typically involves a pair of an oxidizing agent and a reducing agent that generate free radicals at lower temperatures than thermal initiators.[3]
Logical Relationship: Action of Sodium Perborate in Aqueous Solution
Caption: Hydrolysis of sodium perborate in water to form hydrogen peroxide and borate.
Sodium Borate as a Crosslinking Agent for Polyvinyl Alcohol (PVA)
A common point of confusion is the role of boron-containing compounds in hydrogel formation. It is sodium borate (borax) , not sodium perborate, that is widely used to crosslink polyvinyl alcohol (PVA) and other diol-containing polymers to form hydrogels.
Mechanism of Crosslinking:
Sodium borate dissolves in water to form the tetrahedral borate ion, B(OH)₄⁻. This ion can then form reversible covalent bonds (boronate esters) with two diol units on adjacent PVA chains. This crosslinking process is pH-dependent and is most effective in alkaline conditions (pH > 9).[4]
Signaling Pathway: PVA Crosslinking by Sodium Borate
Caption: Mechanism of polyvinyl alcohol (PVA) crosslinking with sodium borate (borax).
Quantitative Data: Properties of PVA-Borax Hydrogels
The mechanical and swelling properties of PVA-borax hydrogels are highly tunable by varying the concentrations of PVA and sodium borate.
| PVA Concentration (w/v %) | Sodium Borate Concentration (w/v %) | Gelation Time | Mechanical Properties | Reference |
| 4 | 4 | Almost instantaneous | Forms a "slime" like, viscoelastic gel | Fictional Example |
| 10 | 1 | 1-2 minutes | Soft, self-healing hydrogel | Fictional Example |
| 15 | 2 | < 1 minute | Stiffer, more brittle gel | Fictional Example |
Note: The data in this table is illustrative. Actual properties will depend on the specific molecular weight of the PVA and other experimental conditions.
Experimental Protocol: Synthesis of a PVA-Borax Hydrogel
This protocol describes the preparation of a simple PVA hydrogel crosslinked with sodium borate.
Materials:
-
Polyvinyl alcohol (PVA), medium molecular weight (e.g., 89,000-98,000 g/mol )
-
Sodium borate decahydrate (B1171855) (Borax)
-
Deionized water
-
Magnetic stirrer with hotplate
-
Beakers
-
Stirring rod
Experimental Workflow: PVA-Borax Hydrogel Synthesis
Caption: Step-by-step workflow for the synthesis of a PVA-borax hydrogel.
Procedure:
-
Prepare the PVA Solution (4% w/v):
-
Slowly add 4 g of PVA powder to 100 mL of deionized water in a beaker while stirring continuously to prevent clumping.
-
Heat the solution to approximately 90°C on a hotplate with continuous stirring until all the PVA has dissolved. This may take 30-60 minutes.
-
Allow the PVA solution to cool to room temperature. It will be a clear, viscous liquid.
-
-
Prepare the Sodium Borate Solution (4% w/v):
-
Dissolve 4 g of sodium borate decahydrate in 100 mL of deionized water at room temperature. Stir until fully dissolved.
-
-
Crosslinking the PVA:
-
Place the beaker containing the PVA solution on a magnetic stirrer.
-
While stirring the PVA solution vigorously, add the sodium borate solution. A common starting ratio is 1 part borax (B76245) solution to 10 parts PVA solution by volume (e.g., 10 mL of borax solution to 100 mL of PVA solution).
-
Observe the immediate formation of a gel. The viscosity will increase rapidly.
-
-
Characterization:
-
The resulting hydrogel can be characterized for its swelling behavior, mechanical properties (e.g., tensile strength, elasticity), and rheological properties.
-
Sodium Perborate in Polymer Composites
While not a primary crosslinker or initiator, sodium perborate has found applications as an additive in certain polymer composites.
-
Foaming Agent in Geopolymers: Sodium perborate has been used as a foaming agent in the production of geopolymer foams. Upon heating, it decomposes and releases oxygen, creating a porous structure within the geopolymer matrix. The addition of sodium perborate has been shown to affect the mechanical properties, such as compressive strength, of the resulting foam.[5]
-
Component in Dental Materials: In dental applications, sodium perborate is used as a bleaching agent. Its interaction with dental polymers, such as soft denture liners and resin composites, has been studied. These studies often focus on changes in the polymer's physical properties, such as color stability, sorption, and bond strength, after exposure to sodium perborate solutions.
Conclusion
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. Sodium perborate [organic-chemistry.org]
- 3. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Perboric Acid, Sodium Salt in Wastewater Treatment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perboric acid, sodium salt, commonly known as sodium perborate (B1237305) (SPB), is a versatile and stable source of active oxygen, presenting a compelling alternative to liquid hydrogen peroxide in advanced oxidation processes (AOPs) for wastewater treatment. Its solid form enhances safety, storage, and transportation, making it an attractive option for various research and application scales. When dissolved in water, sodium perborate hydrolyzes to form hydrogen peroxide and borate, which can then be activated through various methods to generate highly reactive hydroxyl radicals (•OH) for the degradation of persistent organic pollutants.
These application notes provide a comprehensive overview of the use of sodium perborate in wastewater treatment research, detailing various activation methods, experimental protocols, and performance data for the degradation of common contaminants.
Activation Methods and Mechanisms
Sodium perborate's efficacy in wastewater treatment hinges on its activation to produce hydroxyl radicals. The primary activation methods explored in research include UV irradiation, Fenton-like processes, and catalytic activation.
UV-Activated Sodium Perborate (UV/SPB)
The UV/SPB process is a widely studied AOP where sodium perborate is activated by ultraviolet light to generate hydroxyl radicals. This method is effective for the degradation of a broad range of organic compounds. The fundamental mechanism involves the photolysis of hydrogen peroxide, formed from the dissolution of sodium perborate, to yield •OH radicals.
Fenton-Like Processes
In Fenton-like reactions, ferrous iron (Fe²⁺) catalyzes the decomposition of hydrogen peroxide (from SPB) into hydroxyl radicals. This process is highly efficient in degrading various organic pollutants. The use of zero-valent iron (ZVI) and other iron-bearing materials has also been shown to effectively activate perborate for the degradation of contaminants like phenol.
Catalytic Activation
Various catalysts can be employed to activate sodium perborate. For instance, potassium persulphate has been used as an activator in the bleaching of textile wastewater. Additionally, carbonaceous materials such as biochar and granular activated carbon have demonstrated the ability to enhance the oxidation of phenols by perborate.
Signaling Pathway: Activation of Sodium Perborate and Pollutant Degradation
The degradation of organic pollutants by activated sodium perborate is primarily driven by the generation of highly reactive hydroxyl radicals. The following diagram illustrates the general pathway from sodium perborate dissolution to pollutant mineralization.
Application Notes and Protocols: "Perboric Acid, Sodium Salt" as a Bleaching Agent in Pulp and Paper Studies
Introduction
Sodium perborate (B1237305), the sodium salt of perboric acid, is an oxygen-based bleaching agent that has garnered significant interest in the pulp and paper industry as an environmentally friendly alternative to chlorine-containing compounds.[1] Its efficacy in delignification and improving pulp brightness, particularly in totally chlorine-free (TCF) bleaching sequences, makes it a valuable tool for researchers and industry professionals.[2] When dissolved in water, sodium perborate releases hydrogen peroxide, which in an alkaline medium forms the hydroperoxide anion (HOO-), the primary active species responsible for bleaching.[2][3] This document provides detailed application notes and experimental protocols for the use of sodium perborate in pulp and paper studies.
Chemical Mechanism of Bleaching
The bleaching action of sodium perborate is analogous to that of hydrogen peroxide. The process is initiated by the dissolution of sodium perborate in water, which generates hydrogen peroxide. Under alkaline conditions, the hydrogen peroxide dissociates to form the hydroperoxide anion, a potent nucleophile that attacks and breaks down chromophoric structures within the residual lignin (B12514952) of the pulp, leading to an increase in brightness.
Caption: Chemical pathway of sodium perborate bleaching.
Forms of Sodium Perborate
Sodium perborate is commercially available in two main forms: monohydrate (NaBO₃·H₂O) and tetrahydrate (NaBO₃·4H₂O). The monohydrate form has a higher active oxygen content (approximately 15-16%) compared to the tetrahydrate form (approximately 10.4%).[4][5] The choice between the two often depends on the desired reaction kinetics and temperature, with the monohydrate form being more suitable for lower temperature applications.[3]
Application Data
The effectiveness of sodium perborate as a bleaching agent can be evaluated by measuring the pulp's ISO brightness and kappa number, which indicates the residual lignin content. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Bleaching Agents on Mechanical Pulp
| Bleaching Agent | Dosage | ISO Brightness (%) | Reference |
| Unbleached Pulp | - | 50.7 | [4] |
| Sodium Dithionite | 3% | 64.0 | [4] |
| Hydrogen Peroxide | 3% | 63.6 | [4] |
| Sodium Perborate Monohydrate (PBS-1) | 3% | 56.2 | [4] |
| Hydrogen Peroxide + Sodium Perborate Monohydrate | 1.5% + 2% | 68.0 | [4] |
Table 2: Totally Chlorine-Free (TCF) Bleaching of Bamboo Kraft-AQ Pulp
| Bleaching Stage Conditions | Kappa Number | Viscosity (cm³/g) | ISO Brightness (%) |
| Unbleached | 22.4 | 1250 | 32.5 |
| Oxygen Delignification (O) | 10.2 | 980 | 45.8 |
| O + SPBTH (4%, 80 min, 70°C) | 6.8 | 910 | 58.2 |
SPBTH: Sodium Perborate Tetrahydrate. Other conditions for the SPBTH stage were 0.5% MgSO₄, 3% Na₂SiO₃, and 12% pulp consistency.[2]
Table 3: Delignification of Kraft Pulp with Sodium Perborate
| Temperature (°C) | Pulp Consistency (%) | Sodium Perborate Dosage (g) | Kappa Number Reduction |
| 40-45 | 3-3.5 | 1-3 | Optimal |
This study identified the optimal conditions for kappa number reduction using sodium perborate in a chlorine-free bleaching process.[6][7]
Experimental Protocols
Protocol 1: Bleaching of Mechanical Pulp with Sodium Perborate
This protocol is based on a study comparing sodium perborate with conventional bleaching agents.[4]
Objective: To evaluate the bleaching efficacy of sodium perborate, alone and in combination with hydrogen peroxide, on mechanical pulp.
Materials:
-
Mechanical pulp (e.g., from Fagus orientalis)
-
Sodium Perborate Monohydrate (PBS-1)
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Dithionite (for comparison)
-
Standard laboratory equipment for pulp processing (beakers, stirrers, water bath)
-
ISO brightness and kappa number testing equipment
Procedure:
-
Pulp Preparation: Disintegrate the mechanical pulp in water to a desired consistency (e.g., 10%).
-
Bleaching Liquor Preparation: Prepare the bleaching solutions based on the desired dosage (e.g., 1-3% of the oven-dry weight of the pulp). For combined bleaching, prepare a solution containing both hydrogen peroxide and sodium perborate.
-
Bleaching Process:
-
Place the pulp slurry in a reaction vessel and heat to the desired temperature (e.g., 70-80°C).
-
Add the bleaching liquor to the pulp slurry and mix thoroughly.
-
Maintain the reaction at a constant temperature for a specified duration (e.g., 60-120 minutes).
-
-
Washing: After the bleaching period, wash the pulp thoroughly with deionized water until the filtrate is clear and has a neutral pH.
-
Handsheet Formation: Prepare handsheets from the bleached pulp according to standard methods (e.g., TAPPI T 205).
-
Analysis: Measure the ISO brightness and kappa number of the handsheets.
Caption: Experimental workflow for mechanical pulp bleaching.
Protocol 2: Totally Chlorine-Free (TCF) Bleaching of Kraft-AQ Pulp with Sodium Perborate
This protocol describes a multi-stage TCF bleaching sequence incorporating an oxygen delignification stage followed by a sodium perborate stage.[2]
Objective: To perform a TCF bleaching sequence on bamboo Kraft-AQ pulp using oxygen and sodium perborate.
Materials:
-
Unbleached Kraft-AQ bamboo pulp
-
Oxygen (O₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Perborate Tetrahydrate (SPBTH)
-
Magnesium Sulfate (MgSO₄)
-
Sodium Silicate (Na₂SiO₃)
-
Pressurized reactor for oxygen delignification
-
Standard laboratory equipment for pulp processing
Procedure:
-
Oxygen Delignification Stage (O):
-
Place the unbleached pulp in a pressurized reactor at a consistency of 12%.
-
Add 3% NaOH (based on oven-dry pulp weight).
-
Pressurize the reactor with oxygen to 5 bar.
-
Heat the reactor to the desired temperature (e.g., 100°C) and maintain for a specified time (e.g., 60 minutes).
-
Depressurize the reactor and wash the pulp thoroughly.
-
-
Chelation Stage (Q): (Optional but recommended to remove metal ions)
-
Treat the oxygen-delignified pulp with a chelating agent like EDTA or DTPA.
-
-
Sodium Perborate Bleaching Stage (Psp):
-
Adjust the pulp consistency to 12%.
-
Add 0.5% MgSO₄ and 3% Na₂SiO₃ as stabilizers.
-
Add the desired amount of SPBTH (e.g., 4% on oven-dry pulp).
-
Heat the pulp slurry to 70°C and maintain for 80 minutes with constant mixing.
-
-
Final Washing: Wash the bleached pulp thoroughly with deionized water.
-
Analysis: Prepare handsheets and measure the kappa number, viscosity, and ISO brightness.
Caption: TCF bleaching sequence with sodium perborate.
Safety Precautions
Sodium perborate is an oxidizing agent and should be handled with care.[8] It is important to:
-
Store in a cool, dry place away from combustible materials.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses).
-
Ensure good ventilation to prevent inhalation of dust.[8]
-
Avoid mixing with strong acids or reducing agents.[8]
Sodium perborate is a versatile and effective bleaching agent for pulp and paper applications. It can be used alone or in combination with other bleaching chemicals like hydrogen peroxide to achieve high levels of brightness.[4] Its environmentally friendly nature makes it a suitable candidate for replacing chlorine-based bleaching agents in TCF and ECF (elemental chlorine-free) sequences. The provided protocols offer a starting point for researchers to explore the potential of sodium perborate in their specific applications. Further optimization of process parameters such as temperature, dosage, and reaction time may be necessary depending on the type of pulp and desired final product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bleaching of bamboo (Phyllostachys bambusoides) Kraft-AQ pulp and sodium perborate tetrahydrate (SPBTH) after oxygen delignification :: BioResources [bioresources.cnr.ncsu.edu]
- 3. The effects of sodium percarbonate and perborate usage on pulping and flotation deinking instead of hydrogen peroxide :: BioResources [bioresources.cnr.ncsu.edu]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Cellulose Chemistry and Technology [cellulosechemtechnol.ro]
- 7. researchgate.net [researchgate.net]
- 8. chemiis.com [chemiis.com]
Application Notes and Protocols: "Perboric acid, sodium salt" in the Synthesis of Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305) (NaBO₃·nH₂O), the sodium salt of perboric acid, is a versatile, cost-effective, and safe oxidizing agent increasingly employed in the synthesis of specialty chemicals.[1][2] It serves as a stable, solid source of hydrogen peroxide, offering a safer and more manageable alternative to highly concentrated and potentially hazardous hydrogen peroxide solutions.[1][3] In organic synthesis, sodium perborate is recognized for its mild reaction conditions and broad applicability, proving effective in various oxidative transformations crucial for the development of pharmaceuticals and other high-value chemical entities.[2][4]
This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing sodium perborate, including the oxidation of organoboranes, epoxidation of α,β-unsaturated ketones, oxidation of thioethers to sulfoxides, and the conversion of aromatic amines to nitro compounds.
Key Advantages of Sodium Perborate in Specialty Chemical Synthesis
-
Enhanced Safety: As a stable, solid reagent, sodium perborate mitigates the risks associated with transporting and handling highly concentrated, unstable hydrogen peroxide solutions.[1][3]
-
Mild Reaction Conditions: Many reactions involving sodium perborate proceed efficiently at room temperature, preserving sensitive functional groups within complex molecules.[2]
-
Cost-Effectiveness and Availability: Sodium perborate is an inexpensive and readily available industrial chemical.[1]
-
Environmental Considerations: It is considered a greener oxidizing agent, with its primary byproduct being sodium borate.[3]
General Workflow for Oxidations using Sodium Perborate
The following diagram illustrates a typical experimental workflow for synthetic reactions involving sodium perborate as an oxidizing agent.
Caption: General experimental workflow for sodium perborate-mediated oxidations.
Reaction Mechanisms
Sodium perborate acts as a source of the hydroperoxide anion in aqueous solutions. Its hydrolysis releases hydrogen peroxide and borate.[1] The peroxoborate species are believed to be the active oxidizing agents, delivering the hydroperoxide anion for nucleophilic attack.[1] In the presence of acetic acid, more potent oxidizing species, potentially peracetic acid or peracetoxyboron intermediates, are formed.[1][5]
Caption: Simplified representation of the generation of active oxidizing species from sodium perborate.
Application Note 1: Oxidation of Organoboranes to Alcohols
The oxidation of organoboranes, typically generated from the hydroboration of alkenes, is a fundamental transformation in organic synthesis. Sodium perborate offers a mild and efficient alternative to the conventional alkaline hydrogen peroxide method, often providing higher yields and being compatible with a wider range of functional groups.[2][4]
Experimental Protocol: Synthesis of (+)-Isopinocampheol[6]
A. (+)-Diisopinocampheylborane Preparation:
-
A dry, 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, rubber septum, and a thermometer is flushed with nitrogen.
-
Charge the flask with 13.75 g (0.101 mol) of (−)-α-pinene and 25 mL of tetrahydrofuran (B95107) (THF).
-
Cool the mixture to 0°C in an ice-water bath.
-
With stirring, add 58.0 mL (0.055 mol) of 0.95 M borane-tetrahydrofuran (B86392) solution via syringe, maintaining the temperature below 5°C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for 2 hours.
B. Oxidation with Sodium Perborate:
-
To the stirred solution of (+)-diisopinocampheylborane, slowly add 50 mL of distilled water dropwise via syringe.
-
Slowly add 16.41 g (0.107 mol) of solid sodium perborate tetrahydrate through an addition funnel, ensuring the reaction temperature does not exceed 35°C. A water bath can be used for cooling.
-
Continue stirring at room temperature (22°C) for 2 hours to ensure complete oxidation.
-
Pour the contents of the flask into 70 mL of ice-cold water in a separatory funnel.
-
After thorough mixing, separate the organic layer.
-
Extract the aqueous layer twice with 25 mL of ether.
-
Combine the organic extracts and wash twice with 20-mL portions of water, followed by 50 mL of saturated aqueous sodium chloride solution.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Purify the crude product by short-path vacuum distillation to yield (+)-isopinocampheol.
Quantitative Data: Oxidation of Various Organoboranes[6]
| Alkene Precursor for Organoborane | Product Alcohol | Yield (%) with Sodium Perborate |
| 1-Hexene | 1-Hexanol | 99 |
| Styrene | 2-Phenylethanol | 98 |
| Cyclopentene | Cyclopentanol | 99 |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 98 |
Application Note 2: Epoxidation of α,β-Unsaturated Ketones
The epoxidation of α,β-unsaturated ketones is a valuable transformation for the synthesis of complex molecules. Sodium perborate, in the presence of a phase transfer catalyst or in a biphasic solvent system, provides a mild and efficient method for this conversion, often at room temperature.[3][6][7]
Experimental Protocol: General Procedure for Epoxidation[9]
-
In a suitable flask, stir a mixture of the alkene (0.60 mmol), sodium dehydrocholate (B1245472) (233 mg, 0.55 mmol), and sodium perborate tetrahydrate (200 mg, 1.3 mmol).
-
Add a solvent mixture of acetonitrile (B52724) and water (1:1.5, 12.5 mL).
-
Stir the reaction mixture at room temperature for 6–18 hours, monitoring for completion by TLC.
-
Upon completion, perform a suitable aqueous work-up and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the epoxide, typically by column chromatography.
Quantitative Data: Epoxidation of Terpenes and Functionalized Alkenes[9]
| Substrate | Product | Reaction Time (h) | Yield (%) |
| (R)-(+)-Limonene | Limonene diepoxide | 18 | 92 |
| (-)-Isopulegol | Isopulegol oxide | 6 | 95 |
| Linalool | Linalool oxide | 6 | 88 |
| Sulcatone | Sulcatone oxide | 6 | 93 |
Application Note 3: Oxidation of Aromatic Amines to Nitro Compounds
The oxidation of aromatic amines to their corresponding nitro compounds is a key transformation in the synthesis of many industrial chemicals and pharmaceutical intermediates. The use of sodium perborate in acetic acid provides an effective method for this conversion, particularly for anilines bearing electron-withdrawing groups.[5] For electron-rich anilines, a catalyzed system in a micellar medium can be employed.[5][8]
Experimental Protocol: Oxidation of Anilines in Acetic Acid[5]
-
To a solution of the aromatic amine in glacial acetic acid, add sodium perborate tetrahydrate in portions.
-
Heat the reaction mixture to 50–55°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude nitroarene by column chromatography or recrystallization.
Quantitative Data: Oxidation of Various Anilines
| Aromatic Amine | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Chloroaniline | Acetic acid, 50-55°C | 1-Chloro-4-nitrobenzene | Good | [5] |
| 2-Nitroaniline | Acetic acid, 50-55°C | 1,2-Dinitrobenzene | Good | [5] |
| Aniline | Tungstophosphoric acid, CTAB, aqueous basic media | Nitrobenzene | Good | [5][8] |
Application Note 4: Synthesis of Sulfoxides from Thioethers
The selective oxidation of thioethers to sulfoxides without over-oxidation to sulfones is a common challenge in organic synthesis. Sodium perborate is a suitable reagent for this transformation, providing a mild and controlled oxidation.
Experimental Protocol: General Procedure for Thioether Oxidation
-
Dissolve the thioether in a suitable solvent such as methanol (B129727) or acetic acid.
-
Add sodium perborate (typically 1.0 to 1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude sulfoxide.
-
Purify the product by column chromatography or crystallization.
Note: The exact reaction conditions, including solvent and temperature, may need to be optimized for specific substrates. The use of a catalyst, such as ammonium (B1175870) molybdate, can also be employed to enhance the reaction rate and selectivity.
Logical Relationship Diagram: Selective Oxidation of Thioethers
Caption: Selective oxidation of thioethers to sulfoxides using sodium perborate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 3. Sodium Perborate - Wordpress [reagents.acsgcipr.org]
- 4. Sodium perborate [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. "The Oxidation Of Alpha,Beta-Unsaturated Ketones In Aqueous Sodium Perb" by Kathryn L. Reed, John T. Gupton et al. [stars.library.ucf.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Nitro compound synthesis by oxidation [organic-chemistry.org]
Perboric Acid, Sodium Salt (Sodium Perborate) as a Disinfectant in Microbiological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perboric acid, sodium salt, commonly known as sodium perborate (B1237305), is an oxidizing agent that serves as a source of active oxygen. In aqueous solutions, it hydrolyzes to form hydrogen peroxide and borate, making it an effective disinfectant with a broad antimicrobial spectrum. Its ability to release reactive oxygen species (ROS) allows it to disrupt microbial cells through oxidative damage to cell membranes, enzymes, and nucleic acids.[1][2] This document provides detailed application notes and experimental protocols for the use of sodium perborate as a disinfectant in microbiological research settings.
Mechanism of Action
Sodium perborate's antimicrobial activity stems from the generation of hydrogen peroxide (H₂O₂) upon dissolution in water. This process is a key source of reactive oxygen species (ROS), which are highly reactive molecules that can inflict significant damage on microbial cells. The primary mechanisms of action include:
-
Oxidation of Cellular Components: ROS, particularly hydroxyl radicals (•OH) formed from H₂O₂, can oxidize vital cellular components such as lipids in the cell membrane, leading to loss of membrane integrity and leakage of cellular contents.[1]
-
Enzyme Inactivation: Critical enzymes containing sulfhydryl groups are susceptible to oxidation by ROS, leading to their inactivation and disruption of metabolic pathways.[1]
-
DNA Damage: ROS can cause single- and double-strand breaks in DNA, leading to mutations and ultimately cell death.
The generation of ROS and their subsequent attack on microbial components is a multi-faceted process that disrupts cellular homeostasis and leads to microbial inactivation.
Caption: Mechanism of sodium perborate antimicrobial action.
Antimicrobial Spectrum
Sodium perborate exhibits a broad spectrum of antimicrobial activity, including bactericidal, fungicidal, virucidal, and sporicidal effects. The efficacy is dependent on concentration, contact time, pH, and temperature.
Bactericidal Activity
Sodium perborate is effective against a range of Gram-positive and Gram-negative bacteria.
| Microorganism | Concentration | Contact Time | Log Reduction | Reference |
| Staphylococcus aureus | 0.04% | 14 and 28 days | >3 | [3] |
| Escherichia coli | 0.04% | 14 and 28 days | >3 | [3] |
| Pseudomonas aeruginosa | 0.04% | 14 and 28 days | >3 | [3] |
| Enterococcus faecalis | Not specified | Not specified | Similar to 5% NaOCl | [4] |
Fungicidal Activity
Sodium perborate has demonstrated efficacy against fungi, particularly yeasts and molds.
| Microorganism | Concentration | Contact Time | Log Reduction | Reference |
| Candida albicans | 0.04% | 14 and 28 days | >1 | [3] |
| Aspergillus niger | 0.04% | 14 and 28 days | >1 | [3] |
| Candida albicans (on PMMA surface) | Denture cleaning tablet | 5 minutes | 53.57% reduction in CFU | [4] |
Virucidal Activity
The virucidal properties of sodium perborate are attributed to the action of hydrogen peroxide on the viral envelope and/or capsid and nucleic acids. While specific quantitative data for sodium perborate is limited, the efficacy of hydrogen peroxide, its active component, against various viruses is well-documented. A >4 log reduction is generally considered effective virucidal activity.[5]
| Virus Type | Surrogate Virus | Effective Concentration of H₂O₂ | Contact Time | Expected Efficacy of Sodium Perborate |
| Enveloped Viruses | Influenza Virus, Herpes Simplex Virus | 0.5% | 1 minute | High |
| Non-enveloped Viruses | Adenovirus, Norovirus | Higher concentrations and longer contact times may be required | > 5 minutes | Moderate to High |
Sporicidal Activity
Bacterial spores are highly resistant to disinfectants. The sporicidal activity of sodium perborate, like other oxidizing agents, generally requires higher concentrations and longer contact times. A >4-log reduction is typically required to claim sporicidal efficacy.
| Spore Type | Surrogate Organism | Effective Concentration | Contact Time | Expected Efficacy of Sodium Perborate |
| Bacillus spores | Bacillus subtilis | Higher concentrations | > 10 minutes | Moderate |
| Clostridium spores | Clostridium difficile | Higher concentrations | > 10 minutes | Moderate |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of sodium perborate that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Caption: Workflow for MIC and MBC determination.
Materials:
-
Sodium perborate (tetrahydrate or monohydrate)
-
Sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile agar plates (e.g., Tryptic Soy Agar, Mueller-Hinton Agar)
-
Microbial culture
-
Sterile 96-well microtiter plates or test tubes
-
Spectrophotometer (optional)
-
Incubator
Procedure:
-
Prepare Sodium Perborate Stock Solution: Prepare a stock solution of sodium perborate in sterile distilled water or an appropriate buffer. Ensure complete dissolution. Filter-sterilize the solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the sodium perborate stock solution in the sterile broth medium in the wells of a microtiter plate or in test tubes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well or tube with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no disinfectant) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate or tubes at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of sodium perborate at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: From the wells/tubes showing no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto sterile agar plates.
-
Incubation of Plates: Incubate the agar plates at the optimal temperature for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).
Quantitative Suspension Test for Virucidal Activity
This protocol is adapted from standard methods like ASTM E1052 to evaluate the virucidal efficacy of sodium perborate in suspension.[6]
Caption: Workflow for virucidal suspension test.
Materials:
-
Sodium perborate solution at desired test concentrations
-
High-titer virus stock
-
Host cell line susceptible to the test virus
-
Cell culture medium
-
Neutralizing solution (e.g., sodium thiosulfate (B1220275) for oxidizing agents)
-
96-well cell culture plates
-
Incubator (CO₂)
Procedure:
-
Preparation: Prepare the sodium perborate test solutions at the desired concentrations.
-
Test Mixture: Mix one part of the virus stock with nine parts of the sodium perborate solution. As a control, mix one part of the virus stock with nine parts of a control medium (e.g., sterile water or buffer).
-
Contact Time: Incubate the mixtures at a specified temperature (e.g., room temperature) for the desired contact times (e.g., 1, 5, 10 minutes).
-
Neutralization: At the end of each contact time, add the mixture to a neutralizing solution to stop the virucidal action.
-
Serial Dilution: Perform 10-fold serial dilutions of the neutralized mixtures in cell culture medium.
-
Infection of Host Cells: Inoculate the appropriate dilutions onto monolayers of the host cells in a 96-well plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) and observe daily for the development of cytopathic effects (CPE).
-
Titer Calculation: Determine the virus titer (e.g., TCID₅₀/mL) for the control and test samples.
-
Log Reduction Calculation: Calculate the log reduction in viral titer caused by the sodium perborate treatment compared to the control. A ≥ 4-log reduction is typically considered effective.[5]
Quantitative Carrier Test for Sporicidal Activity
This protocol is based on standard carrier test methods (e.g., ASTM E2197) to evaluate the sporicidal efficacy of sodium perborate on a hard, non-porous surface.[7]
Materials:
-
Sodium perborate solution at desired test concentrations
-
Spore suspension of a test organism (e.g., Bacillus subtilis)
-
Sterile carriers (e.g., stainless steel disks)
-
Neutralizing broth
-
Sterile agar plates
-
Sonicator or vortex mixer
-
Incubator
Procedure:
-
Carrier Inoculation: Inoculate each sterile carrier with a defined volume of the spore suspension and let it dry in a biosafety cabinet.
-
Treatment: Place each inoculated carrier into a sterile container. Add a specific volume of the sodium perborate test solution to completely immerse the carrier. For the control, use a sterile buffer or water.
-
Contact Time: Allow the treatment to proceed for the specified contact time at a controlled temperature.
-
Neutralization: Transfer the carrier to a tube containing neutralizing broth to inactivate the sodium perborate.
-
Spore Recovery: Elute the spores from the carrier by vortexing or sonication.
-
Enumeration: Perform serial dilutions of the eluate and plate onto appropriate agar medium.
-
Incubation: Incubate the plates at the optimal temperature for the test organism until colonies are visible.
-
Log Reduction Calculation: Count the colonies and calculate the log reduction in the number of viable spores on the treated carriers compared to the control carriers. A ≥ 4-log reduction is often required for a sporicidal claim.
Conclusion
Sodium perborate is a versatile and effective disinfectant for use in microbiological studies. Its broad-spectrum activity, coupled with its relatively low toxicity and environmental impact, makes it a valuable tool for surface and equipment disinfection. The provided protocols offer a framework for researchers to evaluate and utilize sodium perborate's antimicrobial properties in their specific laboratory settings. It is crucial to validate these protocols for the specific microorganisms and conditions of interest to ensure effective disinfection.
References
- 1. d-nb.info [d-nb.info]
- 2. Exploring the Anti-Influenza Activity of closo-Borate Platforms: Structure-Activity Relationship of Amino Acid-Functionalized closo-Dodecaborate Derivatives Against Influenza Virus A/Cheboksary/125/2020 (H1N1)pdm09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.virox.com [info.virox.com]
- 4. Antifungal Efficacy of Sodium Perborate and Microwave Irradiation for Surface Disinfection of Polymethyl Methacrylate Polymer [mdpi.com]
- 5. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. Frontiers | Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 [frontiersin.org]
Application Notes and Protocols for Sodium Perborate in Dental Research for Tooth Bleaching
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305) is an oxidizing agent that has been extensively utilized in dentistry for intracoronal bleaching of non-vital, discolored teeth.[1][2] When mixed with an aqueous solution, it decomposes to form sodium metaborate (B1245444) and hydrogen peroxide, which in turn releases reactive oxygen species.[3][4] These highly reactive molecules penetrate the dentinal tubules and oxidize the complex organic molecules responsible for tooth discoloration, breaking them down into simpler, colorless compounds.[5] This "walking bleach" technique, where the bleaching agent is sealed inside the pulp chamber for a period of time, is considered a conservative, effective, and minimally invasive treatment option for restoring the aesthetic appearance of endodontically treated teeth.[1][5][6]
These application notes provide a comprehensive overview of the use of sodium perborate in dental research, summarizing quantitative data on its efficacy and detailing experimental protocols for its application in tooth bleaching studies.
Chemical Properties and Mechanism of Action
Sodium perborate (NaBO₃) is a white, crystalline, water-soluble solid.[7] It is a stable source of active oxygen, which is released upon dissolution in water. The bleaching action is attributed to the generation of hydrogen peroxide (H₂O₂), which then forms free radicals like hydroxyl (•OH) and perhydroxyl (•OOH) radicals. These free radicals are potent oxidizing agents that degrade the chromophore molecules embedded in the tooth structure.
The overall chemical reaction can be summarized as follows:
NaBO₃ + H₂O → NaBO₂ + H₂O₂
H₂O₂ → H₂O + [O] (nascent oxygen)
The released oxygen species then proceed to oxidize the colored organic molecules, rendering them colorless. The pH of the sodium perborate solution influences the rate of hydrogen peroxide release and the formation of different reactive oxygen species, thereby affecting the bleaching efficacy.[8] Sodium perborate preparations typically have an alkaline pH, which can be advantageous in the bleaching process.[8]
Quantitative Data on Bleaching Efficacy
The effectiveness of sodium perborate in tooth bleaching has been evaluated in numerous studies, often by measuring the change in tooth color using shade guides or spectrophotometers. The color change is typically quantified as ΔE, where a higher value indicates a more significant color change.
| Bleaching Agent Composition | Duration of Treatment | Mean Color Change (ΔE) | Mean Shade Guide Unit (SGU) Change | Key Findings |
| Sodium Perborate + Water | 14 days (3 applications) | Not specified | Not specified | No significant difference in bleaching success compared to mixtures with 3% or 30% H₂O₂.[9] |
| Sodium Perborate + 3% H₂O₂ | 14 days (3 applications) | Not specified | Not specified | No significant difference in bleaching success compared to mixtures with water or 30% H₂O₂.[9] |
| Sodium Perborate + 30% H₂O₂ | 14 days (3 applications) | Not specified | Not specified | No significant difference in bleaching success compared to mixtures with water or 3% H₂O₂.[9] |
| Sodium Perborate + 30% H₂O₂ | Average 26 ± 9 days (3-4 appointments) | Not specified | 7 ± 2 | Discoloration from necrotic pulp was treated more efficiently than that from endodontic sealers.[7] |
| Sodium Perborate + Water | 21 days | Not specified | Not specified | 93.33% of teeth returned to their original color.[10] |
| 16% Carbamide Peroxide | 21 days | Not specified | Not specified | 80% of teeth returned to their original color.[10] |
Experimental Protocols
Protocol 1: Intracoronal Bleaching with Sodium Perborate and Water (Walking Bleach Technique)
This protocol describes a common and safe method for intracoronal bleaching of non-vital teeth.
Materials:
-
Sodium perborate powder
-
Distilled water
-
Glass ionomer cement (GIC) or Resin-Modified Glass Ionomer (RMGIC)
-
Temporary restorative material (e.g., Cavit)
-
Rubber dam isolation kit
-
Dental burs
-
Amalgam carrier or plastic instrument
-
Cotton pellets
Procedure:
-
Pre-operative Assessment:
-
Perform a thorough clinical and radiographic examination to ensure the tooth is asymptomatic and has a well-condensed root canal filling.
-
Record the initial tooth shade using a shade guide and clinical photography.
-
-
Tooth Preparation:
-
Isolate the tooth using a rubber dam.
-
Create an access cavity to the pulp chamber.
-
Remove all restorative materials and any remaining pulp tissue from the pulp chamber.
-
Remove the gutta-percha to a level 2-3 mm apical to the cementoenamel junction (CEJ).[11]
-
-
Placement of a Protective Barrier:
-
Place a 1-2 mm layer of glass ionomer cement or RMGIC over the remaining gutta-percha to create a cervical barrier.[1] This is a critical step to prevent the bleaching agent from diffusing into the periodontal ligament and causing external root resorption.[1][3]
-
Light-cure the barrier if using a light-cured material.
-
-
Preparation and Placement of the Bleaching Agent:
-
In a dappen dish, mix sodium perborate powder with distilled water to form a thick, sand-like paste.[11]
-
Using an amalgam carrier or a plastic instrument, place the sodium perborate paste into the pulp chamber.[11]
-
Gently condense the paste to ensure it fills the entire chamber.
-
Remove any excess paste from the access cavity walls.
-
-
Temporary Restoration:
-
Place a cotton pellet over the bleaching paste.
-
Seal the access cavity with a temporary restorative material, ensuring a good coronal seal.[11]
-
-
Follow-up and Re-application:
-
Recall the patient after 3-7 days to evaluate the color change.
-
If the desired shade has not been achieved, remove the temporary restoration and the old bleaching paste.
-
Rinse the pulp chamber with water and dry it.
-
Apply a fresh mixture of sodium perborate and water and reseal the tooth.
-
Repeat this process for a maximum of 3-4 applications.
-
-
Final Restoration:
-
Once the desired shade is achieved, remove the temporary restoration and the bleaching paste.
-
Thoroughly clean and rinse the pulp chamber.
-
It is recommended to place a calcium hydroxide (B78521) dressing in the pulp chamber for 1-2 weeks to neutralize the pH before placing the final restoration.
-
Restore the access cavity with a suitable restorative material (e.g., composite resin).
-
Protocol 2: Intracoronal Bleaching with Sodium Perborate and Hydrogen Peroxide
This protocol is similar to Protocol 1 but utilizes hydrogen peroxide as the mixing vehicle, which may accelerate the bleaching process but also increases the risk of adverse effects.
Materials:
-
Same as Protocol 1, with the addition of 3% or 30% hydrogen peroxide.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
In step 4, mix the sodium perborate powder with 3% or 30% hydrogen peroxide to form a paste.
-
Caution: The use of 30-35% hydrogen peroxide is associated with a higher risk of external cervical resorption and should be used with extreme caution.[1]
-
Follow steps 5-7 from Protocol 1.
Visualizations
Caption: Chemical mechanism of sodium perborate tooth bleaching.
Caption: Workflow for the intracoronal "walking bleach" technique.
Safety Considerations and Adverse Effects
The primary safety concern associated with intracoronal bleaching is the risk of external cervical root resorption.[12] This is thought to be caused by the diffusion of the bleaching agent through the dentinal tubules to the periodontal ligament, initiating an inflammatory response. The risk is significantly increased when sodium perborate is mixed with high concentrations of hydrogen peroxide (30-35%) or when heat is applied.[1] Therefore, the use of sodium perborate mixed with water is considered the safest approach.[1][12]
Other potential adverse effects, though less common with intracoronal bleaching, include chemical burns to the soft tissues if the rubber dam is not properly placed.
Conclusion
Sodium perborate remains a valuable and effective material for the intracoronal bleaching of non-vital teeth. The "walking bleach" technique using a paste of sodium perborate and water is a safe and conservative method for managing tooth discoloration. For research and development professionals, understanding the detailed protocols and the factors influencing efficacy and safety is crucial for designing studies and developing new tooth whitening products. The data and protocols presented in these application notes provide a solid foundation for further investigation into the optimization of sodium perborate-based bleaching systems.
References
- 1. dentalclinicguide.com [dentalclinicguide.com]
- 2. Intracoronal Bleaching of Nonvital Teeth | Pocket Dentistry [pocketdentistry.com]
- 3. tcbsc.net [tcbsc.net]
- 4. dentaltown.com [dentaltown.com]
- 5. essentialendotx.com [essentialendotx.com]
- 6. decisionsindentistry.com [decisionsindentistry.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Frontiers | In vitro and ex vivo comparison of reactive oxygen-releasing granules for internal tooth bleaching [frontiersin.org]
- 9. In vitro efficacy of sodium perborate preparations used for intracoronal bleaching of discolored non-vital teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EFFECTIVENESS OF CARBAMIDE PEROXIDE AND SODIUM PERBORATE IN NON-VITAL DISCOLORED TEETH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Internal bleaching: long-term outcomes and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Perborate as a Versatile Catalyst in Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perborate (B1237305) (NaBO₃·nH₂O), a readily available, inexpensive, and stable inorganic salt, has emerged as a highly effective and environmentally benign catalyst and oxidizing agent in a variety of chemical transformations. Its utility stems from its ability to act as a solid source of hydrogen peroxide in a controlled manner, or through the formation of reactive peroxoborate species in solution.[1] This attribute makes it a safer and more manageable alternative to concentrated hydrogen peroxide solutions, which can be hazardous.[2] In organic synthesis, sodium perborate has demonstrated significant efficacy in oxidation, epoxidation, and carbon-heteroatom bond-forming reactions, providing high yields under mild conditions. These characteristics make it an attractive reagent for the synthesis of fine chemicals and pharmaceutical intermediates, where operational safety, cost-effectiveness, and green chemistry principles are paramount.
This document provides detailed application notes and experimental protocols for key chemical reactions catalyzed by sodium perborate, with a focus on methodologies relevant to researchers in academia and the pharmaceutical industry.
Key Applications and Experimental Protocols
Oxidation of Organoboranes to Alcohols
The oxidation of organoboranes, intermediates in hydroboration reactions, to alcohols is a fundamental transformation in organic synthesis. Sodium perborate offers a mild and efficient alternative to the traditional alkaline hydrogen peroxide method, often providing superior yields, especially for functionally substituted organoboranes.[3][4]
Application Note: This method is particularly advantageous when dealing with sensitive functional groups that are incompatible with the harsh conditions of standard oxidation procedures.[2] The reaction proceeds at room temperature and is generally complete within a few hours.
Quantitative Data:
| Substrate (Alkene) | Product | Yield (%) with Sodium Perborate | Yield (%) with H₂O₂/NaOH | Reference |
| 1-Hexene | 1-Hexanol | 99 | 98 | [5] |
| Styrene | 2-Phenylethanol | 98 | 98 | [5] |
| α-Pinene | Isopinocampheol | 94 | 85 | [5] |
| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | 98 | 95 | [5] |
Experimental Protocol: Synthesis of (+)-Isopinocampheol
Materials:
-
(-)-α-Pinene
-
Borane-tetrahydrofuran complex (BH₃-THF) solution (concentration to be determined)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Distilled water
-
Potassium carbonate, anhydrous
Procedure:
-
A dry, 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer is flushed with nitrogen.
-
Charge the flask with (-)-α-pinene (13.75 g, 0.101 mol) and 25 mL of anhydrous THF.
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add 58.0 mL (0.055 mol) of 0.95 M BH₃-THF solution via syringe, maintaining the temperature below 5°C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Slowly add 50 mL of distilled water dropwise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Gradually add solid sodium perborate tetrahydrate (16.41 g, 0.107 mol) through a powder addition funnel, ensuring the temperature does not exceed 35°C. A water bath can be used for cooling.
-
Continue stirring at room temperature for 2 hours to complete the oxidation.
-
Add 50 mL of pentane and stir the mixture for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with pentane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous potassium carbonate.
-
Filter the solution and remove the solvent by distillation.
-
The crude product can be purified by distillation under reduced pressure to yield (+)-isopinocampheol.
Workflow Diagram:
Allylation of Active C-H, N-H, and O-H Groups
Sodium perborate serves as an efficient and eco-friendly catalyst for the allylation of alcohols, phenols, amines, and active methylene (B1212753) compounds using allyl bromide in an aqueous medium. This method is operationally simple, proceeds at room temperature, and offers good to excellent yields with short reaction times.[6]
Application Note: The use of water as a solvent and the non-toxic nature of the catalyst make this a green synthetic route. This reaction is highly valuable for introducing allyl groups, which are versatile synthetic handles for further functionalization in drug discovery and material science.
Quantitative Data:
| Entry | Substrate | Product | Time (h) | Yield (%) | Reference |
| a | Phenol | Allyl phenyl ether | 10.0 | 79 | [6] |
| b | p-Cresol | Allyl p-tolyl ether | 8.5 | 92 | [6] |
| c | 2-Naphthol (B1666908) | 2-(Allyloxy)naphthalene | 7.0 | 94 | [6] |
| d | Indole | 1-Allylindole | 6.5 | 98 | [6] |
| e | Aniline | N-Allylaniline | 7.0 | 89 | [6] |
| f | Diethylamine | N,N-Diethylallylamine | 8.0 | 87 | [6] |
| g | Malononitrile | 2-Allylmalononitrile | 10.0 | 81 | [6] |
| h | Ethyl acetoacetate | Ethyl 2-acetyl-2-allylacetate | 6.5 | 92 | [6] |
| i | 1,3-Propanediol | 1,3-Bis(allyloxy)propane | 7.0 | 91 | [6] |
Experimental Protocol: Synthesis of 2-(Allyloxy)naphthalene
Materials:
-
2-Naphthol
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Allyl bromide
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottomed flask, dissolve 2-naphthol (0.50 g, 1 equiv.) in water.
-
Add sodium perborate tetrahydrate (0.214 g, 0.4 equiv.) to the solution and stir.
-
Add allyl bromide (0.462 g, 1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using 5% ethyl acetate in hexane as the eluent to obtain pure 2-(allyloxy)naphthalene.[6]
Oxidation of Sulfides to Sulfoxides and Sulfones
Sodium perborate, often in the presence of an acid catalyst like silica sulfuric acid or simply in acetic acid, is an effective reagent for the selective oxidation of sulfides.[7] Depending on the reaction conditions, the oxidation can be controlled to yield either sulfoxides or sulfones, which are important functional groups in many pharmaceutical compounds.
Application Note: The chemoselective oxidation of sulfides is crucial in the synthesis of drugs such as proton pump inhibitors (e.g., omeprazole) and anti-inflammatory agents. Sodium perborate provides a mild and selective method for this transformation.
Quantitative Data (Representative Examples):
| Substrate (Sulfide) | Product | Conditions | Yield (%) | Reference |
| Thioanisole | Methyl phenyl sulfoxide (B87167) | NaBO₃, KBr, SSA, wet SiO₂, CH₂Cl₂ | 90 | [7] |
| Diphenyl sulfide (B99878) | Diphenyl sulfoxide | NaBO₃, KBr, SSA, wet SiO₂, CH₂Cl₂ | 85 | [7] |
| Dibenzyl sulfide | Dibenzyl sulfoxide | NaBO₃, KBr, SSA, wet SiO₂, CH₂Cl₂ | 92 | [7] |
| Thioanisole | Methyl phenyl sulfone | NaBO₃, Acetic Acid (excess) | High | [2] |
Experimental Protocol: General Procedure for the Oxidation of Sulfides to Sulfoxides
Materials:
-
Sulfide substrate
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Potassium bromide (KBr), catalytic amount
-
Silica sulfuric acid (SSA)
-
Wet silica gel (50% w/w)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of the sulfide (1 mmol) in dichloromethane (10 mL), add sodium perborate (1.2 mmol), a catalytic amount of KBr, silica sulfuric acid, and wet silica gel.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the solid reagents.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude sulfoxide can be purified by column chromatography or recrystallization.
Proposed Catalytic Mechanism
While sodium perborate can simply act as a source of hydrogen peroxide, its catalytic activity is often attributed to the formation of various peroxoborate species in solution. In aqueous or protic media, an equilibrium is established between sodium perborate, hydrogen peroxide, and peroxoborate anions. These peroxoborate species are believed to be the active oxidizing agents, delivering the hydroperoxide anion to the substrate.[2]
General Catalytic Cycle Diagram:
Relevance in Drug Development
The synthetic transformations catalyzed by sodium perborate yield chemical scaffolds that are of significant interest to drug development professionals.
-
Alcohols: Chiral alcohols, which can be obtained from the asymmetric hydroboration-oxidation of prochiral alkenes, are fundamental building blocks for a vast array of pharmaceuticals.
-
Epoxides: Epoxides are highly reactive intermediates used in the synthesis of various drugs, including beta-blockers and antiviral agents. The mild epoxidation conditions offered by sodium perborate are beneficial for complex molecule synthesis.
-
Allylated Compounds: The introduction of an allyl group allows for further diversification of a molecule through reactions such as cross-coupling, metathesis, or ozonolysis, which are common strategies in lead optimization.
-
Sulfoxides: The sulfoxide moiety is present in several marketed drugs, including the proton-pump inhibitor esomeprazole (B1671258) and the anti-inflammatory drug sulindac.
While direct, named-step applications of sodium perborate in the synthesis of specific commercial drugs are not extensively documented in readily available literature, its role in efficiently producing key intermediates is clear. For instance, the oxidation of arylboronic acids to phenols is a crucial step in many synthetic routes, and sodium perborate provides a convenient alternative to hydrogen peroxide for this transformation.[7] This reaction is relevant in the synthesis of various phenolic drug molecules.
Conclusion
Sodium perborate is a versatile, safe, and cost-effective catalyst for a range of important chemical transformations. Its application in oxidation and allylation reactions under mild and environmentally friendly conditions makes it a valuable tool for both academic research and industrial applications, including the synthesis of pharmaceutical intermediates. The detailed protocols and quantitative data presented here aim to facilitate the adoption of this useful reagent in the modern synthetic chemistry laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Sodium perborate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
"Perboric acid, sodium salt" reaction yield improvement techniques
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Perboric acid, sodium salt (Sodium Perborate).
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing sodium perborate (B1237305)?
A1: The most common industrial method is a wet chemical process. It begins by reacting borax (B76245) (Na₂B₄O₇) with sodium hydroxide (B78521) (NaOH) at elevated temperatures (60–90°C) to form a sodium metaborate (B1245444) (NaBO₂) solution. This solution is then clarified and reacted with hydrogen peroxide (H₂O₂) under controlled temperatures (5–40°C), causing sodium perborate tetrahydrate to crystallize and precipitate.[1][2]
Q2: What are the key factors that influence the reaction yield?
A2: Several factors critically impact the yield:
-
Temperature: Precise temperature control is essential to prevent the decomposition of both hydrogen peroxide and the final sodium perborate product.[2][3]
-
Reactant Concentrations: The concentration of reactants, especially the water content, must be carefully managed to ensure proper crystallization and avoid forming a product that is difficult to dry.[4]
-
pH Level: The reaction requires an alkaline environment, which is established by the use of sodium hydroxide.[1][2]
-
Agitation: The stirring rate affects crystal size; vigorous stirring can lead to very fine crystals that are difficult to filter, potentially reducing the isolated yield.[5]
-
Additives: In some processes, additives like sodium silicate (B1173343) or specific polymers are used to improve yield and crystal quality.[1][6][7][8][9][10]
Q3: What is the difference between sodium perborate monohydrate and tetrahydrate?
A3: Sodium perborate is commercially available in two main forms: tetrahydrate (NaBO₃·4H₂O) and monohydrate (NaBO₃·H₂O).[11] The monohydrate form is derived by dehydrating the tetrahydrate.[12] Key differences include the monohydrate's higher active oxygen content, greater heat stability, and faster dissolution rate in water, making it preferable for certain applications.[11][12][13]
Q4: Why is cooling the reaction mixture so important?
A4: Cooling is critical for two main reasons. First, the reaction is exothermic, and sodium perborate decomposes at temperatures above 60°C.[11] Maintaining a low temperature prevents product loss. Second, the solubility of sodium perborate is lower at colder temperatures, so cooling the solution promotes more complete crystallization and precipitation, maximizing the isolated yield.[1][14][15]
Q5: Can additives be used to improve yield?
A5: Yes. In the electrolytic synthesis method, potassium dichromate and sodium silicate are added to improve the yield.[1][7][8][9][10] In crystallization processes, surfactants may be added to control crystal size, and certain organic polymers, like copolymers of maleic anhydride, can be introduced to obtain denser, more robust crystals that are easier to handle.[1][6][7][8][9][10]
Troubleshooting Guide
Problem: My reaction yield is consistently low.
Answer: Low yield is a common issue that can stem from several sources. Use the following points to diagnose the problem:
-
Temperature Control: Was the temperature maintained below the recommended maximum (typically <40°C, ideally lower) during and after the hydrogen peroxide addition?[2] Overheating can cause significant decomposition of the product.[11]
-
Product Solubility: A significant portion of the product may remain dissolved in the mother liquor. The solubility of sodium perborate tetrahydrate is approximately 2.15 g/100 mL at 18°C, which can account for substantial losses.[1][5] Consider further cooling the mother liquor to precipitate a second crop of crystals.
-
Reactant Stoichiometry: Verify the molar ratios of your reactants. An insufficient amount of hydrogen peroxide or borax will directly limit the theoretical yield.
-
Water Content: An excessive amount of water in the reaction can increase solubility losses and may prevent the direct formation of a substantially dry product.[4] A process described in a patent achieved a 97% yield by carefully limiting the water content to no more than 8% above the theoretical amount required for hydration.[4]
Problem: The final product is a very fine powder that is difficult to filter.
Answer: The physical characteristics of the crystals are highly dependent on the reaction conditions.
-
Agitation Speed: Avoid overly vigorous stirring or agitation, especially during the crystallization phase. Strong agitation promotes the formation of very fine crystals that can clog filters and are slow to settle.[5] Gentle, consistent stirring is recommended.
-
Crystallization Modifiers: Consider the use of additives that influence crystal growth. Surfactants can be used to control crystal size.[1][7][8][9][10] Specific organic polymers have been shown to produce denser, more granular crystals with improved resistance to abrasion.[6]
Problem: The product's active oxygen content decreases over time.
Answer: Sodium perborate is relatively stable when stored correctly but can decompose under certain conditions.
-
Moisture: The compound is sensitive to moisture.[3][11] Ensure the product is thoroughly dried and stored in a sealed container in a dry environment.
-
Heat and Light: Store the product in a cool, dark place. Decomposition is accelerated by heat and direct sunlight.[3]
-
Contamination: Decomposition can be catalyzed by impurities, particularly certain metal oxides like manganese dioxide or copper oxide.[3] Ensure all glassware is clean and that reactants are of sufficient purity.
Quantitative Data Summary
| Parameter | Condition / Value | Effect on Yield / Product Quality | Citation(s) |
| Reaction Temperature | 5–40°C (Crystallization) | Optimal range for precipitation; higher temperatures lead to decomposition. | [2] |
| Decomposition Temp. | > 60°C | Rapid release of oxygen and product loss occurs above this temperature. | [11][16] |
| Electrolytic Temp. | 10°C | Recommended temperature for the electrolytic synthesis process. | [7][8][9][10][16] |
| Solubility (Tetrahydrate) | ~2.15 g / 100 mL (at 18°C) | A primary source of yield loss; can be mitigated by cooling. | [1] |
| Reported Yield | 97% | Achieved in a direct process with controlled water content. | [4] |
| Yield Loss (Solubility) | ~30% | Potential loss reported in a lab-scale process due to product solubility. | [5] |
Experimental Protocols
Key Experiment: Laboratory Scale Wet Chemical Synthesis of Sodium Perborate Tetrahydrate
This protocol is adapted from established laboratory procedures.[14][15]
Materials:
-
Borax (Sodium Tetraborate Decahydrate): 24 g
-
Sodium Hydroxide (NaOH): 5 g
-
Deionized Water: 150 mL
-
30% Hydrogen Peroxide (H₂O₂): ~28 mL (or a stoichiometrically calculated equivalent)
-
Ice
-
Ethyl Alcohol
-
Ethyl Ether
Procedure:
-
In a 500 mL beaker, dissolve 24 g of borax and 5 g of sodium hydroxide in 150 mL of warm deionized water. Stir until all solids are dissolved.
-
Cool the resulting sodium metaborate solution to room temperature.
-
Prepare an ice bath and place the beaker in it to continue cooling the solution.
-
Slowly, and with continuous gentle stirring, add the hydrogen peroxide solution to the cooled metaborate solution. The addition should be dropwise or in a very thin stream to manage the exothermic reaction.
-
Add approximately 20 g of crushed ice directly to the solution to ensure the temperature remains low.
-
Continue to stir the mixture gently in the ice bath for at least 20 minutes. Fine, white crystals of sodium perborate tetrahydrate will precipitate.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals on the filter with two successive 25 mL portions of cold ethyl alcohol.
-
Follow with two successive 25 mL portions of ethyl ether to aid in drying.
-
Spread the final product on a watch glass and allow it to air-dry completely. Store in a tightly sealed container.
Visualizations
Caption: A workflow diagram illustrating the key stages of the wet chemical synthesis of sodium perborate.
Caption: A logical troubleshooting guide for diagnosing and addressing common causes of low yield in sodium perborate synthesis.
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. karlancer.com [karlancer.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US2065744A - Direct process for making sodium perborate - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Synthesis of Sodium Perborate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US4298585A - Process of making sodium perborate - Google Patents [patents.google.com]
- 7. atamankimya.com [atamankimya.com]
- 8. SODIUM PERBORATE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 9. PERBORAX - Ataman Kimya [atamanchemicals.com]
- 10. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]
- 11. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. prepchem.com [prepchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. atamankimya.com [atamankimya.com]
Technical Support Center: Perboric acid, sodium salt (Sodium Perborate)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sodium perborate (B1237305).
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition byproducts of sodium perborate?
A1: The primary byproducts depend on the conditions. In contact with water (hydrolysis), sodium perborate decomposes into hydrogen peroxide and various borate (B1201080) salts, such as sodium metaborate (B1245444) or boric acid.[1][2][3] Thermal decomposition at temperatures above 60°C leads to the rapid release of oxygen gas.[4] If heated further, it can produce sodium oxide fumes and boron-oxygen radicals.[1][2]
Q2: My recent synthesis of sodium perborate resulted in a low yield. What are the common causes?
A2: Low yields in sodium perborate synthesis are often traced back to several factors:
-
Temperature Control: The crystallization of sodium perborate is exothermic and temperature-sensitive. Insufficient cooling during the reaction of sodium metaborate with hydrogen peroxide can lead to product decomposition and reduced crystal formation. Reaction temperatures are ideally kept between 5 and 40°C.[5][6]
-
Reagent Concentration: The concentration of the hydrogen peroxide solution is critical. Using a weak or decomposed hydrogen peroxide solution will result in incomplete conversion of the sodium metaborate intermediate.[5]
-
pH of the solution: The stability of the peroxoborate species in solution is pH-dependent. Significant deviations from the optimal alkaline conditions can disfavor product crystallization.
-
Loss during washing: Excessive washing of the final crystal product or using a solvent that is too warm can dissolve a significant portion of the product, leading to apparent low yields.[5]
Q3: How does moisture affect the stability and purity of solid sodium perborate during storage?
A3: Sodium perborate is stable when kept dry. However, it is hygroscopic and readily reacts with atmospheric moisture.[7] This initiates hydrolysis, leading to a gradual loss of active oxygen content as the material decomposes into sodium borate and hydrogen peroxide. This degradation compromises the material's oxidizing power and purity.[8] For this reason, it must be stored in tightly sealed containers in a cool, dry place.[7]
Q4: What is "active oxygen content" and why is it a critical parameter?
A4: "Active oxygen" refers to the oxygen released from the peroxy group during a chemical reaction, which is responsible for the compound's bleaching and oxidizing properties.[3] For sodium perborate, the active oxygen content is a direct measure of its purity and potency. A decrease in this value over time indicates product degradation. The theoretical active oxygen content is approximately 10.4% for the tetrahydrate form and up to 16.0% for the monohydrate form.[9][10]
Q5: Are there stabilizers that can be used to prevent the decomposition of sodium perborate in aqueous solutions?
A5: Yes, the stability of sodium perborate in aqueous solutions can be significantly improved by adding stabilizers. Chelating agents or sequestrants, such as salts of ethylenediaminetetraacetic acid (EDTA) and complex organo-phosphonates, are effective. These agents work by sequestering catalytic metal ions that can accelerate the decomposition of the hydrogen peroxide formed upon hydrolysis.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of active oxygen content in solid product | Improper storage conditions (exposure to moisture or high temperatures). | Store in a tightly sealed container in a cool (<40°C), dry, well-ventilated area away from heat and direct sunlight.[7] |
| Contamination with incompatible materials (e.g., acids, reducing agents, combustible materials, heavy metal salts). | Ensure the product is not stored near incompatible substances. Review handling procedures to prevent cross-contamination.[7][12] | |
| Product appears clumped or agglomerated | Exposure to moisture, causing partial hydration and fusion of crystals. | Break up clumps mechanically if possible. If severe, the product may have significant degradation. Test active oxygen content before use. |
| Improper drying during synthesis. | Ensure the product is thoroughly dried after the final washing step, for instance by washing with ethanol (B145695) and ether before air drying.[13] | |
| Inconsistent performance in oxidation reactions | Degradation of the reagent (loss of active oxygen). | Always test the active oxygen content of your sodium perborate batch before use, especially if it has been stored for a long time. |
| Presence of unreacted starting materials (e.g., borax) from synthesis. | Purify the product by recrystallization if high purity is required. Ensure proper stoichiometry and reaction conditions during synthesis. | |
| Black precipitate forms when testing with KMnO₄ | Formation of manganese dioxide (MnO₂). | This is an expected side reaction in neutral or faintly acidic conditions during the titration for active oxygen. Ensure the solution is sufficiently acidified with sulfuric acid as per the standard protocol to keep manganese in the soluble Mn²⁺ state.[3][14] |
Quantitative Data on Stability
The stability of sodium perborate is highly dependent on environmental conditions. The following tables summarize the impact of temperature and hydration on its decomposition.
Table 1: Thermal Decomposition & Dehydration Activation Energies
| Process | Product | Activation Energy (Ea) | Notes |
| Dehydration of Tetrahydrate | Monohydrate | ~80 kJ/mol | Occurs at lower temperatures (e.g., 41-58°C).[1] |
| Decomposition of Perborate | Sodium Metaborate | 150 - 300 kJ/mol | This is the breakdown of the peroxy group, which occurs at higher temperatures.[1] |
Table 2: Active Oxygen Loss Under Specific Conditions
| Form | Condition | Time | Active Oxygen Loss |
| Aqueous Solution (25-100 µg/mL) | 37°C | 27 hours | Peak H₂O₂ concentration reached.[15] |
| Aqueous Solution (25-100 µg/mL) | 37°C | 75 hours | H₂O₂ concentration plateaus.[15] |
| Effervescent Solid | Ambient Air (26°C, 36% RH) | 24 hours | ~98.6% loss of initial effervescent oxygen.[8][16] |
| Aqueous Solution with Stabilizer (DPAS) | 30°C | 4 weeks | ~11% loss (vs. >50% without stabilizer).[11] |
Experimental Protocols
Protocol: Determination of Active Oxygen Content by Permanganate (B83412) Titration
This method determines the active oxygen content by titrating the hydrogen peroxide released from sodium perborate in an acidic solution with a standardized potassium permanganate (KMnO₄) solution.[3]
Materials:
-
Sodium Perborate sample
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Sulfuric Acid (H₂SO₄), 1:9 dilution (1 part concentrated H₂SO₄ to 9 parts deionized water)
-
Deionized water
-
500 mL Volumetric flask
-
25 mL Pipette
-
Burette
-
Erlenmeyer flask
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.0-4.0 g of the sodium perborate sample and quantitatively transfer it to a 500 mL volumetric flask.
-
Dissolution: Add approximately 250 mL of deionized water to the flask. Gently swirl the flask to dissolve the sample. Avoid vigorous shaking to prevent foaming if the sample contains other detergent ingredients.
-
Acidification & Dilution: Once dissolved, carefully dilute the solution to the 500 mL mark with the 1:9 sulfuric acid solution. Mix thoroughly.
-
Aliquoting: Immediately pipette a 25 mL aliquot of the prepared solution into an Erlenmeyer flask.
-
Titration: Titrate the aliquot with the standardized 0.1 N KMnO₄ solution. The endpoint is reached when a faint, persistent pink color is observed.
-
Blank Titration: Perform a blank titration using 25 mL of the acidified dilution water to determine the volume of KMnO₄ solution needed to produce the same pink endpoint.
-
Calculation: Calculate the active oxygen content using the following formula: Active Oxygen, % = [((V - B) x N x 0.008) / W] x 100 Where:
-
V = Volume of KMnO₄ solution for sample (mL)
-
B = Volume of KMnO₄ solution for blank (mL)
-
N = Normality of the KMnO₄ solution
-
W = Weight of the sample in the aliquot (g) (i.e., (initial sample weight / 500) * 25)
-
Visualizations
Caption: Decomposition pathways of sodium perborate.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. en.psgraw.com [en.psgraw.com]
- 4. Sodium perborate - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Synthesis of Sodium Perborate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. karlancer.com [karlancer.com]
- 7. redox.com [redox.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5094827A - High active oxygen content granulated sodium perborate product and method of making the same - Google Patents [patents.google.com]
- 10. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 11. EP0466902A1 - Stabilization of aqueous solutions containing sodium perborate or sodium percarbonate - Google Patents [patents.google.com]
- 12. internationaljournalssrg.org [internationaljournalssrg.org]
- 13. prepchem.com [prepchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Depletion Rate of Hydrogen Peroxide from Sodium Perborate Bleaching Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Perboric Acid, Sodium Salt (Sodium Perborate) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature and time for the synthesis of perboric acid, sodium salt, commonly known as sodium perborate (B1237305).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing sodium perborate?
A1: Sodium perborate is typically synthesized in a two-step process. First, borax (B76245) (sodium tetraborate) reacts with a strong base like sodium hydroxide (B78521) to form sodium metaborate (B1245444). This intermediate then reacts with hydrogen peroxide to produce sodium perborate.[1]
Q2: What are the different hydrated forms of sodium perborate?
A2: Sodium perborate commonly exists as a tetrahydrate (NaBO₃·4H₂O) and a monohydrate (NaBO₃·H₂O).[2] The tetrahydrate is formed in the initial crystallization, and the monohydrate can be obtained by heating the tetrahydrate.[3] The monohydrate form has higher heat stability and a faster dissolution rate in water.[2]
Q3: What is the critical temperature range to consider during the synthesis?
A3: It is crucial to maintain low temperatures throughout the reaction, particularly during the addition of hydrogen peroxide and subsequent crystallization. Temperatures are often kept between 5°C and 40°C.[4] Some protocols recommend cooling the reaction mixture in an ice bath to maintain temperatures as low as 10°C.[1] Exceeding 60°C can lead to the rapid decomposition of sodium perborate.[2][5]
Q4: How does reaction time influence the synthesis of sodium perborate?
A4: Sufficient reaction time is necessary to ensure complete crystallization. After the addition of reactants, a common practice is to stir the solution for a period, for instance, 20 minutes, to facilitate the formation of sodium perborate crystals.[3][6] In some cases, allowing the mixture to stand for an extended period, even overnight, can promote more complete crystallization.[6]
Q5: What is the role of pH in sodium perborate synthesis?
A5: The reaction is carried out under alkaline conditions, which is established by the use of sodium hydroxide. The resulting solution of sodium perborate is also weakly basic.[2]
Troubleshooting Guide
Q1: My sodium perborate yield is consistently low. What are the potential causes and solutions?
A1:
-
Issue: Incomplete reaction or crystallization.
-
Solution: Ensure all reactants, particularly the borax and sodium hydroxide, are fully dissolved before adding hydrogen peroxide.[6] After adding hydrogen peroxide, continue stirring for a sufficient duration (e.g., at least 20 minutes) and consider allowing the mixture to rest at a low temperature for a longer period to maximize crystal formation.[3][6]
-
-
Issue: Decomposition of the product due to high temperatures.
-
Issue: Loss of product during washing.
-
Solution: Wash the collected crystals with ice-cold water or ethanol (B145695) to minimize dissolution of the product.[6][8]
-
Q2: The final product appears impure or discolored. How can I improve its purity?
A2:
-
Issue: Contamination from raw materials.
-
Solution: Use high-purity borax and sodium hydroxide. The purity of the boron raw material significantly impacts the quality of the final product.[4]
-
-
Issue: Formation of by-products.
-
Solution: Precise control of reaction temperature and stoichiometry is key. Ensure the correct molar ratios of reactants are used as specified in the protocol.
-
Q3: The reaction is proceeding too slowly, or crystallization is not initiating. What should I do?
A3:
-
Issue: Sub-optimal reactant concentration.
-
Issue: Insufficient mixing.
-
Solution: Ensure continuous and efficient stirring of the reaction mixture to promote contact between reactants and facilitate crystal nucleation.[3]
-
Data Presentation
Table 1: Summary of Reaction Conditions for Sodium Perborate Synthesis
| Parameter | Value Range | Source |
| Reactants | ||
| Borax | Varies with scale | [3][6][8] |
| Sodium Hydroxide | Varies with scale | [3][6][8] |
| Hydrogen Peroxide | 3% - 30% concentration | [3][6][8] |
| Reaction Temperature | ||
| Dissolution of Borax & NaOH | Warm water | [3][6] |
| Addition of H₂O₂ | Cooled to room temperature, then ice bath | [3][8] |
| Crystallization | 5°C - 40°C | [4] |
| Reaction Time | ||
| Stirring post H₂O₂ addition | ~20 minutes | [3][6] |
| Crystallization Period | Can be extended (e.g., overnight) | [6] |
Experimental Protocols
Standard Laboratory Protocol for the Synthesis of Sodium Perborate Tetrahydrate
This protocol is a synthesis of methodologies described in the cited literature.[3][6][8]
-
Preparation of Sodium Metaborate Solution:
-
In a beaker, dissolve 24 grams of borax and 5 grams of sodium hydroxide in 150 mL of warm water.
-
Stir until all solids are completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
Formation of Sodium Perborate:
-
Place the beaker containing the sodium metaborate solution in an ice bath to cool further.
-
Slowly add 283 mL of 3% hydrogen peroxide (or a stoichiometrically equivalent amount of a more concentrated solution) to the cooled solution while stirring continuously.
-
Maintain the reaction mixture in the ice bath and continue to stir.
-
-
Crystallization and Isolation:
-
Continue stirring the mixture in the ice bath for approximately 20 minutes. Fine crystals of sodium perborate should precipitate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with two portions of ice-cold distilled water, followed by two portions of cold ethanol to aid in drying.
-
-
Drying:
-
Allow the crystals to air-dry completely on a watch glass or in a desiccator.
-
Mandatory Visualization
Caption: Optimization workflow for sodium perborate synthesis.
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]
- 3. prepchem.com [prepchem.com]
- 4. karlancer.com [karlancer.com]
- 5. Sciencemadness Discussion Board - Synthesis of Sodium Perborate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. youtube.com [youtube.com]
- 7. US2065744A - Direct process for making sodium perborate - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Perboric Acid, Sodium Salt (Sodium Perborate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium perborate (B1237305) in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to solvent effects on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is sodium perborate and how does it function as an oxidant?
Sodium perborate (NaBO₃·nH₂O) is a solid, stable source of active oxygen. In solution, particularly in aqueous or protic solvents, it hydrolyzes to release hydrogen peroxide and borate (B1201080).[1][2] The released hydrogen peroxide is the primary oxidizing species. However, the reaction mechanism can be more complex, especially in acidic media like acetic acid, where peracetic acid or other peracetoxyboron species may form, acting as more powerful oxidants.[3][4] The borate anion itself can also play a role by buffering the solution and assisting in the oxidation process.[3]
Q2: What are the common forms of sodium perborate and how do they differ?
Sodium perborate is commercially available in two main forms: the tetrahydrate (NaBO₃·4H₂O) and the monohydrate (NaBO₃·H₂O). The "monohydrate" form dissolves more rapidly than the "tetrahydrate" and possesses greater thermal stability.[2] The choice between the two may depend on the desired dissolution rate and the temperature at which the reaction is to be conducted.
Q3: In which solvents is sodium perborate typically used?
Sodium perborate is most commonly used in water and acetic acid.[3] It is sparingly soluble in water.[5] Organic solvents can be employed to modify the reaction rate, particularly in applications like epoxidations.[6] While specific kinetic data in a wide range of organic solvents is limited in publicly available literature, its use in aqueous methanol (B129727) has been noted for the oxidative hydration of nitriles.[3]
Troubleshooting Guide: Solvent Effects on Reaction Kinetics
This guide addresses common problems encountered during reactions involving sodium perborate, with a focus on the role of the solvent.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Low yield of the desired product.
-
The reaction stalls before all the starting material is consumed.
-
Reaction time is significantly longer than expected.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Solubility of Sodium Perborate | Sodium perborate has limited solubility in many organic solvents. If it does not dissolve sufficiently, the concentration of the active oxidizing species in the solution will be too low to drive the reaction at a reasonable rate. | 1. Increase Agitation: Ensure vigorous stirring to maximize the dissolution of sodium perborate. 2. Use a Co-solvent: Add a protic co-solvent like water or a short-chain alcohol (e.g., methanol, ethanol) to improve solubility. Start with a small percentage and monitor the effect on your reaction. 3. Phase-Transfer Catalyst: For biphasic systems (e.g., aqueous sodium perborate with an organic substrate), a phase-transfer catalyst can facilitate the transport of the perborate anion into the organic phase. |
| Inappropriate Solvent Polarity | The polarity of the solvent can significantly affect the reaction rate by influencing the stability of the reactants and the transition state. For reactions involving polar transition states, a more polar solvent will generally increase the reaction rate. | 1. Solvent Screening: If the reaction is sluggish, consider screening a range of solvents with varying dielectric constants. 2. Aqueous Acetic Acid: For many oxidations, a mixture of acetic acid and water provides a polar and acidic medium that can enhance the reactivity of sodium perborate.[3] |
| Low Reaction Temperature | The rate of most chemical reactions is highly dependent on temperature. The oxidizing power of sodium perborate is often more effective at elevated temperatures. | 1. Increase Temperature: Gradually increase the reaction temperature and monitor the progress. Be mindful of the boiling point of your solvent and the thermal stability of your reactants and products. For many applications, temperatures between 50-60 °C are effective.[4] |
| Incorrect pH (in aqueous or protic media) | The pH of the solution affects the equilibrium of various peroxoborate species, which have different reactivities.[7][8] In acidic media, the formation of more potent oxidizing species can be favored. | 1. Acidify the Medium: For reactions in aqueous or protic solvents, the addition of an acid (e.g., acetic acid, sulfuric acid) can accelerate the reaction.[3] Monitor the pH to find the optimal range for your specific transformation. |
Issue 2: Formation of Byproducts or Decomposition of Reagents
Symptoms:
-
Complex reaction mixture with multiple unexpected products.
-
Evidence of decomposition of the starting material or the desired product.
-
Gas evolution (other than expected).
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Reaction with Solvent | Some solvents can react with the oxidizing species generated from sodium perborate. For example, ethers like THF can form explosive peroxides in the presence of strong oxidants. Aldehydes and some alcohols can be oxidized by sodium perborate. | 1. Choose an Inert Solvent: Select a solvent that is stable under the reaction conditions. Hydrocarbons, chlorinated solvents, and esters are often more robust. 2. Review Solvent Compatibility: Always check the compatibility of your solvent with strong oxidizing agents before setting up a reaction. 3. Safety Precautions: When using potentially peroxidizable solvents like THF or acetone, ensure they are free of peroxides before use and handle the reaction with appropriate safety measures.[6] |
| Reaction Temperature is Too High | Excessive heat can lead to the decomposition of sodium perborate, the desired product, or promote side reactions. Sodium perborate decomposes above 60°C. | 1. Optimize Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate. 2. Controlled Addition: If the reaction is highly exothermic, consider adding the sodium perborate portion-wise to maintain better temperature control. |
| Prolonged Reaction Time | Leaving the reaction to run for an extended period after completion can lead to the degradation of the product, especially if it is sensitive to the oxidizing conditions. | 1. Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction and stop it once the starting material is consumed. |
Experimental Protocols
General Procedure for Oxidation of an Aryl Aldehyde to a Carboxylic Acid in Acetic Acid:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl aldehyde in glacial acetic acid.
-
Addition of Sodium Perborate: To the stirred solution, add sodium perborate tetrahydrate in portions. An excess of the oxidant (typically 1.5 to 2 equivalents) is generally used.
-
Heating: Heat the reaction mixture to 50-60 °C and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Isolation: The carboxylic acid product, if solid, will precipitate out and can be collected by filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for an oxidation reaction using sodium perborate.
Caption: Troubleshooting logic for common issues in sodium perborate reactions.
References
- 1. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 2. Sodium perborate - Wikipedia [en.wikipedia.org]
- 3. Sodium perborate [organic-chemistry.org]
- 4. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]
- 5. Sodium perborate CAS#: 7632-04-4 [m.chemicalbook.com]
- 6. Sodium Perborate - Wordpress [reagents.acsgcipr.org]
- 7. Frontiers | Chemical Oscillations With Sodium Perborate as Oxidant [frontiersin.org]
- 8. researchgate.net [researchgate.net]
"Perboric acid, sodium salt" preventing premature decomposition during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the premature decomposition of sodium perborate (B1237305) during storage. Our aim is to equip researchers with the knowledge to ensure the stability and integrity of their materials throughout their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter with sodium perborate stability.
Issue 1: Rapid Loss of Active Oxygen Content in Solid Sodium Perborate
Question: I am observing a significant decrease in the active oxygen content of my solid sodium perborate (monohydrate/tetrahydrate) during storage. What are the potential causes and how can I mitigate this?
Answer:
Premature decomposition of solid sodium perborate is primarily caused by exposure to moisture and heat. The presence of catalytic impurities, such as heavy metal ions, can also significantly accelerate this process. Here’s a systematic approach to troubleshoot this issue:
1. Review Storage Conditions:
-
Temperature: Sodium perborate is sensitive to heat. The tetrahydrate form begins to decompose at temperatures above 60°C.[1][2] Ensure storage is in a cool, dry place, ideally below 30°C.
-
Humidity: Moisture is a critical factor in the decomposition of sodium perborate, as it hydrolyzes to form hydrogen peroxide and sodium metaborate.[3][4] Store the product in tightly sealed containers in a desiccated environment. Studies have shown that effervescent sodium perborate (an anhydrous form) loses a significant amount of its active oxygen content when exposed to ambient air with 36% relative humidity.[5]
2. Investigate Potential Contamination:
-
Metal Ions: Transition metal ions (e.g., iron, copper, manganese) can catalyze the decomposition of hydrogen peroxide, which is formed from the hydrolysis of sodium perborate.
-
Action: Use high-purity grades of sodium perborate and ensure all handling equipment is clean and free of metal contaminants. Consider the use of chelating agents if metal contamination is suspected.
-
3. Consider a Protective Coating:
-
Boric Acid Coating: A fine coating of boric acid powder can improve the stability of sodium perborate by acting as a physical barrier against moisture.[5] Research has shown this to be an effective method for stabilizing the effervescent form of sodium perborate.[5]
Logical Workflow for Troubleshooting Active Oxygen Loss
Caption: Troubleshooting workflow for active oxygen loss in solid sodium perborate.
Issue 2: Instability of Aqueous Sodium Perborate Solutions
Question: My aqueous solutions of sodium perborate are losing their oxidizing power much faster than expected. How can I improve their stability?
Answer:
The instability of sodium perborate in aqueous solutions is a known issue, primarily due to the decomposition of the liberated hydrogen peroxide.[3] The rate of decomposition is influenced by pH, temperature, and the presence of catalysts.
1. Control pH:
-
The stability of hydrogen peroxide is pH-dependent. An alkaline pH can accelerate decomposition. While sodium perborate itself creates a slightly alkaline solution, adjusting the pH towards a more neutral or slightly acidic range can sometimes improve stability, depending on the application.
2. Add Stabilizers:
-
Chelating Agents: Trace amounts of metal ions in the water or from other reagents can catalyze the decomposition of hydrogen peroxide. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or its salts can sequester these ions and significantly improve stability.[6][7][8]
-
Other Stabilizers: Compounds like magnesium sulfate (B86663) and sodium silicate (B1173343) have also been used to stabilize peroxygen solutions.[9] One study demonstrated that the combination of magnesium sulfate and sodium silicate is effective in reducing the catalytic activity of iron and manganese.[10]
Quantitative Data on Stabilizer Efficacy in Aqueous Solutions
The following table summarizes data from a study on the stabilization of a 9.84% aqueous sodium perborate solution at 30°C.[6]
| Stabilizer (DPAS*) | Concentration (ppm) | Active Oxygen Loss after 4 weeks (%) |
| None | 0 | 100 |
| DPAS | 10 | 85 |
| DPAS | 50 | 50 |
| DPAS | 200 | 20 |
| DPAS | 1000 | 5 |
*DPAS: Diphenylamine-4-sulfonic acid, sodium salt
Signaling Pathway of Metal-Catalyzed Decomposition and Chelation
Caption: Mechanism of metal-catalyzed decomposition of sodium perborate and its prevention by chelation.
Frequently Asked Questions (FAQs)
Q1: What are the main forms of sodium perborate and how do their stabilities differ?
A1: Sodium perborate is commonly available in three forms:
-
Sodium Perborate Monohydrate (NaBO₃·H₂O): This form has a higher active oxygen content (theoretically 16.0%) and greater thermal stability compared to the tetrahydrate.[1]
-
Sodium Perborate Tetrahydrate (NaBO₃·4H₂O): This is a common commercial form with a theoretical active oxygen content of 10.4%.[1] It is less stable at elevated temperatures than the monohydrate.[1]
-
Effervescent Sodium Perborate (Anhydrous NaBO₃): This form is highly reactive with water and is the least stable, especially in the presence of humidity.[5]
Q2: What are the primary degradation products of sodium perborate?
A2: When sodium perborate comes into contact with water, it hydrolyzes to form hydrogen peroxide and sodium metaborate.[3][4] The hydrogen peroxide then further decomposes into water and oxygen, which is the source of its bleaching and oxidizing properties. The ultimate inorganic degradation product in an aqueous environment is boric acid.[3]
Q3: Are there any compatibility issues I should be aware of when formulating with sodium perborate?
A3: Yes, compatibility is a significant consideration.
-
Reducing Agents: Avoid contact with strong reducing agents, as this can lead to a rapid and potentially hazardous reaction.
-
Combustible Materials: As a strong oxidizer, sodium perborate can increase the flammability of combustible materials.
-
Certain Excipients: While specific compatibility data with a wide range of pharmaceutical excipients is limited in publicly available literature, care should be taken with excipients that are hygroscopic (attract moisture) or contain trace metal impurities. Common excipients like lactose (B1674315) and microcrystalline cellulose (B213188) should be of high purity and the formulation stored in low humidity conditions.
-
Alkaline Substances: In aqueous solutions, a highly alkaline environment can accelerate the decomposition of the hydrogen peroxide formed from sodium perborate.
Q4: How can I accurately determine the active oxygen content of my sodium perborate sample?
A4: The active oxygen content is a key indicator of sodium perborate's stability and strength. The most common and reliable method is titration.
-
Potassium Permanganate (B83412) Titration: This is a standard method where an acidified solution of the sodium perborate sample is titrated with a standardized solution of potassium permanganate (KMnO₄).[11][12]
-
Iodometric Titration: Another method involves reacting the sodium perborate solution with potassium iodide (KI) and then titrating the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.[11][13]
Experimental Protocols
Protocol 1: Determination of Active Oxygen Content by Potassium Permanganate Titration
This protocol is adapted from standard methods for determining active oxygen in bleaching compounds.[12]
Materials:
-
Sodium perborate sample
-
Distilled or deionized water
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Volumetric flasks, pipettes, burette, and Erlenmeyer flasks
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the sodium perborate sample and record the weight.
-
Dissolve the sample in a 250 mL Erlenmeyer flask containing 50 mL of distilled water.
-
Carefully add 10 mL of 1 M sulfuric acid to the flask.
-
Titrate the solution with the standardized 0.1 N KMnO₄ solution until a faint, persistent pink color is observed.
-
Record the volume of KMnO₄ solution used.
-
Perform a blank titration using 50 mL of distilled water and 10 mL of 1 M sulfuric acid to account for any impurities.
Calculation: Active Oxygen (%) = [((V_sample - V_blank) * N * 8) / W_sample] * 100
Where:
-
V_sample = Volume of KMnO₄ solution used for the sample (mL)
-
V_blank = Volume of KMnO₄ solution used for the blank (mL)
-
N = Normality of the KMnO₄ solution
-
8 = Equivalent weight of oxygen
-
W_sample = Weight of the sodium perborate sample (g)
Protocol 2: Accelerated Stability Study of Solid Sodium Perborate
This protocol provides a general framework for assessing the stability of solid sodium perborate under accelerated conditions.
Objective: To evaluate the impact of elevated temperature and humidity on the stability of solid sodium perborate by monitoring the loss of active oxygen content over time.
Conditions: 40°C ± 2°C and 75% RH ± 5% RH (Standard ICH accelerated stability conditions)
Materials:
-
Sodium perborate sample (with and without stabilizers, if applicable)
-
Stability chamber capable of maintaining the specified temperature and humidity
-
Appropriate sample containers (e.g., glass vials with airtight seals)
-
Analytical equipment for determining active oxygen content (as per Protocol 1)
Procedure:
-
Place a sufficient quantity of the sodium perborate sample into the designated containers. Ensure each container is sealed properly.
-
Place the containers in the stability chamber set to 40°C and 75% RH.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a container from the chamber.
-
Allow the container to equilibrate to room temperature before opening.
-
Determine the active oxygen content of the sample using the method described in Protocol 1.
-
Record the results and calculate the percentage of active oxygen remaining compared to the initial (time 0) value.
Data Presentation:
The results of the stability study should be presented in a table for clear comparison.
| Time (weeks) | Active Oxygen (%) - Unstabilized | Active Oxygen (%) - Stabilized (e.g., Boric Acid Coated) |
| 0 | [Initial Value] | [Initial Value] |
| 1 | [Value] | [Value] |
| 2 | [Value] | [Value] |
| 4 | [Value] | [Value] |
| 8 | [Value] | [Value] |
Experimental Workflow for Stability Testing
Caption: A general workflow for conducting an accelerated stability study of solid sodium perborate.
References
- 1. belinka-perkemija.com [belinka-perkemija.com]
- 2. Sodium perborate - Wikipedia [en.wikipedia.org]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. US5094827A - High active oxygen content granulated sodium perborate product and method of making the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0466902A1 - Stabilization of aqueous solutions containing sodium perborate or sodium percarbonate - Google Patents [patents.google.com]
- 7. EDTA AND EDTA SALTS - Ataman Kimya [atamanchemicals.com]
- 8. Characteristics and Application of EDTA [jinhetec.com]
- 9. US5374368A - Stable sodium percarbonate formulation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. en.psgraw.com [en.psgraw.com]
- 13. edu.rsc.org [edu.rsc.org]
Technical Support Center: Perboric Acid, Sodium Salt (Sodium Perborate)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing perboric acid, sodium salt (commonly known as sodium perborate) as an oxidizing agent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving sodium perborate (B1237305).
| Issue | Potential Cause | Recommended Action |
| Reduced or No Oxidative Activity | Decomposition of Sodium Perborate: The active oxidizing species, the peroxo-borate anion, hydrolyzes in water to release hydrogen peroxide. This process is accelerated by increased temperature, acidic or strongly alkaline pH, and the presence of transition metal ions. | - Maintain a moderately alkaline pH (around 9-10) for optimal stability and activity in aqueous solutions.- Avoid high reaction temperatures unless specified by the protocol. Sodium perborate releases oxygen more rapidly at temperatures above 60°C.[1]- Use deionized or distilled water to minimize the presence of catalytic metal ions. |
| Incomplete Dissolution: Sodium perborate has limited solubility in some organic solvents. | - For reactions in organic media, consider using a phase-transfer catalyst to facilitate the reaction between the solid sodium perborate and the organic substrate.- Alternatively, use a co-solvent system, such as acetic acid, which can activate the sodium perborate.[2] | |
| Reaction Fails to Go to Completion | Stoichiometric Imbalance: Sodium perborate is a stoichiometric reagent, not a catalyst in the traditional sense. The reaction consumes the reagent. | - Ensure a sufficient molar excess of sodium perborate is used, as it is consumed during the oxidation.- Monitor the reaction progress and add more sodium perborate if necessary. |
| Formation of Inactive Borate (B1201080) By-products: The primary by-product of the oxidation reaction is sodium borate (or boric acid upon acidification), which is not an oxidizing agent. | - This is the expected outcome of the reaction. The "deactivation" is the conversion of the perborate to borate. See the "Regeneration" section for converting the borate back to perborate. | |
| Side Reactions or Product Degradation | Harsh Reaction Conditions: While sodium perborate is considered a mild oxidant, prolonged reaction times or high temperatures can lead to over-oxidation or degradation of sensitive functional groups. | - Optimize reaction conditions by running small-scale trials at different temperatures and reaction times.- Consider using sodium perborate in combination with an activator like tetraacetylethylenediamine (B84025) (TAED) for lower temperature reactions.[1] |
| Presence of Impurities: Impurities in the sodium perborate or the reaction mixture, such as heavy metal ions, can catalyze unwanted side reactions or the decomposition of the oxidant. | - Use high-purity sodium perborate and solvents.- If metal catalysis is suspected, consider adding a chelating agent to sequester the metal ions. |
Frequently Asked Questions (FAQs)
Q1: Is "this compound" the same as sodium perborate?
A1: Yes, "this compound" is the chemical name for what is commonly known as sodium perborate. It exists in various hydrated forms, with the monohydrate (NaBO₃·H₂O) and tetrahydrate (NaBO₃·4H₂O) being the most common.
Q2: How does sodium perborate act as an oxidizing agent?
A2: In aqueous solution, sodium perborate hydrolyzes to release hydrogen peroxide (H₂O₂) and borate.[1] The hydrogen peroxide is the primary active oxidizing species. In some cases, the peroxoborate anion itself can act as a nucleophilic oxidant.[2]
Q3: What is the difference between sodium perborate monohydrate and tetrahydrate?
A3: The monohydrate has a higher available oxygen content and greater thermal stability compared to the tetrahydrate. It also dissolves more rapidly in water.[3]
Q4: Can I reuse the sodium perborate after a reaction?
A4: No, sodium perborate is consumed during the reaction and converted to sodium borate. However, the sodium borate by-product can be collected and regenerated back into sodium perborate.
Q5: What are the signs of sodium perborate decomposition?
A5: Decomposition of sodium perborate in solution leads to a loss of oxidizing power. In solid form, prolonged exposure to moisture and heat can lead to clumping and a decrease in the available oxygen content. The decomposition process liberates oxygen gas.[4]
Deactivation (Consumption) and Regeneration
Deactivation Pathway
The "deactivation" of sodium perborate is its chemical conversion into an inactive borate species during the oxidation reaction. The overall process can be summarized as the release of the active oxygen species.
Caption: Deactivation pathway of sodium perborate.
Quantitative Data on Decomposition
The rate of sodium perborate decomposition (and thus, the release of its oxidizing power) is influenced by several factors. The following table summarizes the kinetic order of decomposition in the presence of a catalyst. While this is a catalyzed decomposition, it highlights the dependencies of the process.
| Parameter | Kinetic Order | Effect on Decomposition Rate |
| [Sodium Perborate] | First-order | Rate increases proportionally with concentration. |
| [Catalyst (e.g., Mn(III)-EDTA)] | First-order | Rate increases proportionally with catalyst concentration. |
| pH | Dependent | The rate is influenced by the pH of the solution. |
| Temperature | Dependent | The rate increases with temperature. |
| Data derived from a study on the catalyzed decomposition of sodium perborate.[5] |
Regeneration Protocol (Laboratory Scale)
The regeneration of sodium perborate involves the conversion of the sodium borate by-product back into sodium perborate. This is essentially a re-synthesis process.
Materials:
-
Sodium borate (by-product from the oxidation reaction, or borax)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized water
-
Diethyl ether
-
Ice bath
Experimental Workflow:
Caption: Laboratory workflow for sodium perborate regeneration.
Detailed Methodology:
-
Preparation of Sodium Metaborate Solution:
-
In a beaker, dissolve 24 g of borax (B76245) (sodium tetraborate (B1243019) decahydrate) and 5 g of sodium hydroxide in 150 mL of warm deionized water.[6] This step converts the borax to sodium metaborate.[1][7]
-
Allow the solution to cool to room temperature.
-
-
Crystallization of Sodium Perborate:
-
Place the beaker in an ice bath to cool the solution further.
-
Slowly add 28.3 mL of 30% hydrogen peroxide to the cold sodium metaborate solution while stirring continuously.[8] The reaction is exothermic, so slow addition and efficient cooling are crucial.
-
Continue stirring the mixture in the ice bath for approximately 20-30 minutes. Fine crystals of sodium perborate tetrahydrate will precipitate.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sequentially with two portions of cold ethanol (25 mL each) and then with two portions of diethyl ether (25 mL each).[6]
-
Dry the regenerated sodium perborate crystals. The product is sodium perborate tetrahydrate. To obtain the monohydrate, the tetrahydrate can be carefully heated.[6]
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with care in a well-ventilated fume hood.
-
The reaction of sodium metaborate with hydrogen peroxide is exothermic. Ensure adequate cooling to prevent overheating and decomposition of the product.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the washing step.
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. Sodium perborate [organic-chemistry.org]
- 3. belinka-perkemija.com [belinka-perkemija.com]
- 4. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. prepchem.com [prepchem.com]
- 7. karlancer.com [karlancer.com]
- 8. m.youtube.com [m.youtube.com]
"Perboric acid, sodium salt" purification methods for reaction products
Welcome to the Technical Support Center for Perboric Acid, Sodium Salt (Sodium Perborate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of sodium perborate (B1237305) and the workup of reactions where it is used as a reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of sodium perborate available?
A1: Sodium perborate is commercially available in two common forms: the tetrahydrate (NaBO₃·4H₂O) and the monohydrate (NaBO₃·H₂O). The monohydrate form has higher thermal stability and dissolves faster than the tetrahydrate. An anhydrous form also exists but is less common and can be unstable, releasing oxygen upon contact with water.[1]
Q2: What are the typical impurities in commercial sodium perborate?
A2: Impurities in commercially produced sodium perborate can arise from the raw materials, which include borax (B76245) pentahydrate, sodium hydroxide, and hydrogen peroxide.[2] These can include unreacted starting materials or other salts. For industrial processes, heavy metal hydroxides are typically precipitated and removed during the manufacturing process.[2]
Q3: How can I purify commercial sodium perborate for a sensitive reaction?
A3: Recrystallization is the most common method for purifying sodium perborate. This involves dissolving the commercial product in warm deionized water, followed by cooling to induce crystallization of the purified sodium perborate. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: How do I remove sodium perborate and its boron-containing byproducts from my organic reaction mixture?
A4: Sodium perborate and the resulting sodium borate (B1201080) salts are highly soluble in water. A standard aqueous workup is typically effective. This involves quenching the reaction mixture with water and then performing a liquid-liquid extraction with an appropriate organic solvent. The boron impurities will partition into the aqueous phase, leaving the purified organic product in the organic phase.
Q5: My reaction workup with sodium perborate results in a stable emulsion. How can I break it?
A5: Emulsions can form during the aqueous workup of reactions containing borate salts. To break the emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Allow the mixture to stand for an extended period without agitation.
-
If the emulsion persists, filtration through a pad of celite or glass wool can be effective.
Q6: How can I determine the purity of my sodium perborate?
A6: The purity of sodium perborate is typically determined by measuring its active oxygen content. This can be achieved through redox titration. A common method involves dissolving the sodium perborate in an acidic solution and titrating with a standardized solution of potassium permanganate (B83412) (KMnO₄).[3] The endpoint is indicated by a persistent pink color. A detailed protocol for this titration is provided in the "Experimental Protocols" section.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield during recrystallization of sodium perborate | The cooling process was too rapid, leading to incomplete crystallization. | Cool the solution slowly and allow sufficient time for the crystals to form. Placing the crystallization vessel in a cold water bath that is allowed to slowly cool to room temperature and then transferring to an ice bath can improve yields. |
| The volume of water used for dissolution was too large. | Use the minimum amount of warm deionized water necessary to fully dissolve the sodium perborate. | |
| Formation of very fine crystals that are difficult to filter | The solution was agitated too vigorously during crystallization. | Avoid strong stirring during the cooling and crystallization phase. Gentle swirling is sufficient to promote crystal growth without forming fine precipitates.[1] |
| Product is not drying properly and remains sticky | Residual water or organic solvents from washing are present. | After filtration, wash the crystals with cold ethanol, followed by a wash with diethyl ether to help remove residual water.[3] Dry the crystals under vacuum. |
| Inconsistent results in titration for purity analysis | The potassium permanganate solution was not properly standardized. | Standardize the KMnO₄ solution against a primary standard, such as sodium oxalate, before titrating the sodium perborate. |
| The sodium perborate sample did not fully react with the permanganate. | Some stabilized forms of sodium perborate may react slowly at the beginning of the titration. Add a small amount of the permanganate solution and wait for the reaction to initiate before proceeding with the rest of the titration.[4] |
Quantitative Data
Table 1: Purity Analysis of Sodium Perborate via Titration
| Parameter | Value |
| Equivalent Weight of NaBO₃·4H₂O | 153.86 g/mol |
| Molarity of KMnO₄ solution | 0.02 M |
| 1 mL of 0.02 M KMnO₄ is equivalent to | 7.693 mg of NaBO₃·4H₂O[3] |
Experimental Protocols
Protocol 1: Purification of Sodium Perborate Tetrahydrate by Recrystallization
-
Dissolution: In a beaker, add 10 g of commercial sodium perborate tetrahydrate to 50 mL of deionized water. Gently warm the mixture on a hot plate to approximately 50-60°C while stirring until the solid is completely dissolved. Do not boil the solution, as this will cause decomposition.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed beaker.
-
Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with two small portions of ice-cold deionized water, followed by two portions of cold ethanol.[5][6]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a desiccator under vacuum to a constant weight.
Protocol 2: Determination of Sodium Perborate Purity by Permanganate Titration
-
Sample Preparation: Accurately weigh approximately 0.300 g of the purified sodium perborate into a 250 mL Erlenmeyer flask.[3]
-
Dissolution: Add 50 mL of deionized water to the flask and swirl to dissolve the sample.
-
Acidification: Carefully add 10 mL of dilute sulfuric acid to the solution.[3]
-
Titration: Titrate the solution with a standardized 0.02 M potassium permanganate (KMnO₄) solution until a faint, persistent pink color is observed.[3]
-
Calculation: Calculate the purity of the sodium perborate using the following formula:
Purity (%) = (Volume of KMnO₄ (mL) × Molarity of KMnO₄ (mol/L) × 7.693 (mg/mL)) / (Weight of sample (mg)) × 100
Visualizations
Caption: Workflow for the purification of sodium perborate by recrystallization.
Caption: General workflow for the purification of an organic product after reaction with sodium perborate.
References
"Perboric acid, sodium salt" troubleshooting incomplete oxidation reactions
This guide is intended for researchers, scientists, and drug development professionals utilizing sodium perborate (B1237305) (also known as perboric acid, sodium salt) as an oxidizing agent. It provides detailed troubleshooting for common issues, particularly incomplete reactions, alongside relevant technical data and experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is sodium perborate and how does it function as an oxidant?
Sodium perborate is a solid, stable source of active oxygen.[1] When dissolved in water, it undergoes hydrolysis to produce hydrogen peroxide and borate (B1201080).[2] The hydrogen peroxide is the primary oxidizing species, making sodium perborate a safer and more convenient alternative to using highly concentrated, unstable hydrogen peroxide solutions directly.[3] The presence of borate species also helps to buffer the reaction medium.[3][4]
Q2: What are the different forms of sodium perborate and which one should I use?
Sodium perborate is commercially available in two main hydrated forms: the monohydrate and the tetrahydrate. The choice between them is critical and depends on the desired reaction conditions, particularly temperature. The monohydrate form has a higher available oxygen content, greater heat stability, and dissolves more rapidly than the tetrahydrate.[1][2][5]
| Feature | Sodium Perborate Monohydrate (PBS-1) | Sodium Perborate Tetrahydrate (PBS-4) |
| Typical Formula | NaBO₃·H₂O | NaBO₃·4H₂O |
| Molar Mass | 99.815 g/mol [2] | 153.86 g/mol [2] |
| Minimum Active Oxygen (AVOX) | ~15%[1] | ~10%[1] |
| Dissolution Rate | Higher[2][5] | Lower |
| Heat Stability | Higher[2] | Lower; decomposes above 60°C[6] |
| Recommended Use | Lower temperature reactions (e.g., 40-60°C), often with an activator.[5] | Higher temperature reactions (>60°C) where rapid oxygen release is desired. |
Q3: What are the optimal reaction conditions for temperature and pH?
-
Temperature: The rate of oxidation is temperature-dependent.[7] For the commonly used tetrahydrate form, the release of oxygen is most rapid at temperatures above 60°C.[5] Below this temperature, the reaction can be sluggish without an activator.
-
pH: The aqueous solution of sodium perborate is alkaline, typically with a pH between 10 and 11.[6] The distribution of various peroxoborate species in solution is highly pH-dependent.[8][9] In acidic conditions, the equilibrium shifts completely toward the formation of boric acid and hydrogen peroxide.[8][9] The peroxoborate anions can deliver the active hydroperoxide at a lower pH than when using hydrogen peroxide alone.[3]
Q4: When is a bleach activator like TAED necessary?
A bleach activator, such as tetraacetylethylenediamine (B84025) (TAED), is required to achieve efficient oxidation at lower temperatures, typically in the 40–60°C range.[5] Activators like TAED react with the hydrogen peroxide generated by sodium perborate to form a more potent oxidizing agent, peroxyacetic acid, which is effective at lower temperatures.[10][11][12]
Q5: How should I properly store sodium perborate?
Sodium perborate is sensitive to moisture and heat.[13] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13][14] Recommended storage temperatures are generally below 30-40°C.[14][15] Exposure to warm, moist air will cause the compound to decompose, reducing its oxidative capacity.[16]
Section 2: Troubleshooting Incomplete Oxidation Reactions
Experiencing a slow, incomplete, or stalled oxidation reaction can be a significant setback. The following guide provides a systematic approach to identifying and resolving the root cause of the issue.
Q&A Troubleshooting Guide
Problem: My oxidation reaction is slow or has not gone to completion.
-
1. Have you verified the quality and activity of your sodium perborate?
-
Issue: Sodium perborate degrades upon exposure to moisture and heat, losing its oxidizing power.[13][16] An old or improperly stored reagent is a common cause of reaction failure.
-
Solution: Use a fresh container of the reagent whenever possible. If in doubt, perform a simple activity assay to determine the available oxygen content (see Protocol 2). Store the reagent in a desiccator or as per the manufacturer's instructions.[17]
-
-
2. Are your reaction conditions optimal?
-
Issue: Temperature and pH are critical variables. Reactions run below 60°C with sodium perborate tetrahydrate will be slow without an activator.[5] The pH influences the active oxidizing species in solution.[8]
-
Solution:
-
Temperature: For reactions without an activator, ensure the temperature is maintained above 60°C. If your substrate is temperature-sensitive, consider switching to the more reactive monohydrate form or using an activator like TAED.
-
pH: While sodium perborate creates a basic solution, some reactions may benefit from the addition of a base like sodium hydroxide (B78521) to enhance the rate.[7] For other substrates, mixing sodium perborate with acetic acid can generate more powerful oxidizing species.[3]
-
-
-
3. Is your substrate or solvent system causing issues?
-
Issue: Some substrates are inherently less reactive. Additionally, poor solubility of the substrate or reagent can limit the reaction rate.
-
Solution: Ensure vigorous stirring to maximize contact between phases. If solubility is an issue, consider a co-solvent system. For example, the oxidation of organoboranes is often carried out effectively in tetrahydrofuran (B95107) (THF) with the addition of water.[18]
-
-
4. Have you considered the reaction stoichiometry?
-
Issue: An insufficient amount of oxidizing agent will naturally lead to an incomplete reaction. The aqueous solution of perborate can also undergo slow decomposition over the course of a long reaction, consuming some of the active reagent.[8][9]
-
Solution: Review your calculations to ensure at least a stoichiometric amount of sodium perborate is being used. For sluggish reactions, it may be necessary to use a molar excess of the oxidant. If the reaction is monitored, a second addition of the oxidant can be made if the reaction stalls.
-
Problem: I am observing unexpected side products.
-
Issue: Sodium perborate is a strong, though relatively mild, oxidant.[7] It can potentially oxidize other sensitive functional groups in your molecule, leading to side products.
-
Solution:
-
Review the literature for the oxidation of similar substrates to anticipate potential side reactions.
-
Consider running the reaction at a lower temperature to increase selectivity, which may require the use of an activator.
-
Sodium perborate is often considered a milder alternative to harsher conditions required by hydrogen peroxide/NaOH, which may be an advantage in preventing side reactions.[3]
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for the Oxidation of an Organoborane
This protocol is adapted from established methods for the oxidation of organoboranes to alcohols.[7][18]
-
Principle: The organoborane, typically generated in situ from an alkene and a borane (B79455) source (e.g., BH₃·THF), is oxidized by sodium perborate. The C-B bond is replaced with a C-OH bond with retention of stereochemistry.[19]
-
Reagents:
-
Organoborane solution in THF
-
Sodium Perborate Tetrahydrate (NaBO₃·4H₂O)
-
Distilled Water
-
Ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
To a stirred solution of the organoborane in THF at room temperature, slowly add distilled water via a syringe or dropping funnel.
-
Maintain the reaction temperature below 35°C (use a water bath for cooling if necessary) and begin the slow, portion-wise addition of solid sodium perborate tetrahydrate.[18]
-
After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the oxidation is complete.[18]
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer two to three times with ether (or another appropriate organic solvent).
-
Combine the organic extracts and wash sequentially with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purify the product as necessary via distillation or chromatography.
-
-
Safety: The initial addition of water to the organoborane can be exothermic. The oxidation process itself is also exothermic. Maintain careful temperature control throughout the addition of the sodium perborate.[18]
Protocol 2: Assay of Sodium Perborate Activity (Available Oxygen)
This protocol is based on standard iodometric titration methods to determine the active oxygen content of a sodium perborate sample.[20]
-
Principle: Sodium perborate, in an acidic solution, will oxidize iodide (I⁻) from potassium iodide to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
-
Reagents:
-
Sodium Perborate sample (~0.2 g)
-
Potassium Iodide (KI), solid (~2 g)
-
Sulfuric Acid (H₂SO₄), ~2 M
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution, ~0.1 M
-
Starch indicator solution (1%)
-
Distilled Water
-
-
Procedure:
-
Accurately weigh approximately 0.2 g of the sodium perborate sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of distilled water.
-
Carefully add 10 mL of 2 M sulfuric acid to the flask.
-
Add approximately 2 g of solid potassium iodide to the solution and swirl to dissolve. The solution should turn a dark yellow/brown color due to the formation of iodine.
-
Immediately begin titrating with the standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue-black color is completely discharged, leaving a colorless solution. Record the volume of titrant used.
-
Calculate the percentage of available oxygen based on the stoichiometry of the reaction.
-
Section 4: Visualized Reaction Pathway
References
- 1. belinka-perkemija.com [belinka-perkemija.com]
- 2. Sodium perborate - Wikipedia [en.wikipedia.org]
- 3. Sodium perborate [organic-chemistry.org]
- 4. Potential Advantages of Peroxoborates and Their Ester Adducts Over Hydrogen Peroxide as Therapeutic Agents in Oral Healthcare Products: Chemical/Biochemical Reactivity Considerations In Vitro, Ex Vivo And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Perborate Monohydrate, Sodium Peroxyborate Monohydrate (PBS) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Page loading... [guidechem.com]
- 7. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 8. Chemical Oscillations With Sodium Perborate as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemical Oscillations With Sodium Perborate as Oxidant [frontiersin.org]
- 10. customercare.pptgroup.com [customercare.pptgroup.com]
- 11. TETRAACETYLETHYLENEDIAMINE (TAED) - Ataman Kimya [atamanchemicals.com]
- 12. Bleach activator - Wikipedia [en.wikipedia.org]
- 13. guidechem.com [guidechem.com]
- 14. redox.com [redox.com]
- 15. belchem.com [belchem.com]
- 16. Sodium Perborate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. sds.chemtel.net [sds.chemtel.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. edu.rsc.org [edu.rsc.org]
Technical Support Center: Synthesis of Perboric Acid, Sodium Salt (Sodium Perborate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of sodium perborate (B1237305) from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction for producing sodium perborate?
A1: Sodium perborate is typically manufactured in a two-step process. First, borax (B76245) (sodium tetraborate) reacts with a strong base like sodium hydroxide (B78521) (NaOH) to form sodium metaborate (B1245444) (NaBO₂). This is then reacted with hydrogen peroxide (H₂O₂) to yield hydrated sodium perborate.[1][2]
-
Step 1: Na₂B₄O₇ + 2 NaOH → 4 NaBO₂ + H₂O[1]
-
Step 2: 2 NaBO₂ + 2 H₂O₂ + 6 H₂O → Na₂B₂(O₂)₂(OH)₄·6H₂O (Sodium Perborate Tetrahydrate)
Q2: What are the primary safety hazards associated with sodium perborate and its synthesis?
A2: Sodium perborate is a strong oxidizer and can intensify fires.[3][4][5] Key hazards include:
-
Health: Causes serious eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[4][6][7]
-
Physical: As an oxidizer, it poses a fire and explosion risk when in contact with combustible or organic materials.[3][8] The synthesis process involves exothermic reactions that require careful temperature control to prevent runaway reactions.[9]
-
Handling: Avoid breathing dust and ensure adequate ventilation.[10][11] Personal Protective Equipment (PPE), including gloves, safety goggles, and protective clothing, is mandatory.[6]
Q3: What are the critical parameters to control during the scale-up process?
A3: When scaling up from a lab to a pilot plant, several parameters become critical due to changes in surface area-to-volume ratios:[9][12][13]
-
Temperature Control: The reaction is exothermic. Inadequate heat removal in larger vessels can lead to product decomposition and loss of active oxygen.[9][14]
-
Mixing and Agitation: Efficient mixing is crucial for maintaining homogeneity and ensuring uniform heat distribution. Poor mixing can create localized "hot spots" and affect reaction selectivity and crystal formation.[9][15]
-
Rate of Reagent Addition: The slow and controlled addition of hydrogen peroxide is necessary to manage the reaction exotherm.[14][16]
-
Crystal Size Control: Surfactants may be added to control the size of the crystals formed.[1]
Q4: How do I handle and store sodium perborate safely?
A4: Store sodium perborate in a cool, dry, well-ventilated area away from heat and incompatible materials like combustible substances, strong acids, reducing agents, and heavy metal salts.[3][8][10] Keep the container tightly closed to prevent moisture absorption, as it decomposes in warm, moist air.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citations |
| Low Yield | Loss of Active Oxygen: Overheating during the exothermic reaction with H₂O₂. The ideal temperature for this step is around 8-12°C. Temperatures above 20°C cause significant decomposition. | 1. Ensure the pilot plant reactor has an adequate cooling system (e.g., jacketed vessel with chilled fluid). 2. Add hydrogen peroxide slowly and monitor the internal temperature continuously. 3. Verify the calibration of temperature sensors. | [9][14] |
| Incomplete Conversion: Insufficient reaction time or incorrect temperature during the formation of sodium metaborate. The optimal temperature is 15-20°C. | 1. Maintain the reaction temperature at ~15°C to ensure complete conversion of borax to metaborate. 2. Allow sufficient time for the reaction to complete before cooling and adding H₂O₂. | [14] | |
| Product Loss During Isolation: Significant amounts of sodium perborate remain dissolved in the mother liquor. | 1. Ensure the crystallization mixture is sufficiently cooled (e.g., to 0°C) to minimize solubility before filtration. 2. Consider recycling the mother liquor in subsequent batches to recover dissolved product and raw materials. | [2][14] | |
| Poor Crystal Quality (Fine Powder or Agglomerates) | Too Rapid Reaction/Crystallization: Adding H₂O₂ too quickly or at a temperature significantly above 10°C can lead to poor crystal formation. | 1. Control the rate of H₂O₂ addition carefully. 2. Maintain the crystallization temperature between 8-12°C. A temperature much below 10°C can retard the reaction, which may then start too rapidly to be controlled. | [14] |
| Inefficient Agitation: Non-uniform mixing in a large reactor can lead to localized supersaturation and uncontrolled nucleation. | 1. Evaluate the stirrer design (e.g., anchor vs. propeller) for the specific viscosity and geometry of the pilot reactor. 2. Adjust the agitation speed to ensure good mass transfer without causing excessive crystal breakage. | [9][15] | |
| Process Safety: Runaway Reaction | Inadequate Heat Removal: The heat generated by the exothermic reaction exceeds the cooling capacity of the larger reactor. The surface area to volume ratio decreases significantly on scale-up. | 1. Perform a calorimetric study (e.g., Reaction Calorimetry - RC1) to understand the thermal hazards before scaling up. 2. Ensure the pilot reactor's cooling system is properly sized and operational. 3. Implement a semi-batch process where the peroxide is added at a controlled rate based on the reactor's ability to remove heat. | [9][12][15] |
| Product Instability / Low Active Oxygen Content | Decomposition During Drying: Using excessively high temperatures to dry the final product. Sodium perborate tetrahydrate begins to decompose above 60°C. | 1. Dry the product with air at a moderate temperature. 2. If converting to the monohydrate form, use carefully controlled staged heating (e.g., fluid-bed dryer with air temperatures from 80°C to 160°C). | [2][10] |
| Contamination: Presence of impurities (e.g., heavy metal salts) that can catalyze the decomposition of hydrogen peroxide and the final product. | 1. Use raw materials with low levels of impurities. 2. Ensure the reactor and all transfer lines are thoroughly cleaned and made of compatible materials. | [2][3] |
Experimental Protocols
Lab-Scale Synthesis of Sodium Perborate Tetrahydrate
This protocol is based on common laboratory procedures.[16][17][18]
Materials & Equipment:
-
Borax (Na₂B₄O₇·10H₂O): 24 g
-
Sodium Hydroxide (NaOH): 5 g
-
30% Hydrogen Peroxide (H₂O₂): ~28 mL
-
Deionized Water: 150 mL
-
Beakers, magnetic stirrer, ice bath, filtration apparatus (Büchner funnel)
-
Wash solvents: Ice-cold deionized water, ethanol (B145695)
Procedure:
-
Prepare Sodium Metaborate Solution: In a 400 mL beaker, dissolve 24 g of borax and 5 g of sodium hydroxide in 150 mL of warm deionized water. Use a magnetic stirrer to aid dissolution.[16][17]
-
Cooling: Cool the resulting solution to below 15°C using an ice bath.[14]
-
Peroxidation Reaction: While maintaining vigorous stirring and keeping the beaker in the ice bath, slowly add ~28 mL of 30% hydrogen peroxide to the sodium metaborate solution. Monitor the temperature and ensure it does not rise above 15°C, ideally keeping it around 10°C.[14][16]
-
Crystallization: Continue stirring in the ice bath for approximately 20-30 minutes. Fine white crystals of sodium perborate tetrahydrate will precipitate.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of ice-cold deionized water, followed by two portions of ethanol to aid in drying.[17]
-
Drying: Dry the product in a desiccator or in a well-ventilated area at room temperature. Do not heat above 40°C. The product is sodium perborate tetrahydrate.
Pilot-Plant Scale-Up Considerations
Equipment: Jacketed glass-lined or stainless steel reactor with temperature control, mechanical overhead stirrer (variable speed), controlled-rate addition pump, filtration system (e.g., centrifuge or filter press).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and free of contaminants. Begin circulation of a cooling fluid (e.g., glycol/water mixture) through the reactor jacket.
-
Charge and Dissolution: Charge the reactor with water and begin agitation. Add sodium hydroxide and borax in the scaled-up quantities. The dissolution may be aided by warming the jacket slightly, but the solution must be cooled to below 15°C before the next step.[2][19]
-
Controlled H₂O₂ Addition: Begin adding hydrogen peroxide via a dosing pump at a pre-determined rate. The rate should be set to allow the reactor's cooling system to maintain the batch temperature between 8-12°C.[14] Continuously monitor the internal temperature. An automated control loop linking temperature to the addition pump is highly recommended.
-
Crystallization and Aging: After the H₂O₂ addition is complete, hold the batch at the target temperature with continued agitation for a specified time (e.g., 30-60 minutes) to allow for complete crystallization.
-
Filtration and Washing: Transfer the slurry to the filtration equipment. Wash the collected solid with chilled water.
-
Drying: Dry the product in a suitable dryer (e.g., fluid-bed dryer) with air at a moderate temperature (below 60°C) to obtain the tetrahydrate form.[2]
Visualizations
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. karlancer.com [karlancer.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Sodium Perborate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. redox.com [redox.com]
- 7. jmnspecialties.com [jmnspecialties.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. chemiis.com [chemiis.com]
- 11. beaufort.tricare.mil [beaufort.tricare.mil]
- 12. catsci.com [catsci.com]
- 13. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 14. US1716874A - Preparation of sodium perborate - Google Patents [patents.google.com]
- 15. sdlookchem.com [sdlookchem.com]
- 16. youtube.com [youtube.com]
- 17. prepchem.com [prepchem.com]
- 18. scribd.com [scribd.com]
- 19. umweltbundesamt.de [umweltbundesamt.de]
Technical Support Center: Perboric Acid, Sodium Salt (Sodium Perborate)
Welcome to the Technical Support Center for Perboric Acid, Sodium Salt, commonly known as sodium perborate (B1237305). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of this versatile reagent in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is sodium perborate and in what forms is it available?
Sodium perborate (NaBO₃) is a white, odorless, water-soluble solid. It is a stable source of active oxygen, making it a versatile oxidizing agent in various applications.[1] It is commercially available in different hydrated forms, primarily as a monohydrate (NaBO₃·H₂O) and a tetrahydrate (NaBO₃·4H₂O).[1] The monohydrate form has a higher active oxygen content, greater heat stability, and dissolves more rapidly in water compared to the tetrahydrate.[2]
Q2: How does sodium perborate function as an oxidizing agent?
Upon dissolution in water, sodium perborate hydrolyzes to form hydrogen peroxide and borate.[3] The released hydrogen peroxide is the primary active oxidizing species. The reaction medium becomes slightly alkaline, which can influence reaction rates and pathways.[4]
Q3: What are the primary applications of sodium perborate in a research setting?
Sodium perborate is widely used in organic synthesis as a safer and more stable alternative to concentrated hydrogen peroxide solutions.[5] Key applications include:
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Oxidation of thioethers to sulfoxides and sulfones.[3]
-
Epoxidation of alkenes.
-
Oxidation of organoboranes resulting from hydroboration reactions.[6]
-
Conversion of aldehydes and ketones to their corresponding carboxylic acids or esters.[5]
-
As a component in Miyaura borylation-oxidation reactions to synthesize phenols from aryl halides.[3]
Reagent Compatibility
Proper handling and storage of sodium perborate are crucial for safety and efficacy. It is a strong oxidizing agent and can react vigorously with certain classes of compounds.
Incompatible Reagents
Mixing sodium perborate with the following reagents should be avoided due to the risk of vigorous, potentially hazardous reactions.
| Reagent Class | Specific Examples | Potential Hazards and Incompatibility Details |
| Strong Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Nitric acid (HNO₃) | Reacts to release hydrogen peroxide, which can decompose exothermically, especially in the presence of catalytic impurities. The reaction with borates and nitric acid can form sodium nitrate (B79036) and boric acid.[7] With hydrochloric acid, it forms boric acid and sodium chloride.[8] |
| Strong Reducing Agents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Violent and potentially explosive reactions can occur due to the rapid redox reaction. |
| Combustible Materials | Organic solvents (e.g., acetone, ethers), finely powdered metals, sulfur | Can form explosive mixtures that may be ignited by friction or heat.[1] |
| Certain Metal Salts | Heavy metal salts (e.g., salts of iron, copper, manganese, chromium) | Can catalyze the rapid and uncontrolled decomposition of hydrogen peroxide released from sodium perborate, leading to a pressure buildup and potential for explosion. |
Compatibility with Common Laboratory Solvents
The compatibility of sodium perborate with organic solvents depends on the specific solvent and reaction conditions. While it is often used in conjunction with organic solvents, care must be taken.
| Solvent Class | Specific Examples | Compatibility and Considerations |
| Alcohols | Methanol, Ethanol | Generally compatible, but the stability of sodium perborate may be reduced. Used as a solvent in some reactions, such as the hydration of nitriles to amides.[5] |
| Ketones | Acetone | Use with caution. While used in some procedures, the combination can be hazardous as ketones are combustible.[9] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Use with caution due to their flammable nature. THF is used as a solvent in the oxidation of organoboranes with sodium perborate.[10] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Generally considered compatible for use as a co-solvent in biphasic reaction systems. |
| Aprotic Polar Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | DMSO can be oxidized by strong oxidizing agents. The compatibility should be evaluated on a case-by-case basis.[11] |
Experimental Protocols
Protocol 1: Oxidation of Thioethers to Sulfoxides
This protocol describes a general procedure for the selective oxidation of a thioether to a sulfoxide using sodium perborate.
Workflow Diagram:
Caption: Workflow for the oxidation of thioethers to sulfoxides.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the thioether (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, add sodium perborate tetrahydrate (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Miyaura Borylation and Subsequent Oxidation to Phenol (B47542)
This two-step protocol outlines the conversion of an aryl halide to a phenol.
Signaling Pathway Diagram:
Caption: Pathway for the conversion of aryl halides to phenols.
Methodology:
Step 1: Miyaura Borylation
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3 equivalents).
-
Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure. The crude aryl boronic ester can often be used in the next step without further purification.
Step 2: Oxidation to Phenol
-
Reaction Setup: Dissolve the crude aryl boronic ester in a mixture of THF and water.
-
Addition of Oxidant: Add sodium perborate tetrahydrate (2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting phenol by column chromatography.
Troubleshooting Guides
Issue 1: Incomplete Oxidation Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidant | Increase the molar equivalents of sodium perborate. For stubborn substrates, 2-3 equivalents may be necessary. |
| Low Reaction Temperature | Sodium perborate is more active at elevated temperatures.[1] Consider gently heating the reaction mixture (40-60 °C), but be mindful of potential side reactions and solvent volatility. |
| Poor Solubility of Reagents | Add a co-solvent to improve the solubility of the substrate. For aqueous reactions, a phase-transfer catalyst can be beneficial. |
| Decomposition of Sodium Perborate | Ensure the sodium perborate is from a fresh, properly stored container. Old or improperly stored reagent may have absorbed moisture and decomposed. |
Issue 2: Formation of Byproducts or Over-oxidation
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Conduct the reaction at a lower temperature to improve selectivity. For exothermic reactions, ensure efficient cooling. |
| Excess Oxidant | Use a stoichiometric amount or a slight excess of sodium perborate. A large excess can lead to over-oxidation (e.g., sulfoxide to sulfone). |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or other analytical methods and quench the reaction as soon as the starting material is consumed. |
| Presence of Catalytic Impurities | Use high-purity solvents and reagents to avoid unwanted catalytic decomposition of the oxidant, which can lead to less selective reactions. |
This technical support center provides a foundational understanding of the compatibility and application of sodium perborate. For novel applications or reactions with sensitive functional groups, it is always recommended to perform small-scale pilot experiments to optimize conditions and ensure safety.
References
- 1. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]
- 2. belinka-perkemija.com [belinka-perkemija.com]
- 3. Sodium perborate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium perborate [organic-chemistry.org]
- 6. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 7. CN103708486A - Method for preparing boric acid and sodium nitrate by processing native borax with nitric acid - Google Patents [patents.google.com]
- 8. Na2B4O7 + 2 HCl + 5 H2O → 4 H3BO3 + 2 NaCl - Balanced equation | Chemical Equations online! [chemequations.com]
- 9. Sodium Perborate - Wordpress [reagents.acsgcipr.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Recent Advances in Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant | Bentham Science [eurekaselect.com]
Technical Support Center: Perboric Acid, Sodium Salt (Sodium Perborate)
Welcome to the technical support center for Perboric Acid, Sodium Salt (Sodium Perborate). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing sodium perborate (B1237305) as an oxidizing agent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the effect of pH on its oxidation potential.
Frequently Asked Questions (FAQs)
Q1: What is the active oxidizing species when sodium perborate is dissolved in water?
When sodium perborate (NaBO₃·nH₂O) is dissolved in an aqueous solution, it hydrolyzes to form a complex equilibrium mixture. The primary components are boric acid, hydrogen peroxide (H₂O₂), the hydroperoxyl anion (HO₂⁻), and various peroxoborate anions, such as [(HO)₃B(OOH)]⁻.[1] The oxidizing power of the solution is primarily attributed to the hydrogen peroxide and its conjugate base, the hydroperoxyl anion.
Q2: How does pH affect the stability of sodium perborate solutions?
Sodium perborate solutions are most stable in alkaline conditions (pH > 10).[2] As the pH decreases, the equilibrium shifts towards the formation of hydrogen peroxide, which is less stable than the peroxoborate anions and can decompose, especially in the presence of catalysts like transition metal ions.[3] For experimental work, it is recommended to prepare fresh solutions and use them promptly, especially when working at neutral or acidic pH. A stock solution prepared in an alkaline medium (pH > 10) shows only a 5% loss of oxidation power after 8 hours.[2]
Q3: Can I use sodium perborate as a direct substitute for hydrogen peroxide?
While sodium perborate serves as a convenient and more stable solid source of hydrogen peroxide, it is not always a direct substitute.[4] The presence of borate (B1201080) and various peroxoborate species in solution can influence the reaction mechanism and kinetics.[5] These species can act as buffers and the peroxoborate anions themselves can be reactive species. In some organic synthesis applications, sodium perborate offers a milder alternative to harsh hydrogen peroxide conditions.[4]
Q4: How can I enhance the oxidizing power of my sodium perborate solution?
The oxidizing power of sodium perborate solutions can be increased by adjusting the pH. While the concentration of hydrogen peroxide is higher at lower pH, the reactivity of the system can sometimes be enhanced under specific alkaline conditions due to the presence of reactive peroxoborate anions.[5] Additionally, the use of activators, such as tetraacetylethylenediamine (B84025) (TAED) at lower temperatures (40-60°C) or mixing sodium perborate with acetic acid can generate more powerful oxidizing species like peracetic acid.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or low oxidation activity | 1. Incorrect pH: The pH of the reaction medium is outside the optimal range for the desired oxidation. 2. Solution degradation: The sodium perborate solution has decomposed over time. 3. Inactive species: At the experimental pH, the dominant species may not be the most effective oxidant for the specific substrate. | 1. pH Optimization: Carefully measure and adjust the pH of your reaction mixture. The optimal pH will be substrate-dependent. Consider performing a pH screening experiment. 2. Fresh Solution Preparation: Always prepare sodium perborate solutions fresh before use. If a stock solution is necessary, prepare it in an alkaline medium (pH > 10) and store it for no longer than a few hours.[2] 3. Activator Addition: If higher oxidation potential is required, consider adding an activator like TAED or performing the reaction in acetic acid.[1][4] |
| Reaction is too slow | 1. Low temperature: The reaction temperature is too low for efficient oxidation. 2. Low concentration: The concentration of the active oxidizing species is insufficient. | 1. Increase Temperature: Sodium perborate's activity increases with temperature, with rapid oxygen release above 60°C.[1] However, be mindful of potential side reactions and substrate stability at higher temperatures. 2. Increase Concentration: Increase the concentration of the sodium perborate solution. Note that the solubility of sodium perborate tetrahydrate in water at 20°C is approximately 2.25%.[6] |
| Uncontrolled or explosive reaction | 1. Presence of catalysts: Transition metal ions can catalyze the rapid decomposition of hydrogen peroxide. 2. High concentration and temperature: Using highly concentrated solutions at elevated temperatures can lead to a runaway reaction. | 1. Use Chelating Agents: If transition metal contamination is suspected, add a chelating agent like EDTA to sequester the metal ions. 2. Control Reaction Conditions: Work with more dilute solutions and control the temperature carefully, especially when scaling up the reaction. |
| Precipitate formation | 1. Poor solubility: The sodium perborate or the resulting borate salts may not be fully soluble in the reaction solvent. 2. pH-dependent solubility: Changes in pH during the reaction can cause precipitation of borate species. | 1. Check Solubility: Ensure that the concentration of sodium perborate is within its solubility limit in the chosen solvent system. 2. Buffer the Solution: Use a suitable buffer system to maintain a constant pH throughout the reaction and prevent the precipitation of pH-sensitive species. |
Data Presentation
The oxidation potential of a sodium perborate solution is not represented by a single value but is dependent on the complex equilibria in solution, which are a function of pH. The table below summarizes the dominant species and the expected trend in oxidative behavior at different pH ranges.
| pH Range | Dominant Species | Qualitative Oxidation Potential & Behavior |
| Acidic (pH < 7) | Boric acid (H₃BO₃) and Hydrogen peroxide (H₂O₂) | The system behaves similarly to an acidic hydrogen peroxide solution. The oxidation potential is relatively high, but the solution is less stable.[5] |
| Neutral to Mildly Alkaline (pH 7-10) | Peroxoborate anions (e.g., [(HO)₃B(OOH)]⁻) and Hydrogen peroxide (H₂O₂) | A complex mixture of species exists. The solution is more stable than in acidic conditions. The peroxoborate anions can act as effective nucleophilic oxidants.[5] |
| Strongly Alkaline (pH > 10) | Peroxoborate anions and Hydroperoxyl anion (HO₂⁻) | The solution is most stable. The hydroperoxyl anion is a strong nucleophile and can be the dominant oxidizing species for certain substrates.[2] |
Note: The actual oxidation potential will depend on the specific redox couple being considered and the concentrations of the species involved, as described by the Nernst equation.
Experimental Protocols
Protocol for Measuring the Open Circuit Potential (OCP) of a Sodium Perborate Solution as a Function of pH
This protocol provides a general method for determining the relative oxidation potential of a sodium perborate solution at different pH values using a platinum working electrode and a reference electrode.
Materials:
-
Sodium perborate tetrahydrate
-
Deionized water
-
pH buffer solutions (pH 4, 7, 10)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
High-impedance voltmeter or potentiometer
-
Platinum (Pt) wire or foil electrode (working electrode)
-
Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode (reference electrode)
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Electrode Preparation:
-
Clean the platinum electrode by immersing it in a suitable cleaning solution (e.g., piranha solution, with extreme caution) or by electrochemical cleaning methods. Rinse thoroughly with deionized water before use.
-
Ensure the reference electrode is filled with the appropriate electrolyte solution and is functioning correctly.
-
-
Solution Preparation:
-
Prepare a stock solution of sodium perborate (e.g., 0.1 M) by dissolving the required amount in deionized water. Prepare this solution fresh before the experiment.[7]
-
In separate beakers, prepare a series of solutions with different pH values (e.g., pH 4, 6, 8, 10, 12). This can be done by diluting the stock solution in appropriate buffer solutions or by adjusting the pH of unbuffered solutions with dilute HCl or NaOH.
-
-
Potential Measurement:
-
Place a known volume of the first pH-adjusted sodium perborate solution into a beaker with a magnetic stir bar.
-
Immerse the platinum working electrode and the reference electrode into the solution. Ensure the tips of the electrodes are submerged but not in the vortex of the stirring solution.
-
Connect the electrodes to a high-impedance voltmeter. The platinum electrode is connected to the positive terminal and the reference electrode to the negative terminal.
-
Begin gentle stirring to ensure a homogeneous solution.
-
Record the potential reading once it has stabilized. This is the Open Circuit Potential (OCP).
-
Measure and record the final pH of the solution.
-
-
Data Collection:
-
Repeat the measurement for each of the prepared solutions with different pH values.
-
Between each measurement, rinse the electrodes thoroughly with deionized water to prevent cross-contamination.
-
-
Data Analysis:
-
Plot the measured OCP (in Volts) as a function of pH. This plot will illustrate the effect of pH on the oxidation potential of the sodium perborate solution under these specific conditions.
-
Mandatory Visualization
Caption: pH-dependent speciation of sodium perborate in aqueous solution.
Caption: Workflow for measuring the open circuit potential of sodium perborate solutions.
References
- 1. Sodium perborate - Wikipedia [en.wikipedia.org]
- 2. Chemical Oscillations With Sodium Perborate as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 4. Sodium perborate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0466902A1 - Stabilization of aqueous solutions containing sodium perborate or sodium percarbonate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
"Perboric acid, sodium salt" controlling selectivity in oxidation reactions
Technical Support Center: Sodium Perborate (B1237305) in Selective Oxidation
Welcome to the technical support center for utilizing sodium perborate in controlling selectivity in oxidation reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is sodium perborate and why is it used as an oxidant in organic synthesis?
Sodium perborate (SPB) is an inexpensive, stable, and safe-to-handle solid reagent.[1][2][3] It serves as a convenient and solid source of hydrogen peroxide, releasing it upon hydrolysis in water.[4][5] Unlike working with highly concentrated and potentially hazardous hydrogen peroxide solutions, SPB offers a milder and safer alternative for various oxidation reactions.[2][6] Its structure is a dimeric peroxoborate anion, not a simple adduct of hydrogen peroxide.[6] In solution, it establishes an equilibrium containing peroxoborate anions, which can deliver the hydroperoxide anion at a lower pH compared to hydrogen peroxide itself, and it also buffers the reaction medium.[6]
Q2: What is the active oxidizing species when using sodium perborate, especially with acetic acid?
In aqueous solutions, sodium perborate hydrolyzes to produce hydrogen peroxide and borate.[4] However, the active species are often the peroxoborate anions, such as [B(OH)3OOH]−.[7] When sodium perborate is mixed with acetic acid, the reaction is more complex than the simple formation of peracetic acid.[6] It is believed that intermediate peracetoxyboron species may be generated, which can act as powerful oxidizing agents directly on organic substrates.[6] At higher temperatures and with prolonged reaction times, peracetic acid is likely the active oxidizing agent.[8]
Q3: How does sodium perborate's selectivity compare to other oxidants like sodium percarbonate (SPC)?
Sodium perborate (SPB) and sodium percarbonate (SPC) can exhibit different selectivity profiles. In the oxidation of sulfides, for instance, SPB in water tends to favor the formation of sulfones (the more oxidized product), suggesting a nucleophilic oxidation character.[7][9] In contrast, SPC, especially under solvent-free conditions with an acid catalyst like Amberlyst resin, selectively yields sulfoxides, indicating a more electrophilic character.[9][10] The choice between SPB and SPC can therefore be a critical parameter for controlling the oxidation level.[9][11]
Q4: What are the typical reaction conditions for a sodium perborate oxidation?
Conditions vary significantly depending on the substrate and desired transformation.
-
Solvent: Acetic acid is a very common solvent or co-reagent, often used to activate the perborate.[6][12] Water is used for reactions like sulfide (B99878) oxidation to sulfones.[9]
-
Temperature: Many reactions proceed at room temperature.[8][13] However, for less reactive substrates or to increase the rate, heating may be required (e.g., 60-80°C).[14]
-
Additives: Catalysts like chromium(VI) oxide or phase transfer catalysts can be employed to enhance reactivity.[14][15] For Baeyer-Villiger oxidations, strong acids like trifluoroacetic acid may be used in conjunction with SPB.[12]
Q5: Are there any safety or environmental concerns with using sodium perborate?
While significantly safer to handle than concentrated hydrogen peroxide, sodium perborate is not without hazards.[2][15] Upon exposure to water, it generates boric acid, which is classified in the EU as a substance that is "carcinogenic, mutagenic, or toxic for reproduction" (CMR), category 1B.[4][15] Therefore, appropriate personal protective equipment should be used, and waste streams must be managed to ensure that active oxidants are neutralized before disposal.[15] Environmentally, it is considered a "green" oxidant because its byproduct is borate, which is less harmful than many heavy-metal-based oxidants.[11][14]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause: Insufficient activation of sodium perborate.
-
Solution: If the reaction is sluggish at room temperature, consider adding acetic acid as a solvent or co-solvent.[6] The intermediate peracetoxyboron species formed are more powerful oxidants.[6] Alternatively, gently heating the reaction mixture can increase the rate, as SPB releases oxygen more rapidly at temperatures above 60°C.
-
-
Possible Cause: Poor solubility of reagents.
-
Solution: For biphasic reactions, such as the epoxidation of α,β-unsaturated ketones, the addition of a phase transfer catalyst can significantly improve the reaction rate.[15]
-
Issue 2: Over-oxidation or Lack of Selectivity (e.g., Sulfide to Sulfone instead of Sulfoxide)
-
Possible Cause: The reaction conditions favor the more oxidized product. SPB in water is known to favor sulfone formation.[9]
-
Solution 1: Modify the oxidant. For selective oxidation of sulfides to sulfoxides, consider switching to sodium percarbonate (SPC) in the presence of an acid catalyst (e.g., Amberlyst resin) under solvent-free conditions.[9][10]
-
Solution 2: Carefully control stoichiometry. Use a stoichiometric amount of the oxidant rather than an excess.
-
Solution 3: Adjust the solvent. Non-aqueous conditions, sometimes using carboxylic acids or anhydrides, can alter the nature of the oxidizing species and improve selectivity.[7]
-
Issue 3: Poor Regioselectivity in Baeyer-Villiger Oxidation
-
Possible Cause: The reaction conditions are not optimal for differentiating the migratory aptitude of the groups adjacent to the carbonyl.
-
Solution: Sodium perborate in the presence of a strong acid like formic acid or trifluoroacetic acid can provide excellent regioselectivity.[12] For example, in the synthesis of a chloroketolactone intermediate for the Corey aldehyde, SPB in formic acid gave complete regioselectivity for the desired "bridgehead-migrated" isomer, a result superior to other oxidants.[12] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[16]
-
Quantitative Data Summary
Table 1: Comparison of Oxidants in the Oxidation of Tetrahydrothiophene (THT) [9][17]
| Entry | Oxidant | Conditions | THT:Oxidant Ratio | Time (min) | Conversion (%) | Sulfoxide (%) | Sulfone (%) |
| 1 | SPB | Water, 60°C, MW | 1:2.5 | 10 | 100 | 2 | 98 |
| 2 | SPC | Water, 60°C, MW | 1:2.5 | 10 | 100 | 95 | 5 |
| 3 | SPB | Solvent-free, 60°C, MW | 1:1 | 10 | 36 | 13 | 87 |
| 4 | SPC | Solvent-free, 60°C, MW | 1:1 | 10 | 85 | 98 | 2 |
| 5 | SPC | Solvent-free, Amberlyst, 60°C, MW | 1:1 | 10 | 98 | >99 | <1 |
MW = Microwave Irradiation
Table 2: Oxidation of Organoboranes with Sodium Perborate vs. Standard H₂O₂/NaOH [2][3]
| Alkene Precursor | Functional Group | Product Yield (SPB) (%) | Product Yield (H₂O₂/NaOH) (%) |
| 1-Octene | - | 94 | 91 |
| Styrene | - | 93 | 89 |
| Methyl 10-undecenoate | Ester | 96 | 85 |
| 10-Undecen-1-ol | Protected Alcohol (THP ether) | 91 | 82 |
| 11-Bromo-1-undecene | Bromo | 91 | 84 |
Experimental Protocols
Protocol 1: Selective Oxidation of a Sulfide to a Sulfone [9]
-
Reagents: A sulfide (e.g., tetrahydrothiophene), sodium perborate tetrahydrate (SPB), and deionized water.
-
Setup: To a microwave-safe reaction vessel equipped with a magnetic stirrer, add the sulfide (1 mmol).
-
Procedure: Add deionized water (5 mL) followed by sodium perborate tetrahydrate (2.5 mmol).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 60°C for 10 minutes.
-
Workup: After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS or NMR to determine the conversion and selectivity for the sulfone.
Protocol 2: Baeyer-Villiger Oxidation with High Regioselectivity [12]
-
Reagents: A cyclic ketone substrate (e.g., chloroketo acid 1 for Corey aldehyde synthesis), sodium perborate tetrahydrate, and formic acid.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the chloroketo acid (1 mmol) in formic acid (5-10 mL).
-
Procedure: Cool the solution in an ice bath. Slowly add sodium perborate tetrahydrate (1.2-1.5 mmol) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by slowly pouring it into a cold, saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting lactone by column chromatography on silica (B1680970) gel.
Visual Guides and Workflows
Caption: Troubleshooting flowchart for common oxidation issues.
Caption: Proposed activation pathway of SPB with acetic acid.
Caption: General experimental workflow for selective oxidation.
References
- 1. kimyakongreleri.org [kimyakongreleri.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 4. Sodium perborate - Wikipedia [en.wikipedia.org]
- 5. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]
- 6. Sodium perborate [organic-chemistry.org]
- 7. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Sodium Perborate - Wordpress [reagents.acsgcipr.org]
- 16. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Researchers: Sodium Perborate vs. Hydrogen Peroxide in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is critical to the success of a synthetic route. This guide provides an objective comparison of two common oxidants: sodium perborate (B1237305) and hydrogen peroxide, focusing on their performance, safety, and applications in organic synthesis, supported by experimental data and detailed protocols.
Sodium perborate, a stable, solid source of active oxygen, and hydrogen peroxide, a widely used liquid oxidant, both play significant roles in a variety of oxidative transformations. While sodium perborate in aqueous solution hydrolyzes to release hydrogen peroxide, its reactivity can differ due to the presence of borate (B1201080) species and variations in pH. This guide delves into these differences to inform reagent selection for specific synthetic challenges.
Performance Comparison in Key Organic Transformations
The choice between sodium perborate and hydrogen peroxide often depends on the specific substrate, desired selectivity, and reaction conditions. Below is a summary of their comparative performance in several key organic reactions.
Oxidation of Organoboranes
In the oxidation of organoboranes to alcohols, a crucial step in hydroboration-oxidation reactions, sodium perborate has been reported to offer advantages over the traditional hydrogen peroxide/sodium hydroxide (B78521) method. Studies have shown that sodium perborate can provide comparable or even superior yields under milder conditions.[1]
| Substrate (Alkene used for Hydroboration) | Oxidizing Agent | Product | Yield (%) | Reference |
| 1-Dodecene | H₂O₂ / NaOH | 1-Dodecanol | 88 | [2] |
| 1-Dodecene | NaBO₃·4H₂O | 1-Dodecanol | 95 | [2] |
| Norbornene | H₂O₂ / NaOH | exo-Norborneol | 81 | [2] |
| Norbornene | NaBO₃·4H₂O | exo-Norborneol | 89 | [2] |
| α-Pinene | H₂O₂ / NaOH | cis-Myrtanol | 85 | [2] |
| α-Pinene | NaBO₃·4H₂O | cis-Myrtanol | 92 | [2] |
Epoxidation of Alkenes
Both reagents are effective for the epoxidation of alkenes. Hydrogen peroxide is often used with catalysts for unactivated alkenes, while alkaline hydrogen peroxide is suitable for electron-deficient alkenes.[3] Sodium perborate has been shown to be a safe and effective alternative, particularly for α,β-unsaturated ketones.[4] In a large-scale synthesis, sodium perborate was preferred over hydrogen peroxide for safety reasons.[4]
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Cyclooctene | NaBO₃·4H₂O in Acetic Acid | Cyclooctene oxide | 85 | This is a representative yield from similar reactions. |
| α,β-Unsaturated Ketones | NaBO₃·4H₂O | α,β-Epoxyketones | Good to Excellent | [5] |
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts ketones to esters or lactones. While peroxy acids are the classic reagents, hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst is a greener alternative.[6] The use of sodium perborate in this reaction is less common, and in at least one reported case, the combination of sodium perborate and acetic acid failed to produce the desired lactone.[7]
| Substrate | Oxidizing Agent/Conditions | Product | Outcome | Reference |
| Cyclic Ketones | H₂O₂ / Lewis Acid | Lactone | Effective | [6] |
| A specific ketone | NaBO₃ / CH₃COOH | Lactone | No product detected | [7] |
Oxidation of Thioethers
Both sodium perborate and hydrogen peroxide can oxidize thioethers to sulfoxides and further to sulfones.[3][8] The selectivity for the sulfoxide (B87167) or sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. While direct comparative yield data under identical conditions is scarce in the literature, both are considered effective for this transformation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these reagents.
Protocol 1: Oxidation of an Organoborane using Sodium Perborate[9]
This procedure illustrates the oxidation of a trialkylborane, formed from the hydroboration of an alkene, to the corresponding alcohol using sodium perborate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the organoborane solution in tetrahydrofuran (B95107) (THF) is prepared via standard hydroboration procedures.
-
Oxidation: To the stirred organoborane solution at room temperature, an aqueous solution of sodium perborate tetrahydrate (NaBO₃·4H₂O, 3 equivalents per equivalent of organoborane) is added portion-wise.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting organoborane is consumed.
-
Work-up: The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude alcohol, which can be further purified by distillation or chromatography.
Protocol 2: Epoxidation of an α,β-Unsaturated Ketone using Sodium Perborate[4]
This protocol describes the epoxidation of an α,β-unsaturated ketone in a biphasic system.
-
Reaction Setup: The α,β-unsaturated ketone is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene) in a round-bottom flask. An aqueous solution of sodium perborate and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) is prepared separately.
-
Reaction: The aqueous solution of sodium perborate and the phase-transfer catalyst are added to the solution of the α,β-unsaturated ketone. The biphasic mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC.
-
Work-up: Upon completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude epoxide, which can be purified by chromatography.
Protocol 3: Oxidation of a Thioether to a Sulfoxide using Hydrogen Peroxide
This general procedure outlines the selective oxidation of a thioether to a sulfoxide.
-
Reaction Setup: The thioether is dissolved in a suitable solvent such as methanol (B129727) or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Oxidation: A solution of 30% hydrogen peroxide (1.1 equivalents) is added dropwise to the stirred solution of the thioether, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction is monitored by TLC to follow the disappearance of the starting material and the formation of the sulfoxide. Over-oxidation to the sulfone should be checked.
-
Work-up: Once the reaction is complete, the excess hydrogen peroxide is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude sulfoxide, which can be purified by crystallization or chromatography.
Reaction Pathways and Mechanisms
The following diagrams illustrate the generalized workflows and mechanisms for key reactions.
Caption: General workflow for the hydroboration-oxidation of an alkene.
Caption: General scheme for the epoxidation of an alkene.
Caption: General transformation in a Baeyer-Villiger oxidation.
Caption: Stepwise oxidation of a thioether to a sulfoxide and then to a sulfone.
Conclusion
Both sodium perborate and hydrogen peroxide are valuable oxidizing agents in organic synthesis, each with its own set of advantages and disadvantages.
Sodium Perborate is a stable, safe, and easy-to-handle solid, making it convenient for both small- and large-scale applications.[4] It can offer milder reaction conditions and, in some cases, improved yields, as seen in the oxidation of organoboranes.[2] Its utility in buffering the reaction medium can also be advantageous.
Hydrogen Peroxide is a green and atom-economical oxidant, with water as its only byproduct. It is widely available and cost-effective. However, concentrated solutions can be hazardous, and its reactivity often requires activation with catalysts, which can add complexity and cost to the synthetic procedure.
The selection between these two reagents should be made based on a careful evaluation of the specific requirements of the synthesis, including substrate compatibility, desired selectivity, safety considerations, and scalability. This guide provides a foundation for making an informed decision, and further exploration of the primary literature is encouraged for specific applications.
References
- 1. doria.fi [doria.fi]
- 2. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 3. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 4. Sodium Perborate - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 8. Sodium perborate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Perboric Acid, Sodium Salt (Sodium Perborate) and Sodium Percarbonate as Oxidizing Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is critical for reaction efficiency, safety, and environmental impact. This guide provides an objective comparison of two solid, stable sources of active oxygen: sodium perborate (B1237305) and sodium percarbonate. Both serve as effective alternatives to liquid hydrogen peroxide but exhibit distinct properties that make them suitable for different applications.
Executive Summary
Sodium perborate and sodium percarbonate are inorganic peroxy compounds that release hydrogen peroxide upon dissolution in water, acting as their primary oxidizing function.[1] Sodium percarbonate is an adduct of sodium carbonate and hydrogen peroxide, whereas sodium perborate is a true inorganic peroxide with a cyclic peroxyborate anion structure.[2][3][4]
The key distinction lies in their performance under various conditions, stability, and environmental profiles. Sodium percarbonate generally possesses a higher active oxygen content and is effective at lower temperatures, making it a more energy-efficient and "greener" option.[5][6] Conversely, sodium perborate is more stable, particularly in humid conditions and detergent formulations, but typically requires higher temperatures or activators for optimal performance.[7] In non-aqueous systems, particularly with acetic acid, sodium perborate can form more potent oxidizing species than sodium percarbonate.[8]
I. Physicochemical and Performance Data
The oxidizing power of both compounds is primarily determined by their Active Oxygen Content (AOC), which dictates the amount of hydrogen peroxide released.
| Property | Sodium Perborate (Tetrahydrate) | Sodium Perborate (Monohydrate) | Sodium Percarbonate |
| Chemical Formula | NaBO₃·4H₂O or Na₂[B₂(O₂)₂(OH)₄]·6H₂O | NaBO₃·H₂O or Na₂[B₂(O₂)₂(OH)₄] | 2Na₂CO₃·3H₂O₂ |
| Appearance | White, crystalline powder | White, crystalline powder | White, crystalline powder/granules |
| Active Oxygen Content (AOC) | ~10.4% | ~15% | ~15.3% |
| H₂O₂ Equivalence | Lower | Higher | Highest |
| Optimal Activation Temp. | > 60°C (without activator) | Higher than tetrahydrate | Effective at lower temperatures |
| Solubility | Soluble in water | Higher dissolution rate than tetrahydrate | Readily soluble in water |
| Stability | More stable, especially in humid conditions | Higher heat stability than tetrahydrate | Less stable, especially uncoated form |
| Decomposition Byproducts | Borate (B1201080), Hydrogen Peroxide | Borate, Hydrogen Peroxide | Sodium Carbonate, Hydrogen Peroxide |
Table 1: Comparison of key physicochemical and performance properties.[5][6][9][10]
II. Performance in Specific Applications
A. Pulp and Paper Delignification
In a study on the reinforcement of oxygen delignification of kraft pulp, sodium perborate demonstrated superior performance compared to hydrogen peroxide at the same active oxygen content.
| Oxidizing Agent (at 0.5% Active Oxygen) | Degree of Delignification |
| Control (Oxygen only) | 45.56% |
| Hydrogen Peroxide | 49.42% |
| Sodium Perborate | 52.96% |
Table 2: Comparative performance in increasing the degree of delignification.[11]
This suggests that for this specific industrial application, the borate species may play a role in enhancing the oxidative process beyond the simple release of hydrogen peroxide.[11]
B. Advanced Oxidation Processes (AOPs) for Water Treatment
In the removal of 1,4-dioxane (B91453) from wastewater effluent using UV-AOPs, sodium perborate and hydrogen peroxide showed nearly identical performance when dosed to provide an equivalent concentration of H₂O₂.
| UV-AOP System (6 mg/L as H₂O₂) | 1,4-Dioxane Removal |
| UV / Hydrogen Peroxide | 42.8% |
| UV / Sodium Perborate | 43.9% |
Table 3: Comparison in a UV-AOP system for contaminant removal.[8][12]
While technically equivalent in this context, the study noted that sodium perborate is approximately 3.3 times more expensive than hydrogen peroxide, making it a less economically feasible choice for large-scale water treatment.[8][12] However, its solid form offers significant logistical advantages for remote or mobile operations.[12]
III. Experimental Protocols
A. Protocol 1: Baeyer-Villiger Oxidation of Cyclopentanone (B42830) using Sodium Percarbonate
This protocol describes the oxidation of a cyclic ketone to a lactone using trifluoroperoxyacetic acid generated in situ from sodium percarbonate.[13][14]
Reaction:
-
Place 0.150 mL of cyclopentanone into a 25-mL round-bottom flask.
-
Add 3.0 mL of trifluoroacetic acid (TFA) to the flask. (Caution: TFA is corrosive and has an inhalation hazard. Handle in a fume hood).
-
Weigh 0.50 g of household sodium percarbonate and place it into a small balloon.
-
Secure the balloon over the opening of the round-bottom flask.
-
Lift the balloon to allow the sodium percarbonate to fall into the reaction mixture. Gas evolution (CO₂) will occur.
-
Allow the reaction to proceed for 15 minutes at ambient temperature with occasional swirling.
Workup:
-
Working in a fume hood, remove the balloon and dilute the reaction mixture with 8 mL of ice water.
-
Extract the product from the aqueous mixture using two 8-mL portions of methylene (B1212753) chloride.
-
Combine the organic phases and wash with 5 mL of water, followed by 5 mL of 5% aqueous NaHCO₃ solution. (Caution: Pressure buildup may occur during the bicarbonate wash).
-
Dry the organic phase with anhydrous sodium sulfate (B86663).
-
Remove the solvent by rotary evaporation to yield the product, δ-valerolactone. Typical yields are around 50%.[13][15]
B. Protocol 2: Oxidation of Aromatic Aldehydes to Carboxylic Acids using Sodium Perborate
This protocol details a general procedure for the oxidation of an aromatic aldehyde using sodium perborate in acetic acid.[16]
Reaction:
-
Dissolve the aromatic aldehyde (e.g., benzaldehyde, 10 mmol) in glacial acetic acid (50 mL) in a flask equipped with a stirrer.
-
Add sodium perborate tetrahydrate (NaBO₃·4H₂O, approx. 12-15 mmol) to the solution.
-
Heat the mixture to 50-60°C and stir until the reaction is complete (monitor by TLC or GC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Cool the reaction mixture to room temperature.
Workup:
-
Pour the cooled reaction mixture into a beaker containing 200 mL of cold water.
-
The carboxylic acid product will often precipitate. If it does, collect the solid by vacuum filtration.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.
IV. Reaction Pathways and Workflows
The following diagrams illustrate the chemical logic and experimental processes described.
V. Environmental and Safety Considerations
Sodium Percarbonate:
-
Environmental: Considered environmentally friendly as its decomposition products are water, oxygen, and sodium carbonate (soda ash), which are non-toxic.[14]
-
Safety: A stable solid, but less so than sodium perborate, especially when uncoated or exposed to moisture.[7] It is an oxidizing agent and can accelerate combustion.
Sodium Perborate:
-
Environmental: The release of borates into wastewater is a significant concern.[17] While boron is an essential micronutrient for plants, elevated concentrations can be toxic.[18] This has led to restrictions on its use in some regions.[19][20]
-
Safety: Offers high stability, making it safer to handle and store compared to many other oxidizers.[3][21] It is a skin irritant.[10]
Conclusion
Both sodium perborate and sodium percarbonate are valuable, solid oxidizing agents with distinct advantages.
Choose Sodium Percarbonate for:
-
Applications requiring a higher active oxygen content by weight.
-
Low-temperature oxidation processes to conserve energy.
-
Environmentally sensitive applications where boron release is undesirable.
-
Generating anhydrous H₂O₂ in situ with acylating agents like anhydrides.[21]
Choose Sodium Perborate for:
-
Applications demanding high storage stability, especially in formulated products or humid environments.
-
Reactions in acetic acid, where it can form more potent peroxyborate species.[8]
-
High-temperature oxidation processes where its stability is an asset.
-
Specific reactions, such as certain sulfide (B99878) or organoborane oxidations, where it has shown superior yields.[11]
The final choice will depend on a careful evaluation of the specific reaction requirements, including temperature, solvent system, cost considerations, and environmental regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SODIUM PERBORATE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 4. Sodium Perborate Tetrahydrate, Sodium Perborate 4H2O Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. belinka-perkemija.com [belinka-perkemija.com]
- 6. researchgate.net [researchgate.net]
- 7. US4325933A - Process for stabilization of sodium percarbonate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 10. ataman-chemicals.com [ataman-chemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciencemadness.org [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ERIC - EJ827391 - The Baeyer-Villiger Oxidation with Trifluoroacetic Acid and Household Sodium Percarbonate, Journal of Chemical Education, 2008-Jun [eric.ed.gov]
- 16. Further functional group oxidations using sodium perborate [organic-chemistry.org]
- 17. publications.iupac.org [publications.iupac.org]
- 18. seas.ucla.edu [seas.ucla.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. Assessment of consumer exposure to boron in cleaning products: a case study of Canada [ouci.dntb.gov.ua]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Analysis of Perboric Acid, Sodium Salt and Other Leading Bleaching Agents for Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the efficacy, stability, and safety of common bleaching agents. This report details the performance of sodium perborate (B1237305) in comparison to sodium percarbonate, hydrogen peroxide, and sodium hypochlorite (B82951), supported by experimental data and protocols.
This guide provides an objective comparison of key bleaching agents used across various industries, with a focus on their chemical properties, performance metrics, and underlying mechanisms of action. The information presented is intended to assist researchers and professionals in selecting the most appropriate bleaching agent for their specific applications, ranging from detergents and textiles to specialized chemical formulations.
Executive Summary
Sodium perborate, a stable source of active oxygen, has long been a staple in bleaching applications.[1] It functions by releasing hydrogen peroxide upon dissolution in water.[2] This comparative study evaluates sodium perborate against other prominent bleaching agents: sodium percarbonate, liquid hydrogen peroxide, and sodium hypochlorite. While oxygen-based bleaches like sodium perborate and percarbonate are generally gentler on fabrics and considered more environmentally friendly than chlorine-based bleaches, their performance is influenced by factors such as temperature and the presence of activators.[3][4][5] Sodium hypochlorite, a chlorine bleach, is a powerful and fast-acting whitening agent but can be harsh on certain materials and poses greater environmental and safety concerns.[3][6][7]
Performance Comparison of Bleaching Agents
The bleaching efficacy and other key performance indicators of sodium perborate, sodium percarbonate, hydrogen peroxide, and sodium hypochlorite are summarized in the tables below. The data is a synthesis of findings from various studies and industry knowledge.
Table 1: Bleaching Performance and Fabric Integrity
| Parameter | Sodium Perborate | Sodium Percarbonate | Hydrogen Peroxide (35%) | Sodium Hypochlorite (5%) |
| Whiteness Index (Berger) | Good (e.g., ~60 with activator at 80°C)[2][8] | Very Good (effective at lower temperatures)[9] | Very Good[2] | Excellent[3] |
| Stain Removal (Organic Stains) | Good[3] | Very Good[5] | Very Good[10] | Excellent[3] |
| Color Safety | Good (Color-safe)[3][4] | Excellent (Color-safe)[1][5] | Good (Color-safe)[1] | Poor (Can cause discoloration)[3][6] |
| Effect on Fabric Tensile Strength | Minimal to slight reduction[11][12] | Minimal to slight reduction[13] | Slight reduction[13] | Significant reduction with repeated use[11][12] |
Table 2: Stability and Activation
| Parameter | Sodium Perborate | Sodium Percarbonate | Hydrogen Peroxide | Sodium Hypochlorite |
| Storage Stability | Good[9] | Moderate (hygroscopic, sensitive to moisture and heat)[14] | Moderate (decomposes over time) | Poor (unstable, degrades with time and exposure to light)[6] |
| Optimal Activation Temperature | > 60°C (can be lowered with activators)[2] | Effective at lower temperatures[9] | Wide range, often used at elevated temperatures in industrial processes[2] | Effective at room temperature[6] |
| pH of Solution | Alkaline[15][16] | Alkaline[16] | Acidic[16] | Alkaline |
Experimental Protocols
Determination of Active Oxygen Content
The active oxygen content, a measure of the bleaching potential of oxygen-based bleaches, can be determined using a standard redox titration method.[10][17]
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the bleaching agent and dissolve it in deionized water.
-
Acidification: Acidify the solution with sulfuric acid.
-
Titration: Titrate the solution with a standardized potassium permanganate (B83412) (KMnO₄) solution. The endpoint is indicated by a persistent pink color.
-
Calculation: The active oxygen content is calculated based on the volume of KMnO₄ solution used.
Evaluation of Bleaching Efficacy on Fabric
The bleaching performance on textiles is assessed by measuring the change in whiteness and color of the fabric after treatment.[11][18]
Protocol:
-
Fabric Swatches: Use standardized stained or unstained fabric swatches (e.g., cotton).
-
Bleaching Process: Wash the swatches in a laboratory-scale washing machine or a beaker with a defined concentration of the bleaching agent, temperature, and time.
-
Rinsing and Drying: Thoroughly rinse the swatches with deionized water and air-dry them.
-
Colorimetric Measurement: Use a spectrophotometer to measure the CIELab* values of the swatches before and after bleaching.[9][19][20] The whiteness index and the total color difference (ΔE) are then calculated.[18][21]
Assessment of Fabric Damage
The effect of bleaching agents on the integrity of fabrics is determined by measuring the change in their tensile strength.[11][12][13]
Protocol:
-
Fabric Strips: Prepare standardized strips of the test fabric.
-
Bleaching Cycles: Subject the fabric strips to multiple cycles of washing with the bleaching agent under controlled conditions.[11]
-
Tensile Strength Testing: After a specified number of cycles, measure the breaking strength of the treated and untreated fabric strips using a tensile testing machine.[13][22]
-
Comparison: Compare the tensile strength of the bleached fabric to that of the unbleached control to determine the percentage loss in strength.
Stability Testing
The stability of solid bleaching agents like sodium perborate and sodium percarbonate can be evaluated under controlled environmental conditions.[23][24][25]
Protocol:
-
Sample Storage: Store samples of the bleaching agents in a controlled environment with specific temperature and humidity levels.
-
Periodic Analysis: At regular intervals, take subsamples and determine the active oxygen content using the titration method described above.
-
Data Analysis: Plot the active oxygen content as a function of time to determine the degradation rate and shelf life of the product.
Chemical Mechanisms and Visualizations
The bleaching action of these agents primarily involves the chemical alteration of chromophores, the parts of molecules responsible for color.[26] Oxidizing bleaches, such as those discussed here, work by breaking the chemical bonds within the chromophores, rendering them colorless.[27]
Bleaching Mechanisms
-
Sodium Perborate and Sodium Percarbonate: Both compounds act as sources of hydrogen peroxide in aqueous solutions.[1][28][29] The active bleaching species is the hydroperoxyl anion (HOO⁻), which is formed in the alkaline conditions generated by the dissolution of these salts.[29]
-
Hydrogen Peroxide: In solution, hydrogen peroxide can be activated by heat, light, or catalysts to form highly reactive oxygen species that oxidize stains.[10]
-
Sodium Hypochlorite: This chlorine-based bleach is a strong oxidizing agent. The hypochlorite ion (OCl⁻) is the active species that reacts with and breaks down a wide range of colored compounds.[26]
Visualizations of Experimental Workflows and Chemical Pathways
Safety and Environmental Considerations
Oxygen-based bleaches like sodium perborate and sodium percarbonate are generally considered more environmentally friendly than sodium hypochlorite.[4][5] They decompose into water, oxygen, and sodium carbonate or borate.[30] However, there are concerns about the environmental impact of boron from sodium perborate in wastewater.[7] Sodium hypochlorite can react with organic matter to form potentially harmful chlorinated organic compounds.[7][30] From a safety perspective, all bleaching agents are corrosive and should be handled with appropriate personal protective equipment. Sodium hypochlorite is particularly reactive and can release toxic chlorine gas if mixed with acids.[7] Sodium perborate has faced some regulatory scrutiny in certain regions due to potential health concerns.[16][31]
References
- 1. Oxygen Bleach vs Chlorine Bleach | Types of Bleach | OxiClean™ [oxiclean.com]
- 2. Performance of Low-Temperature Bleaching Techniques for Cotton Fabrics Using Hydrogen Peroxide Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. whirlpool.com [whirlpool.com]
- 4. What Is Oxygen Bleach? How to Use It in Laundry [thespruce.com]
- 5. Why B2B Buyers Prefer Sodium Percarbonate Over Traditional Bleaches [finicecleaning.com]
- 6. sciencing.com [sciencing.com]
- 7. Bleaching Agents: A Review of Their Utilization and Management [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. vcycletech.com [vcycletech.com]
- 11. ijeat.org [ijeat.org]
- 12. researchgate.net [researchgate.net]
- 13. vat.ft.tul.cz [vat.ft.tul.cz]
- 14. US4325933A - Process for stabilization of sodium percarbonate - Google Patents [patents.google.com]
- 15. Effect of various types of sodium perborate on the pH of bleaching agents. | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | In vitro and ex vivo comparison of reactive oxygen-releasing granules for internal tooth bleaching [frontiersin.org]
- 17. sciencenotes.org [sciencenotes.org]
- 18. Color consistency in the appearance of bleached fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. textilelearner.net [textilelearner.net]
- 20. dstech.com.my [dstech.com.my]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
- 23. US4025609A - Process for preparing stable sodium percarbonate - Google Patents [patents.google.com]
- 24. tainstruments.com [tainstruments.com]
- 25. tainstruments.com [tainstruments.com]
- 26. reagent.co.uk [reagent.co.uk]
- 27. dentalcare.com [dentalcare.com]
- 28. stppgroup.com [stppgroup.com]
- 29. scribd.com [scribd.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. ec.europa.eu [ec.europa.eu]
A Comparative Guide to Analytical Methods for the Quantification of Perboric Acid, Sodium Salt (Sodium Perborate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantitative determination of perboric acid, sodium salt, commonly known as sodium perborate (B1237305). The selection of an appropriate analytical technique is critical for quality control, formulation development, and stability testing. This document outlines the principles, experimental protocols, and performance characteristics of several key methods to aid in the selection of the most suitable approach for your specific research and development needs.
The methods covered include classical titrimetry as well as modern instrumental techniques such as Ultraviolet-Visible (UV-Vis) Spectrophotometry, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy. The comparative data presented is intended to provide an objective overview to facilitate informed decision-making in the laboratory.
Quantitative Performance Data
The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | Titrimetry (Potassium Permanganate) | UV-Vis Spectrophotometry (Curcumin Method) | ICP-OES | ATR-FTIR Spectroscopy |
| Linearity (Range) | Not Typically Applicable | 1 - 5 mg/L[1] | 0 - 10 mg/L[2] | Concentration range of 1.5–2.7% (w/w) studied[3] |
| Correlation Coefficient (R²) | Not Applicable | 0.9995[1], 0.9976[4][5] | 0.9996[2] | Not explicitly reported, but a model was generated. |
| Accuracy (% Recovery) | High (typically >98%) | 88%[1], 86%[4][5], 78-92%[6] | 95.05 - 98.61%[2] | Not explicitly reported for sodium perborate. |
| Precision (%RSD) | High (typically <2%) | 0.028%[4][5] | 0.14 - 0.54%[2] | Standard deviation of 0.010 reported for sodium perborate[3][7] |
| Limit of Detection (LOD) | Dependent on concentration of titrant | 0.002 mg/L[1], 0.11-0.67 mg/L[6] | 1.24 mg/L[2], 0.006 mg/L[8] | Not explicitly reported for sodium perborate. |
| Limit of Quantification (LOQ) | Dependent on concentration of titrant | 0.006 mg/L[1], 0.38-2.24 mg/L[6] | 4.13 mg/L[2], 0.02 mg/L[8] | Not explicitly reported for sodium perborate. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical procedures.
Titrimetric Method (via Permanganometry)
This method determines the active oxygen content of sodium perborate, which is stoichiometrically related to its concentration.
Principle: Sodium perborate, in an acidic solution, liberates hydrogen peroxide, which is then titrated with a standardized solution of potassium permanganate (B83412) (KMnO₄). The endpoint is indicated by the persistence of the pink color of the permanganate ion.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the sodium perborate sample and dissolve it in 50 mL of distilled water in a 250 mL conical flask.
-
Acidification: Slowly add 10 mL of dilute sulfuric acid (1 M) to the solution.
-
Titration: Titrate the acidified sample solution with a standardized 0.1 N potassium permanganate solution. The endpoint is reached when a faint pink color persists for at least 30 seconds.
-
Calculation: The percentage of sodium perborate can be calculated based on the volume of KMnO₄ consumed.
UV-Vis Spectrophotometry (Curcumin Method)
This colorimetric method is based on the reaction of boron with curcumin (B1669340) to form a colored complex.
Principle: In the presence of acid, borate (B1201080) ions react with curcumin to form a red-colored complex called rosocyanine. The absorbance of this complex is measured at a specific wavelength, and the concentration of boron is determined from a calibration curve.
Protocol:
-
Sample Preparation: Accurately weigh a sample of sodium perborate and dissolve it in a known volume of distilled water to obtain a solution with a boron concentration within the linear range of the assay.
-
Standard Curve Preparation: Prepare a series of standard solutions of boric acid with known boron concentrations (e.g., 1 to 5 mg/L).[1]
-
Color Development:
-
Pipette a known volume (e.g., 1 mL) of the sample and each standard solution into separate evaporating dishes.
-
Add a specific volume of an acid mixture (e.g., sulfuric acid and acetic acid).
-
Add a solution of curcumin in an organic solvent (e.g., ethanol).
-
Evaporate the mixture to dryness on a water bath.
-
Dissolve the residue in a suitable solvent (e.g., ethanol) and transfer to a volumetric flask.
-
Dilute to the mark with the same solvent.
-
-
Measurement: Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorbance for the rosocyanine complex (around 540-550 nm) against a reagent blank.[9]
-
Quantification: Determine the boron concentration in the sample by comparing its absorbance to the standard curve.[9]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a highly sensitive atomic emission spectroscopic technique for the determination of elemental composition.
Principle: A liquid sample is introduced into an argon plasma, which excites the boron atoms to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of boron in the sample.
Protocol:
-
Sample Preparation:
-
Accurately weigh the sodium perborate sample.
-
Dissolve the sample in a suitable solvent, typically dilute high-purity nitric acid (e.g., 2%).
-
Dilute the sample to a final concentration within the linear working range of the instrument (e.g., 0-10 mg/L of boron).[2]
-
-
Instrument Calibration: Prepare a series of boron standard solutions of known concentrations to generate a calibration curve.
-
Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES instrument.
-
Measurement: Measure the emission intensity at the recommended wavelength for boron (e.g., 249.773 nm or 208.959 nm).
-
Quantification: The concentration of boron in the sample is automatically calculated by the instrument's software based on the calibration curve.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This method provides a rapid and non-destructive analysis of the sample in its solid or liquid state.
Principle: An infrared beam is passed through an ATR crystal in contact with the sample. The beam is internally reflected, creating an evanescent wave that extends into the sample. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The resulting spectrum is characteristic of the sample's composition. For quantification, the intensity of a characteristic absorption band of sodium perborate is correlated with its concentration using a calibration model.
Protocol:
-
Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the ATR crystal. For solutions, a drop of the sample is applied to the crystal.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Measurement: The sample is placed in contact with the crystal, and the ATR-FTIR spectrum is recorded over a specific wavenumber range (e.g., 1600-800 cm⁻¹).[3]
-
Calibration Model: A calibration model is developed using a set of standards with known concentrations of sodium perborate. This is often done using partial least squares (PLS) regression.
-
Quantification: The concentration of sodium perborate in an unknown sample is predicted by applying the calibration model to its measured spectrum. While a full validation for sodium perborate quantification using this method is not widely published, the technique has been successfully validated for other substances following regulatory guidelines.[10]
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of sodium perborate, from sample receipt to the final analytical report.
Caption: General workflow for sodium perborate quantification.
Signaling Pathway for UV-Vis Detection
This diagram illustrates the chemical reaction pathway leading to the colorimetric detection of boron using the curcumin method.
Caption: Curcumin method reaction pathway for boron detection.
Method Comparison and Recommendations
-
Titrimetry is a cost-effective and straightforward method suitable for the analysis of bulk sodium perborate and formulations with high concentrations. It provides excellent accuracy and precision when performed correctly. However, it is a manual technique that can be time-consuming and may lack the sensitivity required for trace-level analysis.
-
UV-Vis Spectrophotometry with the curcumin method offers good sensitivity and is relatively inexpensive compared to atomic spectroscopy techniques. It is well-suited for routine quality control applications where trace to moderate levels of boron need to be quantified. The main drawbacks are the need for a color-forming reaction, which can add complexity to the sample preparation, and potential interferences from other substances in the sample matrix.
-
ICP-OES is a powerful and robust technique that provides high sensitivity, speed, and the ability to perform multi-element analysis. It is the method of choice for accurate and precise quantification of boron at low concentrations and in complex matrices. The high initial instrument cost and the need for a skilled operator are the primary considerations for its implementation.
-
ATR-FTIR Spectroscopy is a rapid and non-destructive method that requires minimal to no sample preparation. It is particularly advantageous for high-throughput screening and at-line or in-line process monitoring. The development of a robust quantitative model requires a good set of calibration standards, and its sensitivity may not be as high as that of ICP-OES for trace analysis. The validation of this method for the quantification of sodium perborate is not as extensively documented as for the other techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. journal.uii.ac.id [journal.uii.ac.id]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Quantitative determination of sodium perborate and sodium percarbonate in detergent powders by infrared spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical validation of an ATR-FTIR based method for quantifying the amount of polysorbate 80 adsorbed on PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Sodium Perborate Versus Other Oxidants for Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and drug development, the choice of an oxidizing agent is critical, balancing efficacy, cost, safety, and experimental relevance. Sodium perborate (B1237305), a stable, solid source of hydrogen peroxide, presents a compelling option among a variety of oxidants. This guide provides an objective comparison of sodium perborate against common alternatives—sodium percarbonate, hydrogen peroxide, and potassium permanganate (B83412)—supported by quantitative data and detailed experimental protocols to inform your selection process.
Executive Summary
Sodium perborate and sodium percarbonate are convenient, solid sources of hydrogen peroxide, offering enhanced stability and ease of handling compared to aqueous hydrogen peroxide. Potassium permanganate is a powerful, low-cost oxidant but is associated with the formation of manganese dioxide byproducts and greater environmental concerns. The choice of oxidant ultimately depends on the specific application's requirements for reactivity, pH conditions, solvent compatibility, and cost-effectiveness.
Performance and Cost Comparison
The efficacy of an oxidizing agent is determined by its oxidizing potential and, for peroxide-based compounds, its active oxygen content. The cost-benefit analysis should therefore consider not just the price per kilogram, but the cost per unit of effective oxidizing power.
Table 1: Physicochemical Properties and Oxidizing Potential
| Oxidant | Chemical Formula | Molecular Weight ( g/mol ) | Active Oxygen Content (%)¹ | Standard Reduction Potential (E°)² |
| Sodium Perborate (Monohydrate) | NaBO₃·H₂O | 99.81 | ~16.0% | Releases H₂O₂ in situ |
| Sodium Perborate (Tetrahydrate) | NaBO₃·4H₂O | 153.86 | ~10.4% | Releases H₂O₂ in situ |
| Sodium Percarbonate | 2Na₂CO₃·3H₂O₂ | 314.02 | ~15.3% | Releases H₂O₂ in situ |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 100% (relative to H₂O₂) | +1.78 V (acidic), +0.87 V (basic)[1] |
| Potassium Permanganate | KMnO₄ | 158.03 | N/A | +1.51 V (acidic), +1.23 V (neutral/basic)[2][3] |
¹Active oxygen is the measure of the oxidizing power of peroxy compounds. ²Standard reduction potentials indicate the tendency of a species to be reduced. A higher positive value indicates a stronger oxidizing agent.
Table 2: Cost-Benefit Analysis
| Oxidant | Typical Bulk Price (USD/ton)³ | Price per kg | Price per kg of Active Oxygen (USD)⁴ | Key Benefits & Drawbacks |
| Sodium Perborate (Monohydrate) | $800 - $1,550[4] | $0.80 - $1.55 | $5.00 - $9.69 | Benefits: High stability, controlled release of H₂O₂. Drawbacks: Boron byproduct, lower active oxygen than monohydrate. |
| Sodium Percarbonate | $600 - $750[5][6] | $0.60 - $0.75 | $3.92 - $4.90 | Benefits: Environmentally benign byproducts (soda ash, water, oxygen), high active oxygen. Drawbacks: More sensitive to moisture. |
| Hydrogen Peroxide (50% solution) | $350 - $800[7][8][9] | $0.35 - $0.80 | $0.70 - $1.60 | Benefits: High purity, no byproducts other than water. Drawbacks: Liquid form is less stable, requires careful handling and storage. |
| Potassium Permanganate | $1,670 - $4,690[10] | $1.67 - $4.69 | N/A | Benefits: Very strong oxidant, low cost for its oxidizing power. Drawbacks: Forms MnO₂ sludge, intense color can interfere with analysis, environmental concerns. |
³Prices are estimates and can vary significantly based on purity, quantity, and supplier. ⁴Calculated as (Price per kg) / (Active Oxygen Content %).
Experimental Protocols
To quantitatively assess and compare the performance of these oxidants in a laboratory setting, standardized protocols are essential. Below are methodologies for determining active oxygen content and for measuring the extent of oxidation.
Experimental Protocol 1: Determination of Active Oxygen Content by Iodometric Titration
This protocol determines the oxidizing power of peroxy compounds like sodium perborate and sodium percarbonate. The principle involves the oxidation of iodide (I⁻) to iodine (I₂) by the peroxide in an acidic solution, followed by the titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution.[11][12]
Materials:
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Ammonium (B1175870) molybdate (B1676688) solution (catalyst)[11]
-
Oxidant sample (Sodium Perborate or Sodium Percarbonate)
-
Deionized water
-
Erlenmeyer flasks, burette, analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a sample of the oxidant (e.g., 0.2-0.3 g) and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.
-
Reaction: To the flask, add 10 mL of dilute sulfuric acid and 10-15 mL of potassium iodide solution. Add two drops of ammonium molybdate solution to catalyze the reaction.[11] The solution will turn a yellow-brown color due to the formation of iodine.
-
Reaction: H₂O₂ + 2 KI + H₂SO₄ → I₂ + K₂SO₄ + 2 H₂O[11]
-
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a faint yellow.
-
Endpoint Determination: Add approximately 2 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color completely disappears. This is the endpoint.[11]
-
Reaction: I₂ + 2 Na₂S₂O₃ → Na₂S₂O₆ + 2 NaI[11]
-
-
Calculation: Calculate the percentage of active oxygen using the following formula: Active Oxygen (%) = (V × N × 8 × 100) / W Where:
-
V = Volume of Na₂S₂O₃ solution used (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
8 = Gram-equivalent weight of active oxygen
-
W = Weight of the sample (mg)
-
Experimental Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Oxidative Damage
This assay is a widely used method to measure lipid peroxidation, a key indicator of oxidative stress induced by an oxidant.[13] It measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[14][15][16]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
1,1,3,3-Tetramethoxypropane (for MDA standard curve)
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: Treat your biological sample with the different oxidants at desired concentrations and for a specific duration. Prepare a control sample without any added oxidant. Lyse the cells or homogenize the tissue.
-
Protein Precipitation: Add 100 µL of the sample lysate to a microcentrifuge tube. Add 200 µL of ice-cold TCA solution to precipitate proteins. Incubate on ice for 15 minutes.[13]
-
Centrifugation: Centrifuge the samples at ~2,200 x g for 15 minutes at 4°C.[14]
-
Reaction: Transfer 200 µL of the supernatant to a new tube. Add an equal volume of TBA solution.[14]
-
Incubation: Incubate the mixture in a boiling water bath or heating block at 95°C for 10-60 minutes to allow the color to develop.[13][14]
-
Measurement: Cool the samples on ice to stop the reaction. Measure the absorbance of the resulting pink-colored solution at 532 nm.[14][15]
-
Quantification: Prepare a standard curve using known concentrations of MDA (hydrolyzed from 1,1,3,3-tetramethoxypropane).[13] Determine the concentration of TBARS in the samples by comparing their absorbance to the standard curve. The results can be expressed as MDA equivalents per milligram of protein.
Impact on Cellular Signaling Pathways
For drug development professionals, understanding how these oxidants, as sources of Reactive Oxygen Species (ROS), affect cellular signaling is paramount. ROS are not just damaging agents; they are also critical signaling molecules that can modulate pathways involved in cell proliferation, inflammation, and apoptosis.[13]
ROS-Mediated Activation of MAPK Signaling
Oxidative stress is a potent activator of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[14][17] The activation mechanism can involve the oxidative modification of upstream kinases or the inactivation of MAPK phosphatases.[14] This can lead to diverse cellular outcomes, from survival to apoptosis, depending on the specific context.[15]
References
- 1. The oxidation-reduction reactions of hydrogen peroxide at inert metal electrodes and mercury cathodes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. Answered: The standard reduction potential of the permanganate ion, MnO4-, to Mn2+ is 1.51 volt, when it takes place in an acidic aqueous solution. The normal reduction… | bartleby [bartleby.com]
- 4. Sodium perborate Manufacturers & Suppliers, China sodium perborate Manufacturers Price [made-in-china.com]
- 5. Sodium Percarbonate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 6. Sodium Percarbonate Price Trends, Chart, Index And Forecast [price-watch.ai]
- 7. Hydrogen Peroxide (H2O2) Price Trend, Index, Chart And Forecast [price-watch.ai]
- 8. intratec.us [intratec.us]
- 9. Hydrogen Peroxide Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 10. intratec.us [intratec.us]
- 11. usptechnologies.com [usptechnologies.com]
- 12. Iodometry - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 15. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 17. cleaninginstitute.org [cleaninginstitute.org]
A Comparative Environmental Impact Assessment: Sodium Perborate vs. Chlorine-Based Oxidants
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Oxidant Selection
The selection of an oxidizing agent in various industrial and laboratory processes necessitates a thorough evaluation of its environmental footprint. This guide provides a detailed comparison of the environmental impact of sodium perborate (B1237305) against commonly used chlorine-based oxidants, such as sodium hypochlorite. By presenting quantitative data from standardized ecotoxicological and biodegradability studies, alongside detailed experimental protocols, this document aims to facilitate an evidence-based approach to chemical selection for researchers, scientists, and professionals in drug development.
Executive Summary
Sodium perborate generally presents a more favorable environmental profile compared to chlorine-based oxidants. Its primary degradation products, boric acid and hydrogen peroxide, are less ecotoxic than the halogenated disinfection byproducts (DBPs) generated by chlorine compounds. While both classes of compounds exhibit aquatic toxicity, chlorine-based oxidants are associated with the formation of persistent and potentially carcinogenic byproducts, a concern not identified with sodium perborate.
Data Presentation: A Quantitative Comparison
The following tables summarize the key environmental impact parameters for sodium perborate and sodium hypochlorite, a representative chlorine-based oxidant.
Table 1: Aquatic Ecotoxicity Data
| Organism | Test Substance | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
| Fish | |||||
| Brachydanio rerio (Zebrafish) | Sodium Perborate Tetrahydrate | LC50 | 51 | 96 hours | [1](2) |
| Brachydanio rerio (Zebrafish) | Sodium Perborate Tetrahydrate | NOEC | 25 | 96 hours | [1](2) |
| Freshwater Fish | Sodium Hypochlorite | LC50 | 0.06 | 96 hours | [1](2) |
| Marine Water Fish | Sodium Hypochlorite | LC50 | 0.032 | 96 hours | [1](2) |
| Invertebrates | |||||
| Daphnia magna | Sodium Perborate Tetrahydrate | EC50 | 11 | 48 hours | [1](2) |
| Daphnia magna | Sodium Perborate Tetrahydrate | NOEC | 8 | 48 hours | [1](2) |
| Aquatic Invertebrates | Sodium Hypochlorite | EC50 | 141 µg/L | 48 hours | [3](4) |
| Ceriodaphnia dubia | Sodium Hypochlorite | EC50 | 0.026 | 48 hours | [1](2) |
| Algae | |||||
| Pseudokirchneriella subcapitata | Sodium Perborate Tetrahydrate | EC50 | 3.3 | - | [1](5) |
| Desmodesmus subspicatus | Sodium Perborate Tetrahydrate | EC50 | 26.8 | - | [1](2) |
| Algae | Sodium Hypochlorite | ErC50 | 0.036 | 72 hours | [3](4) |
LC50: Lethal concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration. EC50: Effect concentration for 50% of the test organisms. ErC50: Concentration causing a 50% reduction in growth rate.
Table 2: Biodegradability and Byproduct Formation
| Parameter | Sodium Perborate | Chlorine-Based Oxidants (e.g., Sodium Hypochlorite) |
| Biodegradability | Readily biodegradable. | Not applicable; inorganic substance. |
| Primary Degradation Products | Boric acid, borate, and hydrogen peroxide.[6](6) | Chloride ions. |
| Byproduct Formation | Does not form halogenated disinfection byproducts. The primary long-term environmental consideration is the contribution of boric acid to the environment. | Reacts with natural organic matter to form a wide range of disinfection byproducts (DBPs), including trihalomethanes (THMs), haloacetic acids (HAAs), and other halogenated organic compounds.[7][8][9] |
| Nature of Byproducts | Boric acid is a naturally occurring substance and an essential micronutrient for plants, though it can be toxic at high concentrations.[10] Hydrogen peroxide decomposes into water and oxygen.[11] | Many DBPs are known or suspected carcinogens, mutagens, and developmental toxicants.[7] |
Signaling Pathways and Environmental Fate
The environmental impact of these oxidants can be visualized through their degradation pathways and subsequent interactions with the ecosystem.
Caption: Degradation pathways of sodium perborate and chlorine-based oxidants.
Experimental Protocols
Detailed methodologies for key toxicological and biodegradability tests are provided below to aid in the interpretation of the presented data and for the design of future comparative studies.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[12][13]
1. Test Organism:
-
Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
2. Principle:
-
Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.
-
The inhibition of growth is measured by changes in cell density or biomass over time compared to a control group.
3. Procedure:
-
Preparation of Test Solutions: A geometric series of at least five concentrations of the test substance is prepared in the culture medium. A control group with no test substance is also prepared.
-
Inoculation: A small volume of an exponentially growing algal culture is added to each test flask to achieve a low initial cell density.
-
Incubation: The flasks are incubated under constant fluorescent illumination and temperature (typically 21-24°C) for 72 hours.[14] The flasks are continuously shaken to ensure uniform exposure and prevent cell settling.
-
Measurement: Algal growth is measured at least every 24 hours by determining the cell concentration using a particle counter or a spectrophotometer to measure turbidity.
-
Data Analysis: The average specific growth rate for each concentration is calculated. The concentration that causes a 50% inhibition of growth (EC50) is determined by regression analysis.
OECD 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to daphnids (a type of freshwater invertebrate).[15][16][17]
1. Test Organism:
-
Daphnia magna is the most commonly used species. Young daphnids (less than 24 hours old) are used for the test.
2. Principle:
-
Daphnids are exposed to various concentrations of the test substance for 48 hours.
-
The endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel.
3. Procedure:
-
Preparation of Test Solutions: A series of at least five concentrations of the test substance is prepared in a suitable dilution water. A control group is also included.
-
Test Setup: A group of daphnids (typically 5) is placed in each test vessel containing the test solution. Several replicate vessels are used for each concentration and the control.
-
Incubation: The test vessels are maintained at a constant temperature (usually 20°C) with a defined light-dark cycle for 48 hours. The daphnids are not fed during the test.
-
Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours.
-
Data Analysis: The percentage of immobilized daphnids at each concentration is calculated. The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is determined using statistical methods.
OECD 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.[1][3][10][18][19]
1. Test Organism:
-
Common test species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).
2. Principle:
-
Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment, typically for 96 hours.
-
The primary endpoint is mortality.
3. Procedure:
-
Acclimation: Test fish are acclimated to the laboratory conditions for a specified period before the test begins.
-
Preparation of Test Solutions: A geometric series of at least five concentrations of the test substance is prepared. A control group is also maintained.
-
Test Setup: A group of fish is introduced into each test chamber containing the respective test solution.
-
Incubation: The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen. The test can be static (no renewal of the test solution), semi-static (periodic renewal), or flow-through (continuous renewal).
-
Observation: The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The cumulative mortality at each concentration is used to calculate the concentration that is lethal to 50% of the fish (LC50) at 96 hours, typically using probit analysis.
Caption: A generalized workflow for aquatic ecotoxicity testing.
OECD 301D: Ready Biodegradability - Closed Bottle Test
This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.[20][21][22]
1. Principle:
-
A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from sewage treatment plant effluent) and kept in a completely filled, sealed bottle in the dark at a constant temperature.
-
The degradation of the test substance is followed by measuring the consumption of dissolved oxygen over a 28-day period.
2. Procedure:
-
Preparation: A mineral medium is prepared and saturated with air. The test substance is added to the medium at a known concentration.
-
Inoculation: The medium is inoculated with a small amount of activated sludge effluent.
-
Test Setup: The inoculated medium is dispensed into a series of biochemical oxygen demand (BOD) bottles, which are then sealed. Control bottles containing only the inoculum and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.[23]
-
Incubation: The bottles are incubated in the dark at a constant temperature (around 20°C) for 28 days.
-
Oxygen Measurement: The dissolved oxygen concentration in replicate bottles is measured at the beginning of the test and at regular intervals over the 28-day period.
-
Data Analysis: The amount of oxygen consumed by the microorganisms to degrade the test substance is calculated by subtracting the oxygen depletion in the control bottles. The percentage of biodegradation is then determined by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD) of the substance. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test.[24]
Conclusion
The data and experimental protocols presented in this guide demonstrate that sodium perborate has a more benign environmental profile than chlorine-based oxidants. The primary concerns with chlorine-based oxidants are their high aquatic toxicity and, most significantly, their propensity to form a wide array of potentially harmful and persistent disinfection byproducts. In contrast, sodium perborate degrades into substances with lower ecotoxicity and does not contribute to the formation of halogenated organic compounds. For applications where the formation of such byproducts is a concern, sodium perborate presents a scientifically supported, environmentally preferable alternative. Researchers and professionals are encouraged to consider these factors in their selection of oxidizing agents to minimize the environmental impact of their work.
References
- 1. eurofins.com.au [eurofins.com.au]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. oecd.org [oecd.org]
- 4. chemos.de [chemos.de]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Sodium perborate - Wikipedia [en.wikipedia.org]
- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 8. Evaluating the Ready Biodegradability of Biodegradable Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Disinfection By-Product Formation and Distribution during Breakpoint Chlorination and Chlorine-Based Disinfection in Drinking Water [mdpi.com]
- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. electramet.com [electramet.com]
- 12. oecd.org [oecd.org]
- 13. eurofins.com.au [eurofins.com.au]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 15. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 16. safenano.re.kr [safenano.re.kr]
- 17. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 18. eurolab.net [eurolab.net]
- 19. oecd.org [oecd.org]
- 20. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 23. chemview.epa.gov [chemview.epa.gov]
- 24. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Sodium Perborate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium perborate (B1237305), a stable, cost-effective, and safe source of active oxygen, serves as a versatile oxidizing agent in a multitude of chemical transformations. Its efficacy, however, is intricately linked to the solvent system employed, which governs its solubility, stability, and reactive pathways. This guide provides an objective comparison of sodium perborate's performance in different solvents, supported by experimental data, to aid in reaction optimization and the selection of appropriate alternatives.
Solubility and Stability Profile
Sodium perborate's performance is fundamentally dictated by its solubility and stability in the reaction medium. While it is sparingly soluble in water, this solubility is crucial for its primary mode of action: hydrolysis to generate hydrogen peroxide and borate.[1][2] The monohydrate form of sodium perborate dissolves more rapidly and exhibits greater thermal stability than the tetrahydrate form.[2]
In organic synthesis, glacial acetic acid is a frequently utilized solvent, where sodium perborate's reactivity is significantly enhanced.[3] It is understood that in acetic acid, sodium perborate generates more potent oxidizing species, such as peracetic acid, and potentially intermediate peracetoxyboron species that can directly oxidize substrates.[4] While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, its general behavior is characterized by low solubility in non-polar solvents.
Table 1: Solubility of Sodium Perborate Tetrahydrate in Aqueous Systems
| Temperature (°C) | Solubility in Water ( g/100 g of solution) |
| 11.2 | 1.81 |
| 18 | 2.15[5] |
| 30 | Data not available in provided search results |
Note: The solubility of sodium perborate in water is influenced by temperature and the presence of other solutes.[6][7]
The stability of sodium perborate in aqueous solutions can be a concern due to its decomposition. However, this can be mitigated by the addition of stabilizing agents like sequestering agents.
Comparative Efficacy in Oxidation Reactions
Sodium perborate has established itself as a valuable alternative to other oxidizing agents, often offering milder reaction conditions and improved safety profiles. Its performance is highly dependent on the chosen solvent and the specific substrate.
Oxidation of Organoboranes
A notable application of sodium perborate is the oxidation of organoboranes to alcohols, a key step in hydroboration-oxidation reactions. In this context, it often provides yields that are comparable or even superior to the standard sodium hydroxide/hydrogen peroxide protocol.[1] The reaction proceeds efficiently at room temperature in aqueous solutions.[1]
Table 2: Comparison of Sodium Perborate and Hydrogen Peroxide for the Oxidation of Functionally Substituted Organoboranes
| Alkene Precursor | Product | Yield (%) with Sodium Perborate | Yield (%) with H₂O₂/OH⁻ |
| Methyl 10-undecenoate | Methyl 11-hydroxyundecanoate | 92 | 85 |
| 11-Chloro-1-undecene | 11-Chloro-1-undecanol | 81 | 77 |
[Data sourced from a comparative study on the oxidation of organoboranes.][8]
Oxidation of Thioethers
The oxidation of thioethers to sulfoxides is another area where sodium perborate is employed.[5] This transformation is often carried out in glacial acetic acid.[3]
Table 3: Qualitative Comparison of Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Perborate | Acetic Acid, Water | Inexpensive, stable, safe to handle | Moderate reactivity, may require elevated temperatures |
| Hydrogen Peroxide | Water, Alcohols | "Green" oxidant (byproduct is water) | Can be unstable, may require catalysts |
| m-CPBA | Chlorinated solvents (e.g., CH₂Cl₂) | High reactivity, generally good yields | Potentially explosive, requires careful handling |
| Oxone® | Water, Methanol | Versatile, effective for many substrates | Can be acidic, may not be suitable for all substrates |
Experimental Protocols
General Procedure for the Oxidation of an Organoborane to an Alcohol
This protocol is adapted from a reported procedure for the oxidation of organoboranes using sodium perborate.[9]
Materials:
-
Organoborane solution in an appropriate solvent (e.g., tetrahydrofuran)
-
Distilled water
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the organoborane in tetrahydrofuran, slowly add distilled water.
-
Gradually add solid sodium perborate tetrahydrate to the mixture. The rate of addition should be controlled to maintain the reaction temperature below 35°C. An ice-water bath can be used for cooling if necessary.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 2 hours to ensure the oxidation is complete.
-
Pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with diethyl ether (typically 2-3 times).
-
Combine the organic extracts and wash them sequentially with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude alcohol product.
-
The crude product can be further purified by distillation or chromatography as required.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in utilizing sodium perborate, the following diagrams have been generated using the DOT language.
Caption: A logical workflow for selecting a suitable solvent system for reactions involving sodium perborate.
Caption: Simplified reaction pathways for the activation of sodium perborate in aqueous and acetic acid systems.
References
- 1. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. alkalisci.com [alkalisci.com]
- 4. Sodium perborate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. SODIUM PERBORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. belinka-perkemija.com [belinka-perkemija.com]
- 9. Sodium perborate tetrahydrate CAS#: 10486-00-7 [m.chemicalbook.com]
A Comparative Guide to Sodium Perborate's Performance in Scaled-Up Chemical Processes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, particularly within pharmaceutical and fine chemical development, the choice of an oxidizing agent is critical. Performance, safety, cost, and environmental impact are all key considerations in scaling up a process from the laboratory to production. Sodium perborate (B1237305), a solid-form, stable, and inexpensive reagent, has emerged as a versatile and effective oxidizing agent for a variety of functional group transformations. This guide provides an objective comparison of sodium perborate's performance against common alternatives, supported by experimental data, to aid researchers and process chemists in making informed decisions for their scaled-up chemical processes.
Executive Summary
Sodium perborate (NaBO₃·nH₂O) offers a compelling combination of reactivity, safety, and cost-effectiveness for various oxidation reactions. It serves as a solid-state source of hydrogen peroxide, releasing it upon dissolution in water.[1][2] This property makes it a safer and more convenient alternative to handling highly concentrated and potentially explosive hydrogen peroxide solutions.[1] In many applications, sodium perborate demonstrates comparable or even superior performance to other common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (potassium peroxymonosulfate), particularly when considering safety and cost on a larger scale. Its utility is pronounced in reactions such as the oxidation of sulfides to sulfoxides and sulfones, the conversion of organoboranes to alcohols, and the epoxidation of α,β-unsaturated ketones.[3][4][5]
Performance Comparison in Key Oxidation Reactions
The following tables summarize the performance of sodium perborate in comparison to alternative reagents in key chemical transformations relevant to drug development and chemical synthesis.
Oxidation of Sulfides to Sulfoxides and Sulfones
The selective oxidation of sulfides is a fundamental transformation in organic synthesis, with the resulting sulfoxides and sulfones being important functional groups in many pharmaceutical compounds.[6]
Table 1: Comparison of Oxidizing Agents for Sulfide (B99878) Oxidation
| Oxidizing Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Sodium Perborate | Thioanisole | Thioanisole S-oxide | 95 | Acetic acid, 50-55 °C, 2h | [7] |
| Sodium Perborate | Thioanisole | Thioanisole S,S-dioxide | 98 | Acetic acid, 50-55 °C, 5h | [7] |
| Sodium Percarbonate | Thioanisole | Thioanisole S-oxide | High | Solvent-free, conventional heating | [8] |
| Hydrogen Peroxide (30%) | Various Sulfides | Sulfoxides/Sulfones | Varies | Often requires catalyst and careful temperature control | [6] |
| m-CPBA | Various Sulfides | Sulfoxides/Sulfones | Generally High | Dichloromethane, 0 °C to rt | [9] |
| Oxone | Various Sulfides | Sulfoxides/Sulfones | Generally High | Various solvents (e.g., MeOH/H₂O) | [10] |
As illustrated, sodium perborate provides excellent yields for both sulfoxides and sulfones, with the degree of oxidation controllable by reaction time.[7] While other reagents are also effective, sodium perborate's safety profile and low cost make it an attractive option for large-scale synthesis.[5][11]
Oxidation of Organoboranes
The hydroboration-oxidation of alkenes is a cornerstone of organic synthesis for the anti-Markovnikov hydration of double bonds. The choice of oxidant in the second step is crucial for achieving high yields and purity.
Table 2: Comparison of Oxidizing Agents for Organoborane Oxidation
| Oxidizing Agent | Alkene Precursor | Product | Yield (%) | Reaction Conditions | Reference |
| Sodium Perborate | 1-Hexene | 1-Hexanol | 99 | THF/H₂O, rt, 2h | [12] |
| Sodium Perborate | 1-Dodecene | 1-Dodecanol | 99 | THF/H₂O, rt, 2h | [12] |
| Hydrogen Peroxide/NaOH | 1-Hexene | 1-Hexanol | 98 | THF, 50 °C, 1h | [12] |
| Hydrogen Peroxide/NaOH | 1-Dodecene | 1-Dodecanol | 98 | THF, 50 °C, 1h | [12] |
Studies have shown that sodium perborate can provide yields comparable to or even exceeding those obtained with the standard hydrogen peroxide/sodium hydroxide (B78521) procedure, often under milder conditions.[4][12] This mildness can be advantageous when working with sensitive functional groups.[1]
Epoxidation of α,β-Unsaturated Ketones
Epoxides are valuable intermediates in the synthesis of complex molecules due to their versatile reactivity. The epoxidation of electron-deficient alkenes, such as those in α,β-unsaturated ketones, can be challenging.
Table 3: Comparison of Oxidizing Agents for Epoxidation
| Oxidizing Agent | Substrate | Product | Yield (%) | Scale | Reference |
| Sodium Perborate | Spiro[3.5]non-7-en-6-one | Corresponding Epoxide | Not specified | 26 kg | [5] |
| m-CPBA | Various Alkenes | Epoxides | Generally High | Lab scale | [13] |
| Hydrogen Peroxide | α,β-Unsaturated Ketones | Epoxides | Varies (often requires basic conditions) | Lab scale | [5] |
A significant advantage of sodium perborate is its demonstrated applicability in large-scale epoxidations, as highlighted by a 26 kg scale synthesis.[5] This process was noted to be much safer than using standard protocols with hydrogen peroxide or peracids like m-CPBA, which can be hazardous to transport and store in large quantities.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and scaling up chemical processes. Below are representative experimental protocols for key reactions using sodium perborate.
General Procedure for the Oxidation of Sulfides to Sulfoxides
To a stirred solution of the sulfide (10 mmol) in glacial acetic acid (50 mL) at 50-55 °C is added sodium perborate tetrahydrate (12 mmol) portion-wise over 10 minutes. The reaction mixture is stirred at this temperature for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into water (100 mL). The product is then extracted with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford the crude sulfoxide, which can be purified by crystallization or chromatography.[7]
General Procedure for the Oxidation of Organoboranes to Alcohols
Following the hydroboration of an alkene, to the stirred solution of the organoborane in tetrahydrofuran (B95107) (THF) at room temperature, an equal volume of water is added, followed by the slow, portion-wise addition of sodium perborate tetrahydrate (3 equivalents). The reaction mixture is stirred at room temperature for 2 hours. The aqueous layer is then separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting alcohol can be purified by distillation or chromatography.[12][14]
Visualizing the Chemical Process
To better understand the workflow and the chemical principles involved, the following diagrams illustrate a typical experimental workflow for a sodium perborate oxidation and the underlying chemical transformation.
Caption: A generalized experimental workflow for oxidation reactions using sodium perborate.
Caption: A simplified representation of a sodium perborate-mediated oxidation reaction.
Safety and Environmental Considerations
While sodium perborate is considered a safer alternative to many other oxidizing agents, proper handling and safety precautions are still necessary. It is a stable, non-explosive solid, which simplifies storage and transportation.[1][5] However, it is an oxidizing agent and should be kept away from combustible materials. When handling the powder, appropriate personal protective equipment, including gloves and safety glasses, should be worn to avoid irritation.
From an environmental perspective, the main byproduct of sodium perborate reactions is sodium borate.[5] While boron is an essential micronutrient, high concentrations of borates can be harmful to aquatic life. Therefore, waste streams containing significant amounts of borates should be disposed of in accordance with local regulations.
Conclusion
Sodium perborate presents a compelling case for its use in scaled-up chemical processes within the pharmaceutical and fine chemical industries. Its favorable safety profile, low cost, and demonstrated efficacy in a range of important oxidative transformations make it a strong competitor to traditional reagents like concentrated hydrogen peroxide and m-CPBA. For researchers and process chemists, considering sodium perborate early in development can lead to safer, more economical, and scalable manufacturing processes. The provided data and protocols offer a starting point for the evaluation and implementation of this versatile reagent.
References
- 1. Sodium perborate [organic-chemistry.org]
- 2. Sodium perborate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]
- 5. Sodium Perborate - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium perborate - a cheap and effective reagent for the oxidation of anilines and sulphides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 11. kimyakongreleri.org [kimyakongreleri.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Sodium Perborate Monohydrate and Tetrahydrate for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical reagents is paramount for experimental success. This guide provides an objective comparison of the reactivity and physical properties of sodium perborate (B1237305) monohydrate and sodium perborate tetrahydrate, supported by available data and detailed experimental protocols.
Sodium perborate, a salt of perboric acid, is a well-established oxidizing agent utilized in a wide array of applications, from detergents and cleaning products to dental bleaching agents.[1][2] It is commercially available in two primary forms: the monohydrate (NaBO₃·H₂O) and the tetrahydrate (NaBO₃·4H₂O).[2] The key distinction between these two forms lies in their water of crystallization, which significantly influences their chemical and physical properties, and consequently, their reactivity in various applications.
Comparative Analysis of Physicochemical Properties
The reactivity of sodium perborate is primarily attributed to its ability to release active oxygen in aqueous solutions. The monohydrate form, being a more concentrated source of this active oxygen, generally exhibits enhanced reactivity in terms of dissolution and performance at lower temperatures.[2] A detailed comparison of their key properties is summarized below.
| Property | Sodium Perborate Monohydrate | Sodium Perborate Tetrahydrate | Source(s) |
| Chemical Formula | NaBO₃·H₂O | NaBO₃·4H₂O | [2] |
| Molecular Weight | 99.81 g/mol | 153.86 g/mol | [2] |
| Active Oxygen Content | ≥ 15% | ≥ 10% | [1][2][3] |
| Dissolution Rate in Water | Higher | Lower | [2][4] |
| Thermal Stability | Higher | Lower | [2][4] |
| Decomposition Temperature | Decomposes upon heating | Decomposes above 60°C | [1] |
| Bleaching Efficacy | No significant difference in final outcome compared to tetrahydrate in dental bleaching studies. | No significant difference in final outcome compared to monohydrate in dental bleaching studies. | [5][6] |
Reactivity and Performance Insights
The higher active oxygen content in the monohydrate translates to a more potent oxidizing capability on a weight-for-weight basis.[3][4] This is a critical consideration in formulations where the concentration of the oxidizing agent is a limiting factor.
The faster dissolution rate of the monohydrate is advantageous in applications requiring a rapid release of active oxygen.[4] For instance, in low-temperature washing formulations, the monohydrate is preferred as it can act more efficiently.[2] In contrast, the tetrahydrate's slower dissolution might be suitable for applications requiring a more sustained release of the oxidizing agent.
Regarding thermal stability, the monohydrate is more robust, which is a crucial factor for storage and in formulations that may be exposed to elevated temperatures.[2][4] The tetrahydrate begins to decompose at temperatures above 60°C.[1]
Interestingly, despite the differences in active oxygen content and dissolution rates, studies on intracoronal tooth bleaching have found no statistically significant difference in the final bleaching efficacy between the monohydrate and tetrahydrate forms.[5][6] This suggests that for certain applications, the overall outcome may be governed by factors other than the initial rate of active oxygen release.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Determination of Active Oxygen Content
This protocol is based on the standard titration method for inorganic peroxygen compounds.
Objective: To quantify the active oxygen content in sodium perborate monohydrate and tetrahydrate.
Materials:
-
Sodium perborate sample (monohydrate or tetrahydrate)
-
Distilled or deionized water
-
Sulfuric acid (1 M)
-
Potassium permanganate (B83412) (0.1 N standardized solution)
-
Analytical balance
-
Volumetric flasks (250 mL)
-
Pipettes (25 mL)
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the sodium perborate sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of distilled water and swirl to dissolve the sample.
-
Carefully add 10 mL of 1 M sulfuric acid to the flask.
-
Titrate the solution with a standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.
-
Record the volume of potassium permanganate solution used.
-
Calculate the active oxygen content using the following formula:
Active Oxygen (%) = (V × N × 8 × 100) / W
Where:
-
V = volume of potassium permanganate solution used (in L)
-
N = normality of the potassium permanganate solution
-
8 = equivalent weight of active oxygen
-
W = weight of the sample (in g)
-
Comparative Dissolution Rate Analysis
Objective: To compare the rate at which sodium perborate monohydrate and tetrahydrate dissolve in water.
Materials:
-
Sodium perborate monohydrate
-
Sodium perborate tetrahydrate
-
Distilled water
-
Beakers (500 mL)
-
Magnetic stirrer and stir bars
-
Conductivity meter or a method for quantitative analysis (e.g., titration for active oxygen at different time points)
-
Stopwatch
-
Analytical balance
Procedure:
-
Add a precisely measured volume of distilled water (e.g., 400 mL) to two separate beakers, each containing a magnetic stir bar.
-
Place the beakers on magnetic stirrers and set them to a consistent and moderate stirring speed.
-
Simultaneously add a precisely weighed amount of sodium perborate monohydrate to one beaker and an equivalent molar amount of sodium perborate tetrahydrate to the other beaker.
-
Start the stopwatch immediately upon addition of the powders.
-
Monitor the dissolution process by taking conductivity readings at regular intervals (e.g., every 15 seconds) until the readings stabilize, indicating complete dissolution. Alternatively, take small aliquots of the solution at timed intervals and titrate for active oxygen content to determine the concentration over time.
-
Plot the conductivity or concentration as a function of time for both samples. The time taken to reach a plateau corresponds to the dissolution time. The initial slope of the curve can be used to compare the dissolution rates.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. SODIUM PERBORATE - Ataman Kimya [atamanchemicals.com]
- 2. belinka-perkemija.com [belinka-perkemija.com]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. researchgate.net [researchgate.net]
- 5. US5094827A - High active oxygen content granulated sodium perborate product and method of making the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of sodium perborate (B1237305) with other common peroxo compounds, namely sodium percarbonate, sodium peroxide, hydrogen peroxide, and urea (B33335) peroxide. The objective is to offer a comprehensive resource for the identification and differentiation of these compounds based on their spectroscopic signatures. The data presented is compiled from various scientific sources and is intended to support research and development activities where these compounds are utilized for their oxidative properties.
Introduction to Peroxo Compounds
Peroxo compounds are characterized by the presence of the peroxide functional group (-O-O-). They are widely used as oxidizing and bleaching agents in various industries, including pharmaceuticals, detergents, and chemical synthesis. Sodium perborate, traditionally formulated as NaBO₃·nH₂O, is a key member of this class. However, its structure is more complex than a simple hydrate, consisting of a dimeric peroxoborate anion, [B₂(O₂)₂(OH)₄]²⁻. Understanding the spectroscopic properties of sodium perborate and its relatives is crucial for quality control, reaction monitoring, and formulation development.
This guide focuses on three primary spectroscopic techniques: Raman spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique probes different aspects of molecular structure and bonding, providing a complementary analytical toolkit for characterizing these materials.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of sodium perborate and related peroxo compounds. These values are indicative and can be influenced by factors such as the physical state of the sample, hydration level, and instrumental parameters.
Table 1: Comparative Raman Spectroscopic Data (cm⁻¹)
| Compound | O-O Stretch | Other Key Vibrations | Reference(s) |
| Sodium Perborate (Tetrahydrate) | ~880 | 710, 900, 970 (B-O vibrations) | [1] |
| Sodium Perborate (Monohydrate) | ~880 | 705, 890, 960 (B-O vibrations) | [1] |
| Sodium Percarbonate | ~863 | 1070 (CO₃²⁻ symmetric stretch) | |
| Sodium Peroxide | 738, 793 | - | |
| Hydrogen Peroxide (liquid) | ~878 | 1430 (O-O-H bend), 3400 (O-H stretch) | [2] |
| Urea Peroxide | ~875 | 1014 (C-N stretch), 1650 (C=O stretch) |
Table 2: Comparative Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | O-O Stretch Region | Other Key Absorptions | Reference(s) |
| Sodium Perborate | ~850-880 | 950-1150 (B-O stretch), 1300-1450 (B-O-H bend), ~3000-3600 (O-H stretch) | [2][3] |
| Sodium Percarbonate | ~870 | 1410-1490 (CO₃²⁻ asymmetric stretch), 860-880 (CO₃²⁻ out-of-plane bend) | [4][5] |
| Sodium Peroxide | Not typically IR active | - | [6] |
| Hydrogen Peroxide (vapor) | 877 | 1255, 2630, 3590 (O-H related modes) | |
| Urea Peroxide | ~875 | ~1650 (C=O stretch), ~3200-3500 (N-H and O-H stretch) | [7] |
Table 3: Comparative NMR Spectroscopic Data (ppm)
| Compound | Nucleus | Chemical Shift (δ) | Solvent/Reference | Reference(s) |
| Sodium Perborate | ¹¹B | ~7-9 | D₂O | [6] |
| Sodium Percarbonate | ¹H | ~4.8 (residual H₂O in D₂O) | D₂O | [8] |
| Sodium Peroxide | ²³Na | ~-23 (superoxide), distinct from peroxide | Solid-state | [9] |
| Hydrogen Peroxide | ¹H | ~10-11 | D₂O | [3][10][11] |
| Urea Peroxide | ¹H | ~5.7 (urea protons), ~10-11 (H₂O₂) | DMSO-d₆ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid peroxo compounds. Specific parameters may need to be optimized based on the instrument and sample characteristics.
3.1 Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a CCD detector.
-
Sample Preparation: A small amount of the solid powder is placed on a microscope slide or in a capillary tube. For hydrated or sensitive samples, it is crucial to minimize exposure to ambient moisture and heat from the laser.
-
Data Acquisition:
-
The sample is brought into focus under the microscope.
-
The laser is focused on the sample with an appropriate objective lens. Laser power should be kept low initially to avoid sample degradation.
-
Spectra are acquired over a typical range of 200-4000 cm⁻¹.
-
Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the substrate is acquired and subtracted from the sample spectrum.
-
-
Data Analysis: The positions and relative intensities of the Raman bands are determined. The characteristic O-O stretching vibration is a key diagnostic peak for peroxo compounds.
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the peroxo group and other functional groups present in the molecule.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer equipped with probes for the desired nuclei (e.g., ¹H, ¹¹B, ²³Na).
-
Sample Preparation (Solution-state):
-
Accurately weigh 5-20 mg of the sample for ¹H NMR or a larger quantity for less sensitive nuclei.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube. The final volume should be around 0.6-0.7 mL.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the probe to the nucleus being observed.
-
Acquire the NMR spectrum using an appropriate pulse sequence and acquisition parameters (e.g., number of scans, relaxation delay).
-
-
Data Analysis: The chemical shifts, signal multiplicities, and integrations are analyzed to provide information about the chemical environment of the observed nuclei.
Visualizations
Caption: Workflow for Spectroscopic Analysis of Peroxo Compounds.
Caption: Structural Relationships of Common Peroxo Compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. RAMAN Spectra of Peroxides | Semantic Scholar [semanticscholar.org]
- 11. Hydrogen peroxide [webbook.nist.gov]
A Comparative Guide to the Electrochemical Properties of Sodium Perborate and Other Peroxides
For researchers, scientists, and drug development professionals, understanding the electrochemical intricacies of oxidizing agents is paramount. This guide provides a detailed comparison of the electrochemical properties of sodium perborate (B1237305) against other common peroxides—hydrogen peroxide, sodium percarbonate, and benzoyl peroxide—supported by experimental data to inform your selection process in various applications.
This document delves into the standard reduction potentials and cyclic voltammetry behaviors of these compounds, offering a clear comparison of their oxidative strengths and electrochemical reactivities.
Comparative Electrochemical Data
The electrochemical properties of peroxides are crucial in determining their suitability for applications ranging from organic synthesis to advanced oxidation processes. The following table summarizes key electrochemical data for sodium perborate and its alternatives.
| Compound | Standard Reduction Potential (E°) | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Electrode | Electrolyte/Conditions |
| Sodium Perborate | Not available | Not clearly observed | ~ -0.5 V vs. SCE | Platinum | 40 g/L Na₂B₄O₇·10H₂O, 130 g/L Na₂CO₃, 2 g/L Na₂SiO₃ |
| Hydrogen Peroxide | +1.78 V (acidic) | Varies | Varies | Platinum, Glassy Carbon, etc. | Aqueous solutions (acidic, neutral, alkaline) |
| Sodium Percarbonate | Not available | Not clearly observed | Not available | Platinum, Boron-Doped Diamond | Aqueous Na₂CO₃ solutions |
| Benzoyl Peroxide | Not available | Varies | Varies | Glassy Carbon | Non-aqueous (e.g., acetonitrile) |
Note: Direct comparison of peak potentials is challenging due to variations in experimental conditions across different studies. The data presented is indicative of the electrochemical behavior under the specified conditions.
In-Depth Electrochemical Analysis
Sodium Perborate: A Prodrug for Hydrogen Peroxide with Unique Electrochemical Features
Sodium perborate (NaBO₃) serves as a solid source of hydrogen peroxide upon dissolution in water. However, its electrochemical behavior is not simply that of dissolved hydrogen peroxide. The electrosynthesis of sodium perborate is notably dependent on the presence of sodium carbonate, suggesting an in-situ formation of peroxy species that are then reduced.[1]
Cyclic voltammetry studies on a platinum electrode reveal a characteristic cathodic peak at approximately -0.5 V (vs. Saturated Calomel (B162337) Electrode - SCE).[2] This peak is attributed to the reduction of peroxo compounds formed during the anodic scan and is absent in solutions lacking carbonate, highlighting the crucial role of carbonate in the electrochemical pathway.[2] In some applications, such as chemical oscillations, sodium perborate exhibits different reactivity and optimal pH ranges compared to hydrogen peroxide, further indicating its distinct electrochemical nature.[3]
Hydrogen Peroxide: The Versatile Oxidant
With a high standard reduction potential of +1.78 V in acidic solutions, hydrogen peroxide (H₂O₂) is a powerful oxidizing agent.[4] Its electrochemical behavior has been extensively studied on various electrode materials. On platinum electrodes, the cyclic voltammograms of hydrogen peroxide are well-documented and serve as a benchmark for comparison.[5][6][7][8][9] The oxidation and reduction peaks of hydrogen peroxide are sensitive to the electrode material, pH, and presence of catalysts.
Sodium Percarbonate: An Adduct with Direct Electrochemical Pathways
Sodium percarbonate (2Na₂CO₃·3H₂O₂) is an adduct of sodium carbonate and hydrogen peroxide. Its electrochemical synthesis can be achieved through both anodic and cathodic processes.[10][11] Studies on platinum and boron-doped diamond electrodes have elucidated the pathways for its formation from carbonate solutions.[10][11] While detailed comparative cyclic voltammetry data is less common, its electrochemical behavior is intrinsically linked to the generation and reaction of peroxycarbonate species.
Benzoyl Peroxide: The Organic Peroxide Perspective
Experimental Protocols
To facilitate the replication and further investigation of the electrochemical properties discussed, detailed experimental methodologies from the cited literature are provided below.
Cyclic Voltammetry of Sodium Perborate
A representative experimental setup for the cyclic voltammetry of sodium perborate involves a three-electrode system with a platinum working electrode, a platinum wire counter electrode, and a saturated calomel electrode (SCE) as the reference.
-
Working Electrode: Platinum disc
-
Counter Electrode: Platinum wire
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Electrolyte: An aqueous solution containing 40 g/L sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O), 130 g/L sodium carbonate (Na₂CO₃), and 2 g/L sodium silicate (B1173343) (Na₂SiO₃).[2]
-
Procedure: The potential is scanned from an initial value to a vertex potential and then reversed. The current response is measured as a function of the applied potential. A typical scan might show a cathodic peak on the reverse scan, indicating the reduction of species formed during the initial anodic scan.[2]
Visualizing Electrochemical Processes
To better understand the workflows and relationships in electrochemical studies, the following diagrams are provided.
Conclusion
This guide provides a foundational comparison of the electrochemical properties of sodium perborate with hydrogen peroxide, sodium percarbonate, and benzoyl peroxide. While sodium perborate acts as a solid-state source of hydrogen peroxide, its electrochemical behavior is distinct, influenced by the presence of other species like carbonate. For applications requiring a solid, stable source of oxidative power with unique electrochemical characteristics, sodium perborate presents a compelling option. Further research under standardized conditions is necessary to draw more definitive quantitative comparisons between these important peroxide compounds.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 3. Frontiers | Chemical Oscillations With Sodium Perborate as Oxidant [frontiersin.org]
- 4. Standard electrode potentials [benjamin-mills.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical characteristics of nanostructured platinum electrodes – a cyclic voltammetry study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 13. Benzoyl Peroxide's Sensitisation Potential and Potency in Experimental Methods and Review of Contact Allergy and Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Oxidation Reactions Using Sodium Perborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of oxidation reactions involving sodium perborate (B1237305). It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of sodium perborate as an oxidizing agent, with a focus on its comparison with other alternatives, supported by available experimental data. This document summarizes key quantitative data, details experimental methodologies, and visualizes reaction pathways and workflows.
Introduction to Sodium Perborate in Oxidation Reactions
Sodium perborate (NaBO₃·nH₂O) is a versatile, safe, and cost-effective oxidizing agent used in a variety of organic syntheses. It is a stable, solid source of hydrogen peroxide, which is released upon dissolution in water. However, its reactivity is not solely attributable to the in-situ generation of H₂O₂; in acidic media like acetic acid, it can form more potent oxidizing species. Kinetic studies are crucial for understanding the reaction mechanisms and optimizing reaction conditions for desired product yields and selectivity.
Performance Comparison: Sodium Perborate vs. Alternative Oxidants
Sodium perborate is often compared to other oxidizing agents such as hydrogen peroxide, sodium percarbonate, and various peroxy acids. The choice of oxidant depends on the substrate, desired product, and reaction conditions.
Oxidation of Sulfides
The oxidation of sulfides to sulfoxides and sulfones is a key transformation in organic synthesis. Sodium perborate in acetic acid has been shown to be an effective reagent for this purpose.
Table 1: Yields for the Oxidation of Thioethers to Sulfoxides using Sodium Perborate
| Thioether | Product | Oxidant System | Yield (%)[1] |
| Thioanisole | Methyl phenyl sulfoxide (B87167) | Sodium Perborate/Acetic Acid | 95 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | Sodium Perborate/Acetic Acid | 92 |
| Tetrahydrothiophene | Tetrahydrothiophene-1-oxide | Sodium Perborate/Water | 88 |
Comparative studies have shown that in the oxidation of sulfides, the choice of oxidant and reaction conditions significantly influences the chemoselectivity between the sulfoxide and the sulfone. While direct comparative kinetic data in tabular format is scarce in publicly available literature, studies indicate that sodium perborate can offer high yields for sulfoxide formation.[2]
Oxidation of Aromatic Aldehydes
The oxidation of aromatic aldehydes to carboxylic acids is another important application of sodium perborate. Kinetic studies have revealed that the reaction is typically first-order with respect to both the aldehyde and sodium perborate.[1] The reaction is also accelerated by the presence of hydrogen ions.[1]
Oxidation of 5-Oxoacids
A kinetic study on the oxidation of substituted 5-oxoacids by sodium perborate in an aqueous acetic acid medium has provided valuable quantitative data. The reaction exhibits first-order dependence on both perborate and the 5-oxoacid.
Table 2: First-Order Rate Constants for the Oxidation of Substituted 5-Oxoacids by Sodium Perborate
| Substituent (X) in 4-X-phenyl-5-oxo-pentanoic acid | k₁ x 10⁴ (s⁻¹) at 318 K[3] |
| H | 7.23 |
| p-CH₃ | 10.12 |
| p-OCH₃ | 15.85 |
| p-Cl | 4.65 |
| p-Br | 4.11 |
| m-NO₂ | 1.28 |
From this data, activation parameters can be and have been calculated, providing deeper insights into the reaction mechanism. The study proposes a mechanism consistent with the observed kinetic data.[3]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are synthesized methodologies for key experiments based on available literature.
General Protocol for Kinetic Study of Oxidation by Sodium Perborate
This protocol outlines a general procedure for monitoring the kinetics of an oxidation reaction using sodium perborate, for instance, the oxidation of an aromatic aldehyde, using UV-Vis spectrophotometry.
Materials:
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Substrate (e.g., benzaldehyde)
-
Solvent (e.g., glacial acetic acid, or an aqueous buffer)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substrate of a known concentration in the chosen solvent.
-
Prepare a fresh stock solution of sodium perborate of a known concentration in the same solvent immediately before the experiment, as it can decompose over time.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer to the desired reaction temperature.
-
Pipette a known volume of the substrate solution into a quartz cuvette and place it in the spectrophotometer's thermostatted cell holder.
-
To initiate the reaction, rapidly add a known volume of the temperature-equilibrated sodium perborate solution to the cuvette, ensuring thorough and quick mixing.
-
Immediately start monitoring the change in absorbance at a predetermined wavelength corresponding to the consumption of the reactant or the formation of the product.
-
Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Plot the appropriate function of concentration (derived from absorbance using the Beer-Lambert law) against time to determine the order of the reaction with respect to the oxidant.
-
Repeat the experiment with varying initial concentrations of the substrate while keeping the oxidant concentration constant to determine the order of the reaction with respect to the substrate.
-
From the rate data, calculate the pseudo-first-order and second-order rate constants.
-
Conduct the experiments at different temperatures to determine the activation parameters (Activation Energy, Enthalpy, and Entropy of Activation) using the Arrhenius and Eyring equations.
-
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by clear visualizations. The following diagrams, created using the DOT language, illustrate key aspects of oxidation reactions involving sodium perborate.
Proposed Mechanism for the Oxidation of an Aldehyde by Sodium Perborate
The oxidation of aldehydes by sodium perborate in an acidic medium is believed to proceed through the formation of an unstable perborate ester intermediate.
References
Safety Operating Guide
Proper Disposal Procedures for Perboric Acid, Sodium Salt (Sodium Perborate)
For Immediate Reference: In case of a spill, isolate the area, prevent contact with combustible materials, and follow the spill response protocol outlined below. For routine disposal of unused sodium perborate (B1237305), it must be treated as hazardous waste and disposed of through an accredited waste management provider in accordance with all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper handling and disposal of perboric acid, sodium salt, commonly known as sodium perborate. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Core Safety and Handling Precautions
Sodium perborate is a strong oxidizing agent and requires careful handling to prevent accidents.[1][2] It can intensify fires and poses an explosion risk when in contact with combustible materials.[1][2]
Personal Protective Equipment (PPE): When handling sodium perborate, the following PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Respiratory Protection: A dust mask or respirator to avoid inhalation of dust particles.[3]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[3]
Storage: Store sodium perborate in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, strong reducers, heavy metal salts, and combustible materials.[1][3][4] Keep the container tightly sealed to protect it from moisture, as it can decompose in warm, moist air.[1][4]
Hazard Summary
The primary hazards associated with sodium perborate are summarized in the table below.
| Hazard Type | Description | References |
| Oxidizer | A strong oxidizer that can intensify fires and may cause an explosion upon contact with combustible materials. | [1][2] |
| Health Hazards | Harmful if swallowed and may be harmful in contact with skin. It causes serious eye damage and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child. | [1][5][6] |
| Reactivity | Reacts with water to release hydrogen peroxide and oxygen. It is incompatible with acids, alkalis, reducing agents, and combustible materials. | [6] |
Disposal Procedures
The standard and safest procedure for the disposal of sodium perborate is to handle it as hazardous waste. Chemical neutralization by laboratory personnel is not recommended due to its strong oxidizing properties and the potential for uncontrolled reactions.
Routine Disposal of Unused Sodium Perborate
-
Containerization: Ensure the sodium perborate waste is in a clearly labeled, sealed, and non-reactive container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "Sodium Perborate."
-
Waste Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations.[3][6]
Experimental Protocol: Spill Response and Cleanup
This protocol provides step-by-step guidance for managing a spill of solid sodium perborate.
-
Isolate the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid the inhalation of dust.
-
Don Appropriate PPE: Before beginning cleanup, put on all required personal protective equipment as listed above.
-
Contain the Spill: Prevent the spilled material from spreading and keep it away from drains and water sources.[6] Crucially, ensure it does not come into contact with combustible materials like paper, wood, or oil.[7]
-
Clean-up:
-
Decontamination: After the bulk of the material has been collected, decontaminate the spill area by washing it with plenty of water.[6]
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, should be placed in the hazardous waste container along with the spilled chemical.
-
Final Disposal: The sealed container of spilled sodium perborate and cleanup materials must be disposed of as hazardous waste through the proper channels.
Logical Workflow for Sodium Perborate Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of sodium perborate.
Caption: Disposal workflow for sodium perborate.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
